Product packaging for 3,3-Dimethylundecane(Cat. No.:CAS No. 17312-65-1)

3,3-Dimethylundecane

Cat. No.: B099796
CAS No.: 17312-65-1
M. Wt: 184.36 g/mol
InChI Key: OCXNLUFNCUMHLN-UHFFFAOYSA-N
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Description

3,3-Dimethylundecane is a branched-chain alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . Its Chemical Abstracts Service Registry Number is 17312-65-1 . This compound is a high-purity chemical standard intended for use in research and development laboratories. While specific biological or mechanistic studies on this exact compound are limited in the public domain, branched alkanes like this compound are of significant interest in petroleum and fuel research. They are frequently identified and quantified in complex mixtures, such as alkylation products, using advanced analytical techniques like capillary gas chromatography coupled with mass spectrometry (CGC-MS) and flame ionization detection (CGC-FID) . The properties of alkylates, which can contain various dimethylalkane isomers, are critical for producing high-octane, clean-burning fuel components . Researchers utilize this compound as a reference standard for the qualitative and quantitative analysis of hydrocarbon mixtures, aiding in the understanding of complex reaction pathways and the optimization of industrial processes . Calculated physicochemical properties include a boiling point of approximately 493.61 K (220.46 °C) and a standard enthalpy of formation of -320.40 kJ/mol in the gas phase . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B099796 3,3-Dimethylundecane CAS No. 17312-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17312-65-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,3-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3

InChI Key

OCXNLUFNCUMHLN-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)(C)CC

Canonical SMILES

CCCCCCCCC(C)(C)CC

Other CAS No.

17312-65-1

Synonyms

3,3-Dimethylundecane

Origin of Product

United States

Foundational & Exploratory

Electron Ionization Mass Spectrum of 3,3-Dimethylundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrum of 3,3-dimethylundecane. It details the characteristic fragmentation patterns, presents the mass spectral data, outlines a typical experimental protocol for obtaining such spectra, and visualizes the primary fragmentation pathways. This information is crucial for the structural elucidation and identification of this compound in complex mixtures.

Introduction to Electron Ionization Mass Spectrometry of Alkanes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For alkanes, the molecular ion peak (M+) is often of low abundance or even absent, as the C-C bonds readily cleave. The fragmentation of branched alkanes, such as this compound, is particularly informative as cleavage is favored at the points of branching due to the formation of more stable secondary and tertiary carbocations. The resulting mass spectrum is a characteristic fingerprint of the molecule's structure.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound (C13H28, Molecular Weight: 184.36 g/mol ) is characterized by a series of fragment ions. While a complete spectrum with the relative intensities of all ions is not publicly available, the most significant peaks have been identified through the NIST Mass Spectrometry Data Center.[1] The table below summarizes the most abundant fragment ions observed.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Intensity
71[C5H11]+Top Peak
43[C3H7]+2nd Highest
57[C4H9]+3rd Highest

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is driven by the stability of the resulting carbocations. The quaternary carbon at the 3-position is the most likely site for initial C-C bond cleavage.

The formation of the observed major fragments can be rationalized as follows:

  • m/z 71 ([C5H11]+): This is the base peak in the spectrum and corresponds to the loss of a C8H17 radical from the molecular ion. This is a highly favored fragmentation as it results in a stable tertiary carbocation. Cleavage of the C3-C4 bond leads to the formation of this ion.

  • m/z 43 ([C3H7]+): This prominent fragment likely corresponds to the isopropyl cation, [CH(CH3)2]+, or the n-propyl cation, [CH2CH2CH3]+. Its formation involves cleavage and rearrangement reactions.

  • m/z 57 ([C4H9]+): This fragment is characteristic of a butyl cation, most likely the stable tert-butyl cation, [(CH3)3C]+, which can be formed through cleavage of the C2-C3 bond with subsequent rearrangement, or other fragmentation pathways.

The molecular ion peak at m/z 184 is expected to be of very low abundance or absent, which is typical for branched alkanes.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining an electron ionization mass spectrum of a volatile, nonpolar compound like this compound, typically using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

The sample containing this compound is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis (typically in the ppm range).

4.2. Gas Chromatography (GC)

  • Injector: A small volume of the sample solution (e.g., 1 µL) is injected into the heated injector port of the gas chromatograph, where it is vaporized.

  • Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a nonpolar stationary phase like DB-5ms). The column is housed in an oven with a programmable temperature ramp to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Interface: The outlet of the GC column is interfaced with the ion source of the mass spectrometer.

4.3. Mass Spectrometry (MS)

  • Ion Source: The separated molecules eluting from the GC column enter the electron ionization source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M+•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a variety of smaller, positively charged ions and neutral radicals.

  • Mass Analyzer: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detector: The separated ions are detected, and their abundance is recorded.

  • Data System: A computer records the m/z values and their corresponding intensities to generate the mass spectrum.

Visualization of Fragmentation Pathways

The logical relationships in the primary fragmentation of this compound can be visualized using the following diagram.

fragmentation_pathway M This compound (M, m/z 184) M_ion [C13H28]+• (Molecular Ion, m/z 184) M->M_ion - e- (70 eV) frag_71 [C5H11]+ (m/z 71) M_ion->frag_71 - •C8H17 frag_43 [C3H7]+ (m/z 43) M_ion->frag_43 - •C10H21 (rearrangement) frag_57 [C4H9]+ (m/z 57) M_ion->frag_57 - •C9H19 (rearrangement) radical_C8H17 •C8H17 (Octyl radical) radical_C10H21 •C10H21 (Decyl radical) radical_C9H19 •C9H19 (Nonyl radical)

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

A Technical Guide to the IUPAC Nomenclature and Characterization of C13H28 Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC naming conventions for the C13H28 isomers, a group of saturated hydrocarbons. It details the analytical methodologies crucial for their identification and differentiation, and presents key physicochemical data for representative isomers. This document is intended to serve as a technical resource for professionals in chemical research and development.

IUPAC Nomenclature for C13H28 Branched Alkanes

The molecular formula C13H28 represents tridecane and its 801 structural isomers. The systematic naming of these branched alkanes follows the rigorous rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective of this system is to assign a unique and unambiguous name to every distinct structure.

The process for determining the IUPAC name is as follows:

  • Identify the Parent Chain : The longest continuous chain of carbon atoms within the molecule is designated as the parent chain. For C13H28 isomers, this chain will be shorter than 13 carbons. For instance, if the longest chain is 11 carbons long, the parent alkane is undecane.

  • Number the Parent Chain : The carbon atoms of the parent chain are numbered sequentially, starting from the end that results in the lowest possible number for the first substituent (branch).

  • Identify and Name Substituents : Each branch attached to the parent chain is identified as an alkyl group (e.g., methyl for -CH3, ethyl for -CH2CH3).

  • Assign Locants and Prefixes : The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached (this number is called a locant). If multiple identical substituents are present, prefixes such as di-, tri-, or tetra- are used.

  • Assemble the Full Name : The complete name is constructed by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-), preceded by their locants. The name of the parent alkane concludes the name.

Examples:

  • 2-Methyldodecane : The longest chain is 12 carbons (dodecane). A methyl group is attached to the second carbon.

  • 2,2-Dimethylundecane : The longest chain is 11 carbons (undecane). Two methyl groups are attached to the second carbon.

  • 4-Ethyl-2,5-dimethylnonane : The longest chain is nine carbons (nonane). Substituents are an ethyl group at carbon 4 and methyl groups at carbons 2 and 5. Numbering from the other direction would yield 6-ethyl-5,8-dimethylnonane, which has higher locants, and is therefore incorrect.

Below is a workflow diagram illustrating the logical steps for assigning an IUPAC name to a C13H28 isomer.

IUPAC_Nomenclature_Workflow cluster_workflow IUPAC Naming Workflow for a C13H28 Isomer start Start with Molecular Structure find_parent 1. Identify the longest continuous carbon chain (Parent Chain) start->find_parent number_chain 2. Number the parent chain to give substituents the lowest possible locants. find_parent->number_chain identify_subs 3. Identify all alkyl substituents attached to the parent chain. number_chain->identify_subs name_subs 4. Name substituents (e.g., methyl, ethyl, propyl) and apply prefixes (di-, tri-). identify_subs->name_subs assemble_name 5. Assemble the full name: Locants + Prefixes + Substituents (alphabetical) + Parent Name name_subs->assemble_name end_node Final IUPAC Name assemble_name->end_node

A flowchart of the IUPAC nomenclature process.

Quantitative Data of Selected C13H28 Isomers

The structural variations among isomers lead to differences in their physical properties. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces. Density and refractive index also vary with molecular structure.

IUPAC NameMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
n-TridecaneC13H28232-236[1]0.756[1]1.425[1]
2-MethyldodecaneC13H28227-228[2]0.754[3]N/A
2,2-DimethylundecaneC13H28221[3]0.752[3]1.4225[3]

Experimental Protocols for Isomer Identification

The precise identification of C13H28 isomers from a mixture requires advanced analytical techniques. Gas Chromatography (GC) is used for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for separating volatile compounds and determining their molecular weight and fragmentation patterns, which aids in identification.

Sample Preparation: Samples are typically diluted in a volatile, non-polar solvent such as hexane or dichloromethane to a final concentration of approximately 50-100 mg/L. An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

GC Parameters:

  • Column: A non-polar capillary column, such as a HP-5MS (a 5% phenyl-methylpolysiloxane phase), is standard for hydrocarbon analysis. Typical dimensions are 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate of approximately 1.0-1.5 mL/min.

  • Injection: A 1 µL sample is injected in splitless mode to maximize sensitivity. The injector temperature is set to 280-300°C to ensure rapid vaporization.

  • Oven Temperature Program: An initial oven temperature of 40-50°C is held for 2-3 minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 300-320°C. This gradient allows for the separation of isomers with close boiling points.

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

  • Mass Range: A scan range of m/z 40-500 is typically used to capture the molecular ion and characteristic fragment ions of C13H28 isomers.

  • Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of known standards or reference libraries (e.g., NIST). Branched alkanes produce distinct fragmentation patterns compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for unambiguous structure determination, as it provides detailed information about the connectivity of atoms. For complex branched alkanes, 2D NMR techniques are essential.

Sample Preparation:

  • Approximately 5-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3).

  • The solution must be free of particulate matter and should be filtered directly into a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (0 ppm).

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For alkanes, signals typically appear in the highly shielded 0.7-1.5 ppm region.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH2, and CH3 groups.

2D NMR Experiments: For complex isomers where 1D spectra are heavily overlapped, 2D NMR is required to resolve the structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting molecular fragments separated by quaternary carbons or for assembling the full carbon skeleton.

The workflow below illustrates the process of characterizing an unknown C13H28 isomer mixture.

Experimental_Workflow cluster_workflow Experimental Workflow for Isomer Characterization sample Alkane Mixture (C13H28 Isomers) gcms 1. Separation & Initial ID by GC-MS sample->gcms prep_gc 2. Preparative GC or Fractional Distillation sample->prep_gc gc_data Retention Times Mass Spectra gcms->gc_data isolated Isolated Isomers prep_gc->isolated nmr 3. Structural Elucidation by NMR Spectroscopy isolated->nmr nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d structure Unambiguous Structure Confirmed nmr_1d->structure nmr_2d->structure

Workflow for the separation and identification of C13H28 isomers.

References

The Biological Activity of 3,3-Dimethylundecane: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current state of scientific knowledge regarding the biological activity of the branched alkane, 3,3-Dimethylundecane. Despite its simple chemical structure, a comprehensive review of available literature reveals a significant scarcity of specific data on its bioactivity. This document summarizes the limited existing information, places it within the broader context of branched hydrocarbon biological functions, and identifies key areas for future research.

Introduction

This compound is a saturated branched-chain hydrocarbon with the chemical formula C₁₃H₂₈. While the biological activities of many complex natural and synthetic molecules are well-documented, the specific roles of simpler alkanes such as this compound are often less characterized. This guide aims to collate and present the available scientific information on this compound.

Known Occurrences and General Biological Context

Currently, there is a notable absence of in-depth studies focusing specifically on the biological effects of this compound. Its mention in scientific literature is sparse.

One study identified 3,8-Dimethylundecane, an isomer of this compound, as a metabolite observed in cancer metabolism. However, the significance and specific role of this observation remain to be elucidated.

More broadly, branched alkanes are integral components of the natural world, particularly in the chemical ecology of insects. They are a major class of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect cuticle.[1][2] This layer primarily serves to prevent desiccation.[1][2] However, CHCs, including various dimethylalkanes, have evolved to function as crucial semiochemicals, mediating a wide range of behaviors.[3] These include roles as:

  • Contact Pheromones: Influencing mating behavior, nestmate recognition, and social organization.[3]

  • Kairomones: Acting as host recognition cues for parasites and predators.

While this provides a potential functional context for branched alkanes, there is currently no direct evidence linking this compound to these specific activities.

Quantitative Data on Biological Activity

A thorough search of scientific databases has not yielded any quantitative data from biological assays specifically for this compound. Therefore, no summary tables of its activity can be provided at this time.

Experimental Protocols

As there are no published studies detailing the specific biological activity of this compound, standardized experimental protocols for its investigation are not available. However, researchers interested in exploring its potential activities could adapt established methodologies from related fields:

  • Antimicrobial Assays: Standard broth microdilution or agar diffusion assays could be employed to screen for activity against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: In vitro assays using various cancer cell lines (e.g., MTT, XTT assays) could determine any potential cytotoxic or anti-proliferative effects.

  • Insect Behavioral Assays: For investigating its potential as a semiochemical, electroantennography (EAG) could be used to measure insect antennal responses. Behavioral assays in olfactometers or wind tunnels could assess attraction or repulsion.

Potential Signaling Pathways and Mechanisms of Action

There is no information available regarding any signaling pathways modulated by this compound or its specific mechanism of action in any biological system. Given its nature as a non-polar hydrocarbon, any direct interaction with cellular signaling would likely involve disruption of lipid membranes or interaction with hydrophobic pockets of proteins. However, this is purely speculative.

To illustrate the general role of related compounds in insect chemical communication, a conceptual workflow for identifying and characterizing insect pheromones is presented below.

Conceptual Workflow for Insect Pheromone Identification cluster_extraction Extraction & Analysis cluster_identification Identification & Synthesis cluster_bioassay Biological Assays cluster_confirmation Confirmation A Insect Collection B Cuticular Hydrocarbon Extraction A->B C GC-MS Analysis B->C D Compound Identification (e.g., this compound) C->D E Chemical Synthesis D->E F Electroantennography (EAG) E->F G Behavioral Assays (e.g., Olfactometer) E->G H Confirmation of Biological Activity F->H G->H

Conceptual workflow for insect pheromone research.

Future Research Directions

The significant gap in knowledge regarding the biological activity of this compound presents several opportunities for future research:

  • Systematic Screening: A broad-based screening of this compound for various biological activities, including antimicrobial, cytotoxic, and insect semiochemical effects, is warranted.

  • Occurrence in Nature: Further investigation into the natural occurrence of this compound in different organisms, particularly in plant essential oils and insect cuticular waxes, could provide clues to its potential ecological roles.

  • Toxicological Studies: A comprehensive toxicological profile of this compound is needed to assess its safety for potential applications.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of isomers and analogues of this compound could help to elucidate the structural requirements for any observed activity.

Conclusion

References

The Uncharted Territory of 3,3-Dimethylundecane in Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the chemical signals that mediate interactions between organisms, 3,3-dimethylundecane remains a molecule with no currently documented role in chemical ecology. While numerous other branched alkanes, or methylalkanes, have been identified as critical components of insect pheromones and other semiochemicals, this compound has not been implicated in any such biological communication systems to date.

This technical guide aims to provide a comprehensive overview of what is known—and what remains unknown—about this compound in the context of chemical ecology. For researchers, scientists, and drug development professionals, the absence of data can be as significant as its presence, highlighting a potential area for novel discovery.

Chemical and Physical Properties

To understand the potential for this compound to act as a semiochemical, it is essential to consider its fundamental physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₃H₂₈PubChem
Molecular Weight 184.38 g/mol PubChem
CAS Number 17312-65-1PubChem
Boiling Point Not available
Vapor Pressure Not available
LogP Not available

The Landscape of Dimethylalkanes in Insect Communication

The study of insect chemical communication is rich with examples of dimethylalkanes serving as sex, aggregation, and trail pheromones. These compounds are typically components of the insect's cuticular hydrocarbon profile, which primarily serves to prevent desiccation but has been co-opted for communication.

For instance, various isomers of dimethylheptadecane and dimethylpentadecane have been identified as key pheromone components in different insect species. The precise positioning of the methyl branches on the carbon backbone is crucial for biological activity, creating a highly specific lock-and-key mechanism for receptor recognition. This specificity is a hallmark of chemical communication systems and underscores the importance of precise structural identification.

Biosynthesis of Branched Alkanes

The biosynthesis of branched-chain hydrocarbons in insects is a complex process that begins with fatty acid synthesis. The incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid chain elongation leads to the formation of methyl-branched fatty acids. These are then converted to hydrocarbons through a process involving reduction, and in some cases, oxidative decarboxylation.

The enzymes responsible for this pathway, particularly the fatty acid synthases (FASs) and elongases, exhibit substrate specificity that determines the final structure of the hydrocarbon, including the position of the methyl branches. It is plausible that the biosynthetic machinery for this compound exists in some organisms, even if its ecological role has not yet been discovered.

Potential Avenues for Future Research

The absence of a known role for this compound in chemical ecology presents an exciting opportunity for new research. The following experimental workflows could be employed to investigate its potential as a semiochemical.

Experimental Workflow for Investigating Novel Semiochemicals

experimental_workflow cluster_extraction Sample Collection & Extraction cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Bioassay Insect_Collection Insect Collection Gland_Dissection Pheromone Gland Dissection Insect_Collection->Gland_Dissection Solvent_Extraction Solvent Extraction (e.g., Hexane) Gland_Dissection->Solvent_Extraction GC_EAD Gas Chromatography-Electroantennography (GC-EAD) Solvent_Extraction->GC_EAD Identify electrophysiologically active peaks GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_EAD->GC_MS Characterize active compounds Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation Determine chemical structure Chemical_Synthesis Chemical Synthesis of Putative Pheromone Structure_Elucidation->Chemical_Synthesis Synthesize for confirmation Behavioral_Assays Behavioral Assays (e.g., Olfactometer, Field Trapping) Chemical_Synthesis->Behavioral_Assays Test biological activity

Caption: A generalized workflow for the identification of novel insect semiochemicals.

Conclusion

Whitepaper: A Technical Guide to the Discovery and Characterization of Novel Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Focus Compound: 3,3-Dimethylundecane (Hypothetical Novel Pheromone)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insect pheromones are species-specific chemical signals that mediate a range of critical behaviors, including mating, aggregation, and alarm responses. Their high specificity and potency make them invaluable tools for integrated pest management (IPM) strategies, offering environmentally benign alternatives to broad-spectrum pesticides. Furthermore, the study of insect olfaction and pheromone signaling provides fundamental insights into neurobiology and chemoreception, with potential applications in drug discovery and sensor development.

This technical guide outlines a comprehensive, multi-stage workflow for the discovery, identification, and validation of novel insect pheromones. We will use the hypothetical case of This compound , a methyl-branched alkane, as a candidate sex pheromone from a model lepidopteran species to illustrate the core experimental protocols and data interpretation. Methyl-branched hydrocarbons are a known class of insect pheromones, and their identification often requires precise analytical and behavioral validation techniques.[1][2] This document provides detailed methodologies, data presentation standards, and visual workflows to guide researchers through this rigorous discovery process.

Section 1: Pheromone Discovery Workflow

The identification of a new pheromone is a systematic process that progresses from the collection of volatile chemicals from the insect to rigorous behavioral validation of synthetic candidates.

Pheromone_Discovery_Workflow cluster_0 Phase 1: Collection & Identification cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Synthesis & Validation cluster_3 Phase 4: Confirmation PheromoneCollection Pheromone Gland Dissection & Volatile Collection (Aeration) GCMS Chemical Analysis (GC-MS) PheromoneCollection->GCMS Crude Extract GCEAD Coupled GC-Electroantennography (GC-EAD) GCMS->GCEAD Identify Bio-active Peaks Synthesis Chemical Synthesis of Candidate Compound GCEAD->Synthesis Structure Elucidation EAG EAG Dose-Response Assay Synthesis->EAG Behavior Behavioral Assays (Olfactometer & Wind Tunnel) Synthesis->Behavior Confirmation Field Trials Behavior->Confirmation

Caption: A generalized workflow for the discovery and validation of novel insect pheromones.

Experimental Protocol: Pheromone Collection (Aeration)

Objective: To collect volatile organic compounds (VOCs) released by the insect for subsequent chemical analysis.

Methodology:

  • Insect Preparation: Use virgin female moths during their peak calling (pheromone-releasing) period, typically determined by observational studies of behavior.

  • Aeration Chamber: Place 5-10 individuals in a clean glass chamber.

  • Air Flow: Draw charcoal-filtered, humidified air through the chamber at a controlled rate (e.g., 100 mL/min).

  • Volatile Trapping: Pass the effluent air through a trap, which is a small glass tube containing a sorbent material (e.g., Porapak Q or Tenax TA) to capture the organic volatiles.

  • Collection Period: Conduct the aeration for a period of 4-8 hours, encompassing the peak activity time of the insects.

  • Elution: After collection, elute the trapped compounds from the sorbent using a minimal volume (e.g., 200 µL) of a high-purity solvent, such as hexane or dichloromethane.

  • Concentration: Concentrate the resulting extract under a gentle stream of nitrogen to a final volume of approximately 20-50 µL for analysis.[3]

Experimental Protocol: Chemical Analysis (GC-MS)

Objective: To separate and identify the chemical constituents of the collected volatile extract.

Methodology:

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

  • Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating hydrocarbons.

  • Injection: Inject 1 µL of the concentrated extract in splitless mode.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain 280°C for 10 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Identification: Tentatively identify compounds by comparing their mass spectra with established libraries (e.g., NIST/Wiley). Confirm identities by comparing retention times and mass spectra with those of authentic, synthesized standards.[5]

Experimental Protocol: Coupled GC-Electroantennography (GC-EAD)

Objective: To identify which of the separated compounds in the extract elicit an electrical response from the insect's antenna.

Methodology:

  • Instrumentation: Use a GC system where the column effluent is split, with one part directed to the Flame Ionization Detector (FID) and the other to an electroantennography preparation.[6]

  • Antennal Preparation:

    • Excise an antenna from a male moth.[7]

    • Cut off the distal tip and the base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing Ag/AgCl wires.[8]

  • Signal Amplification: Connect the electrodes to a high-impedance amplifier to record the voltage changes across the antenna.[9]

  • GC-EAD Analysis: Inject the extract into the GC. As compounds elute, simultaneously record the FID signal and the antennal response (EAG signal).

  • Data Analysis: Align the FID chromatogram with the EAG recording. Peaks in the FID trace that correspond to a significant voltage deflection in the EAG signal are considered biologically active.[3]

Experimental Protocol: Behavioral Assays

Objective: To confirm that the candidate compound elicits a behavioral response in the target insect.

Methodology (Y-Tube Olfactometer):

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms.

  • Airflow: Purified, humidified air flows from the side arms towards the central arm at a controlled rate (e.g., 200 mL/min).

  • Stimulus Application: Introduce the synthetic candidate pheromone (dissolved in a solvent like hexane) onto a filter paper and place it in the airflow of one arm (treatment). Place a filter paper with only the solvent in the other arm (control).

  • Bioassay: Release individual male moths at the downwind end of the central arm.

  • Data Collection: Record the first choice of arm the insect makes and the time spent in each arm over a set period (e.g., 5 minutes).[10] A statistically significant preference for the treatment arm indicates attraction.

Section 2: Data Presentation and Interpretation

Quantitative data from each experimental stage is crucial for identifying the active compound and understanding its efficacy.

Table: GC-MS and GC-EAD Analysis of Female Moth Extract

This table summarizes the hypothetical findings from the chemical and electrophysiological analyses.

Peak No.Retention Time (min)Tentative IdentificationMolecular Ion (m/z)Key Fragments (m/z)EAD Activity (mV)
112.54n-Tetradecane19857, 71, 850.1 ± 0.05
214.88n-Hexadecane22657, 71, 850.2 ± 0.08
3 16.21 This compound 184 57, 71, 155 2.5 ± 0.4 *
417.05Heptadecane24057, 71, 850.3 ± 0.1
518.92(Z)-9-Octadecenal26641, 55, 960.8 ± 0.2

*Indicates a statistically significant electrophysiological response.

Table: EAG Dose-Response to Synthetic this compound

This table presents the antennal responses to varying doses of the synthesized candidate pheromone.

Dose (ng on filter paper)Mean EAG Response (mV)Standard Error (SE)
0.010.350.08
0.10.950.12
11.880.21
102.450.30
1002.510.28
10002.550.25
Table: Behavioral Response in Y-Tube Olfactometer

This table shows the choice preference of male moths in the olfactometer assay.

Stimulus (10 ng)N (Insects Tested)No. Choosing TreatmentNo. Choosing ControlNo ChoiceP-value (Chi-Square Test)
This compound503893< 0.001

Section 3: Putative Biosynthesis and Signaling Pathway

Understanding how a pheromone is produced and detected provides deeper biological context and can reveal targets for disrupting insect communication.

Putative Biosynthesis of this compound

Branched-chain hydrocarbons in insects are typically derived from fatty acid biosynthesis pathways.[11] The biosynthesis of this compound likely involves the incorporation of methylmalonyl-CoA units during fatty acid elongation.

  • Initiation: The process starts with a standard fatty acid synthase (FAS) pathway.

  • Methyl Branching: A specific elongase enzyme incorporates a methyl group from methylmalonyl-CoA instead of malonyl-CoA at the third carbon position. The gem-dimethyl structure suggests a second, consecutive methylation event or a specialized enzymatic action.

  • Elongation & Reduction: The fatty acid chain is elongated and subsequently reduced.

  • Decarboxylation: The final hydrocarbon is formed by the enzymatic removal of the carboxyl group from the fatty acid precursor.[12]

Olfactory Signaling Pathway

The detection of this compound by a male moth's antenna initiates a well-characterized signal transduction cascade within an Olfactory Receptor Neuron (ORN).

Olfactory_Signaling_Pathway cluster_0 Perireceptor Events cluster_1 Signal Transduction Cascade (in ORN Dendrite) cluster_2 Signal Transmission Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Solubilization OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Pheromone Delivery G_Protein G-protein Activation OR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IonChannel Ion Channel Opening (Ca2+, Na+) PLC->IonChannel via DAG/IP3 Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain

Caption: A putative signaling pathway for pheromone detection in an insect olfactory neuron.

Conclusion

The discovery of novel insect pheromones like the hypothetical this compound is a meticulous process requiring the integration of chemical ecology, analytical chemistry, electrophysiology, and behavioral biology. The workflow and protocols detailed in this guide provide a robust framework for researchers aiming to identify new semiochemicals. Such discoveries are fundamental to developing next-generation pest management tools that are both effective and ecologically sound. The continued exploration of insect chemical communication will undoubtedly uncover new compounds and mechanisms, enriching our understanding of the natural world and providing innovative solutions for agriculture and public health.

References

The Pivotal Role of Saturated Branched Hydrocarbons in Modern Research and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated branched hydrocarbons, often perceived as simple aliphatic chains, are fundamental building blocks in organic chemistry with profound implications for materials science and, notably, drug development. Their unique physicochemical properties, stemming from their three-dimensional architecture, offer a versatile toolkit for modulating a compound's physical state, solubility, and metabolic stability. This technical guide provides an in-depth review of the synthesis, properties, and applications of saturated branched hydrocarbons, with a focus on their utility for researchers in the pharmaceutical and life sciences sectors.

Physicochemical Properties of Saturated Branched Hydrocarbons

The introduction of branching in a saturated hydrocarbon chain significantly alters its physical properties compared to its linear isomer. These changes are primarily driven by variations in intermolecular van der Waals forces, which are dependent on the molecule's surface area and ability to pack efficiently in the solid or liquid state.

Boiling and Melting Points

Branching generally leads to a decrease in the boiling point of an alkane compared to its straight-chain isomer of the same molecular weight.[1][2] This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.[2]

In contrast, the effect of branching on melting points is more complex and is influenced by the molecule's symmetry and its ability to pack into a crystal lattice.[1] Highly symmetrical, compact molecules can sometimes exhibit higher melting points than their linear counterparts due to more efficient packing in the solid state.

Table 1: Physical Properties of Selected Saturated Branched Hydrocarbons and their Linear Isomers

Compound NameIUPAC NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-PentanePentaneC5H1236.1-1300.626
Isopentane2-MethylbutaneC5H1227.7-159.90.620
Neopentane2,2-DimethylpropaneC5H129.5-16.60.613
n-HexaneHexaneC6H1469-950.659
Isohexane2-MethylpentaneC6H1460.3-1540.653
n-HeptaneHeptaneC7H1698.4-910.684
Isoheptane2-MethylhexaneC7H1690.0-1180.679
n-OctaneOctaneC8H18125.7-570.703
Isooctane2,2,4-TrimethylpentaneC8H1899.3-107.40.692
Viscosity and Solubility

The viscosity of a fluid is a measure of its resistance to flow. For smaller alkanes, increased branching generally leads to a decrease in viscosity.[3] This is attributed to the reduced surface area and less efficient packing of branched molecules, resulting in weaker intermolecular forces.[4]

Saturated hydrocarbons are nonpolar and are therefore generally insoluble in polar solvents like water.[1][5] They are, however, soluble in nonpolar organic solvents.[5] The principle of "like dissolves like" governs their solubility, where the disruption of van der Waals forces in the alkane and the solvent is compensated by the formation of new van der Waals interactions between the solute and solvent molecules.[6][7]

Synthesis of Saturated Branched Hydrocarbons: Experimental Protocols

The synthesis of saturated branched hydrocarbons can be achieved through various established organic reactions. The choice of method often depends on the desired structure, scale, and available starting materials.

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of branched alkanes.[8] The general strategy involves the reaction of a Grignard reagent (R-MgX) with an appropriate electrophile, followed by reduction or further modification.

Experimental Protocol: Synthesis of 2-Methylhexane via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of 2-bromopentane (6.7 g, 0.044 mol) in 30 mL of anhydrous diethyl ether.

    • Add a small portion of the 2-bromopentane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Iodide:

    • Cool the Grignard reagent solution in an ice bath.

    • In the dropping funnel, place a solution of methyl iodide (6.2 g, 0.044 mol) in 20 mL of anhydrous diethyl ether.

    • Add the methyl iodide solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Slowly and carefully pour the reaction mixture over 50 g of crushed ice.

    • Add 2 M hydrochloric acid dropwise until the magnesium salts dissolve.

    • Separate the ether layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter and remove the diethyl ether by distillation.

    • Distill the remaining liquid to obtain 2-methylhexane (boiling point ~90 °C).

Grignard_Synthesis 2-Bromopentane 2-Bromopentane Grignard Reagent Grignard Reagent 2-Bromopentane->Grignard Reagent + Mg, Diethyl Ether Mg, Diethyl Ether Mg, Diethyl Ether 2-Methylhexane 2-Methylhexane Grignard Reagent->2-Methylhexane + Methyl Iodide Methyl Iodide Methyl Iodide

Grignard synthesis of 2-methylhexane.
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes, which can then be hydrogenated to yield saturated hydrocarbons.[9] This two-step process allows for precise control over the carbon skeleton.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butene (and subsequent hydrogenation to 2,3-Dimethylbutane)

  • Preparation of the Phosphonium Ylide (Wittig Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place triphenylphosphine (13.1 g, 0.05 mol) and 100 mL of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add 2-bromopropane (6.15 g, 0.05 mol) dropwise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 24 hours. The phosphonium salt will precipitate.

    • Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

    • Suspend the phosphonium salt (isopropyltriphenylphosphonium bromide) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.6 M in hexane, 31.25 mL, 0.05 mol) via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Wittig Reaction with Acetone:

    • To the ylide solution at -78 °C, add a solution of acetone (2.9 g, 0.05 mol) in 20 mL of anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Work-up and Isolation of the Alkene:

    • Quench the reaction by adding 50 mL of water.

    • Extract the product with pentane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and carefully remove the pentane by distillation.

    • Distill the crude product to obtain 2,3-dimethyl-2-butene.

  • Hydrogenation to 2,3-Dimethylbutane:

    • Dissolve the isolated 2,3-dimethyl-2-butene in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation to yield 2,3-dimethylbutane.

Wittig_Synthesis cluster_0 Ylide Formation cluster_1 Alkene Synthesis & Hydrogenation Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt + 2-Bromopropane 2-Bromopropane 2-Bromopropane Wittig Reagent Wittig Reagent Phosphonium Salt->Wittig Reagent + n-BuLi n-BuLi n-BuLi 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Wittig Reagent->2,3-Dimethyl-2-butene + Acetone Acetone Acetone 2,3-Dimethylbutane 2,3-Dimethylbutane 2,3-Dimethyl-2-butene->2,3-Dimethylbutane + H2, Pd/C H2, Pd/C H2, Pd/C

Wittig reaction for 2,3-dimethylbutane synthesis.
Catalytic Isomerization

Catalytic isomerization is a crucial industrial process for converting linear alkanes into their more valuable branched isomers.[10] This process typically employs a bifunctional catalyst containing both a metal component (e.g., platinum) for hydrogenation/dehydrogenation and an acidic component (e.g., a zeolite) for skeletal rearrangement.[10]

Experimental Protocol: Laboratory-Scale Isomerization of n-Heptane

  • Catalyst Preparation:

    • Prepare a Pt/H-ZSM-5 catalyst by incipient wetness impregnation of H-ZSM-5 zeolite with an aqueous solution of chloroplatinic acid to achieve a platinum loading of 0.5 wt%.

    • Dry the impregnated zeolite at 120 °C overnight.

    • Calcine the catalyst in air at 500 °C for 4 hours.

  • Isomerization Reaction:

    • Pack a fixed-bed microreactor with the prepared Pt/H-ZSM-5 catalyst (0.5 g).

    • Reduce the catalyst in situ by flowing hydrogen gas at 400 °C for 2 hours.

    • Cool the reactor to the desired reaction temperature (e.g., 250 °C).

    • Introduce a feed of n-heptane into the reactor using a syringe pump at a specific liquid hourly space velocity (LHSV), for example, 2 h⁻¹.

    • Co-feed hydrogen gas at a specified molar ratio to n-heptane (e.g., H₂/n-heptane = 4).

    • Maintain the reactor pressure at a desired level (e.g., 1 MPa).

  • Product Analysis:

    • Collect the reactor effluent in a cold trap.

    • Analyze the liquid product composition using gas chromatography (GC) to determine the conversion of n-heptane and the selectivity to various branched isomers.

Applications in Drug Development and Delivery

The incorporation of saturated branched hydrocarbon moieties into drug molecules or delivery systems can significantly enhance their therapeutic potential.

Enhancing Drug Properties through Structural Modification

Introducing branched alkyl groups into a drug molecule can improve its metabolic stability.[11] The steric hindrance provided by the branching can shield susceptible sites from metabolic enzymes, thereby prolonging the drug's half-life.[12] Furthermore, altering the lipophilicity and shape of a molecule by adding branched chains can influence its binding affinity to target receptors and its overall pharmacokinetic profile.[4]

Structure-Activity Relationship (SAR) Considerations:

  • Chain branching: Generally, branched alkyl chains are less lipophilic than their linear counterparts due to their larger molar volumes.[13] This can impact a drug's ability to cross biological membranes.

  • Stereochemistry: The specific stereochemistry of a branched chain can be critical for receptor binding and biological activity.

  • Metabolic Blocking: Introducing a branched group, such as a gem-dimethyl group, near a metabolically labile site can sterically hinder enzymatic degradation.

Advanced Drug Delivery Systems: Branched-Chain Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver drugs. The properties of these liposomes can be fine-tuned by modifying the structure of the constituent lipids. Incorporating phospholipids with methyl-branched hydrocarbon chains, inspired by the highly stable membranes of archaea, has been shown to improve the performance of liposomes as drug delivery vehicles.[14]

These methyl-branched liposomes exhibit increased drug loading capacity and a slower rate of drug release compared to liposomes made with conventional linear-chain phospholipids.[14] This enhanced stability and controlled release profile can lead to a longer duration of therapeutic effect and reduced systemic toxicity.

Experimental Workflow: Preparation of Branched-Chain Liposomes

Liposome_Preparation Lipid_Dissolution 1. Dissolve branched-chain phospholipids and other lipids in chloroform/methanol. Film_Formation 2. Evaporate organic solvent to form a thin lipid film. Lipid_Dissolution->Film_Formation Hydration 3. Hydrate the lipid film with an aqueous buffer containing the drug. Film_Formation->Hydration Vesicle_Formation 4. Agitate to form multilamellar vesicles (MLVs). Hydration->Vesicle_Formation Sizing 5. Extrude or sonicate to form unilamellar vesicles of a defined size. Vesicle_Formation->Sizing

Workflow for preparing drug-loaded branched-chain liposomes.
Signaling Pathways Influenced by Branched-Chain Structures

While not direct applications of saturated branched hydrocarbons themselves, the structurally related branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – play crucial roles in cellular signaling. Leucine, in particular, is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] Understanding these pathways can provide insights into how branched structures can interact with biological systems.

The mTOR Signaling Pathway Activated by Leucine:

The mTOR pathway is a complex signaling cascade that integrates signals from nutrients, growth factors, and cellular energy status. Leucine directly activates mTORC1 (mTOR complex 1), leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[17] The phosphorylation of these targets ultimately promotes the initiation of protein synthesis.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes (upon phosphorylation)

Simplified mTOR signaling pathway activated by leucine.

Conclusion

Saturated branched hydrocarbons, despite their simple composition, are molecules of significant scientific and industrial importance. Their unique physical properties, which can be tailored through controlled synthesis, make them valuable components in a wide range of applications. For drug development professionals, understanding the structure-property relationships of these compounds is crucial for designing more effective and stable therapeutics. From enhancing the metabolic lifetime of a drug to creating more robust and efficient drug delivery systems, the strategic use of saturated branched hydrocarbons offers a wealth of opportunities for innovation in pharmaceutical sciences.

References

Methodological & Application

Application Note: Gas Chromatography Protocol for 3,3-Dimethylundecane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 3,3-Dimethylundecane using gas chromatography-mass spectrometry (GC-MS). It includes sample preparation, instrument setup, and data analysis guidelines, tailored for applications such as the study of insect cuticular hydrocarbons (CHCs) and analysis of volatile organic compounds (VOCs).

Introduction

This compound is a branched-chain alkane that can be found as a component of complex hydrocarbon mixtures, such as insect cuticular hydrocarbons. The analysis of such compounds is crucial in various fields, including chemical ecology, entomology, and potentially as biomarkers in breath analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1][2]

This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For the analysis of insect cuticular hydrocarbons, a common application for branched alkanes, the following solvent extraction method is recommended.

Protocol for Extraction of Insect Cuticular Hydrocarbons:

  • Place two insect puparia (or a relevant sample size for other insect life stages) into a 2 mL glass GC vial.[3]

  • Add 350 µL of hexane to the vial to fully submerge the sample.[3]

  • Allow the extraction to proceed for 10-15 minutes at room temperature.[3]

  • Carefully transfer the hexane extract to a clean 2 mL vial using a Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen until the extract is concentrated.

  • Transfer the concentrated extract to a 300 µL flat-bottomed insert and allow it to dry completely.[3]

  • Reconstitute the dried extract in 30 µL of hexane prior to GC-MS analysis.[3]

For other sample types, such as breath analysis, collection into Tedlar bags followed by solid-phase microextraction (SPME) is a common approach for concentrating VOCs.[4][5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for the analysis of insect cuticular hydrocarbons.

Parameter Condition
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 Network Mass Selective Detector or equivalent
Column Restek Rxi-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/splitless
Injector Temperature 250 °C[3]
Injection Mode Splitless
Injection Volume 1-2 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min; ramp to 200 °C at 25 °C/min; ramp to 260 °C at 3 °C/min; ramp to 320 °C at 20 °C/min, hold for 2 min.[3]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550

Data Presentation

Quantitative data for this compound using the described method should be determined during method validation in the user's laboratory. The following table provides expected and typical performance data for the analysis of branched alkanes.

Parameter Value Notes
Kovats Retention Index (Standard Non-Polar Column) 1233 - 1239The Kovats retention index is a dimensionless unit that normalizes retention times relative to n-alkanes.
Expected Retention Time ~10-15 minThis is an estimate and will vary based on the specific instrument and conditions.
Limit of Detection (LOD) To be determinedTypically in the low ng/mL to pg/mL range for similar compounds.
Limit of Quantification (LOQ) To be determinedTypically in the low to mid ng/mL range for similar compounds.
Linearity (R²) > 0.99Expected for a well-performing method over a defined concentration range.

Visualization of Experimental Workflow and Biosynthetic Pathway

Gas Chromatography Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Insect Cuticle) Extraction Solvent Extraction (Hexane) Sample->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration Reconstitution Reconstitution (Hexane) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Rxi-1MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Identification Compound Identification (Mass Spectrum & Retention Index) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification

GC-MS analysis workflow for this compound.
Biosynthesis of Branched-Chain Alkanes

Branched-chain alkanes are biosynthesized through a modified fatty acid synthesis (FAS) pathway. The diagram below outlines the key steps in the formation of these molecules.

Branched_Alkane_Biosynthesis cluster_initiators Initiator Units cluster_elongation Chain Elongation cluster_products Final Products Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Isobutyryl_CoA Isobutyryl-CoA (from Valine) Isobutyryl_CoA->FAS Isovaleryl_CoA Isovaleryl-CoA (from Leucine) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Lengthener) FAS->Malonyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA (Branching Lengthener) FAS->Methylmalonyl_CoA Branched_Fatty_Acyl_ACP Branched-Chain Fatty Acyl-ACP FAS->Branched_Fatty_Acyl_ACP Reduction Reduction to Aldehyde Branched_Fatty_Acyl_ACP->Reduction Decarbonylation Decarbonylation Reduction->Decarbonylation Branched_Alkane Branched-Chain Alkane (e.g., this compound) Decarbonylation->Branched_Alkane

Biosynthesis pathway of branched-chain alkanes.

References

Application Note: Analysis of 3,3-Dimethylundecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylundecane (CAS: 17312-65-1, Formula: C₁₃H₂₈) is a branched-chain alkane.[1][2][3] The analysis of such volatile organic compounds (VOCs) is crucial in various fields, including environmental monitoring, chemical synthesis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis. The following protocol outlines the preparation of a this compound standard for GC-MS analysis.

Materials:

  • This compound standard

  • High-purity hexane (or other suitable volatile organic solvent like dichloromethane)[4][5]

  • Calibrated micropipettes

  • 2 mL glass autosampler vials with caps[5]

  • Vortex mixer

Procedure:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of high-purity hexane in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:10 dilution of the stock solution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and bringing it to volume with hexane. This concentration is suitable for a 1 µL injection.[5]

  • Vial Preparation: Transfer approximately 1.5 mL of the working solution into a glass autosampler vial.

  • Blank Preparation: Prepare a solvent blank using only the high-purity hexane in a separate vial to check for solvent impurities and system contamination.

  • Quality Control: If the sample matrix is complex, consider using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleanup and concentration.[4] Samples must be free from particles; centrifuge or filter if necessary.[4][5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. A non-polar stationary phase is ideal for separating non-polar alkanes.[6][7]

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent non-polar polydimethylsiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio) or Splitless for trace analysis
Oven ProgramInitial temperature 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Transfer Line Temp280 °C
DetectorQuadrupole

Data Presentation and Expected Results

The analysis of a pure standard of this compound should yield a single chromatographic peak. Identification is confirmed by matching the acquired mass spectrum and retention index with library data.

Table 2: Expected Quantitative and Qualitative Data

Identifier Value Description
Kovats Retention Index 1233 - 1239 (on a standard non-polar column)[1]A measure of the retention time normalized to adjacent n-alkanes, used for compound identification.[8]
Molecular Ion (M⁺) m/z 184 (typically low abundance or absent)The ionized intact molecule corresponding to the molecular weight of 184.36 g/mol .[1][2]
Base Peak m/z 71[1]The most abundant fragment ion, corresponding to the stable tertiary carbocation [C₅H₁₁]⁺.
Key Fragment Ions m/z 43, 57[1]Other significant fragment ions characteristic of branched alkanes.

Visualizations

Experimental Workflow

The diagram below illustrates the sequential workflow for the GC-MS analysis of a given sample.

GCMS_Workflow cluster_prep Sample Handling cluster_gcms GC-MS System cluster_data Data Processing A Sample Preparation (Dilution/Extraction) B Transfer to Autosampler Vial A->B C GC Injection B->C D Separation (GC Column) C->D E Ionization (EI Source) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition G->H I Compound ID & Quant H->I Fragmentation_Pathway cluster_mol cluster_ion cluster_frag Mol This compound (C₁₃H₂₈) MolIon Molecular Ion [C₁₃H₂₈]⁺˙ (m/z 184) Mol->MolIon Electron Ionization (70 eV) BasePeak Base Peak [C₅H₁₁]⁺ (m/z 71) MolIon->BasePeak α-Cleavage Radical Neutral Radical [C₈H₁₇]˙ (Not Detected) MolIon->Radical

References

Application Note: Determination of Kovats Retention Index for 3,3-Dimethylundecane on Non-Polar Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) for the identification and characterization of volatile and semi-volatile compounds. It normalizes retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of data. This application note provides a detailed protocol for the determination of the Kovats retention index of 3,3-Dimethylundecane on non-polar capillary columns, which are commonly used for the analysis of hydrocarbons. Due to the absence of readily available experimental data for this compound, this document also presents data for the structurally similar compound, 3-Methylundecane, to serve as a preliminary estimate.

Data Presentation

As of the date of this document, specific experimental Kovats retention index values for this compound on non-polar columns are not available in major databases. However, data for the closely related structural isomer, 3-Methylundecane, can provide a useful approximation. The retention index of this compound is expected to be slightly lower than that of 3-Methylundecane due to the increased branching at the C3 position, which typically leads to a shorter retention time on non-polar phases.

CompoundStationary PhaseKovats Retention Index (I)Reference
3-MethylundecaneDB-5 (5%-phenyl)-methylpolysiloxane1169[1]
3-MethylundecaneBPX-5 (5% Phenyl Polysilphenylene-siloxane)1170[1]
3-MethylundecaneSE-52 (5% phenyl-polydimethylsiloxane)1170[1]
3-MethylundecaneDB-1701 (14% cyanopropylphenyl-methylpolysiloxane)1171[1]

Note: DB-5, BPX-5, and SE-52 are all non-polar stationary phases with similar selectivities. DB-1701 is a mid-polarity phase and is included for comparison.

Experimental Protocol: Determination of Kovats Retention Index

This protocol outlines the steps to experimentally determine the Kovats retention index of this compound.

1. Materials and Reagents:

  • Analyte: this compound (high purity)

  • Solvent: n-Hexane or other suitable volatile solvent (GC grade)

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20 or a range that brackets the expected elution of the analyte).

  • Carrier Gas: Helium or Hydrogen (ultra-high purity)

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary Column: A non-polar column, such as a DB-5, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler (recommended)

  • Data Acquisition and Processing Software

3. Preparation of Solutions:

  • Analyte Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

  • n-Alkane Solution: Prepare a solution of the n-alkane standard mix in the same solvent. The concentration should be suitable for clear peak detection.

  • Co-injection Mix (optional but recommended): Prepare a mixture containing both the this compound and the n-alkane standards. This minimizes variability between injections.

4. GC Method Parameters (Example):

  • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

    • Note: The temperature program should be optimized to ensure good separation of the n-alkane standards and the analyte.

  • Detector: FID at 300°C.

5. Experimental Procedure:

  • System Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.

  • Blank Injection: Inject the pure solvent to ensure no interfering peaks are present.

  • n-Alkane Standard Injection: Inject the n-alkane standard solution to determine the retention times of the individual n-alkanes.

  • Analyte Injection: Inject the this compound solution to determine its retention time.

  • Co-injection (recommended): Inject the co-injection mix. This single run will provide the retention times for both the analyte and the bracketing n-alkanes under identical conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the n-alkanes and this compound in the chromatogram.

    • Record the retention times for this compound (t_R(analyte)) and the two n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) the analyte.

    • Let 'n' be the carbon number of the n-alkane eluting before the analyte and 'n+1' be the carbon number of the n-alkane eluting after the analyte.

6. Calculation of Kovats Retention Index:

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100 * [n + ( (t_R(analyte) - t_R(n)) / (t_R(n+1) - t_R(n)) ) ]

Where:

  • I = Kovats retention index

  • n = Carbon number of the n-alkane eluting before the analyte

  • t_R(analyte) = Retention time of this compound

  • t_R(n) = Retention time of the n-alkane with carbon number 'n'

  • t_R(n+1) = Retention time of the n-alkane with carbon number 'n+1'

Workflow for Kovats Retention Index Determination

Kovats_Index_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing & Calculation cluster_result Result prep_analyte Prepare Analyte Solution (this compound) prep_co_injection Prepare Co-injection Mix (Analyte + Alkanes) prep_analyte->prep_co_injection prep_alkanes Prepare n-Alkane Standard Solution prep_alkanes->prep_co_injection inject_sample Inject Co-injection Mix prep_co_injection->inject_sample gc_setup GC System Setup & Conditioning inject_blank Inject Solvent Blank gc_setup->inject_blank inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data identify_peaks Identify Peaks & Record Retention Times (tR) acquire_data->identify_peaks calculate_ri Calculate Kovats Index (I) using Formula identify_peaks->calculate_ri final_ri Kovats Retention Index of this compound calculate_ri->final_ri

Caption: Workflow for the experimental determination of the Kovats retention index.

Conclusion

While experimental data for the Kovats retention index of this compound on non-polar columns is not currently published, the provided protocol offers a robust method for its determination. The data for the structurally similar 3-Methylundecane can be used as a preliminary estimate for method development. By following the detailed experimental procedure and calculation, researchers can confidently determine the Kovats retention index of this compound, facilitating its accurate identification in complex mixtures.

References

Purification of synthesized 3,3-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of Synthesized 3,3-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthesized this compound, a branched alkane. The primary purification techniques described are fractional distillation and column chromatography, followed by purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated hydrocarbon with the chemical formula C13H28.[1] As a branched alkane, its synthesis can result in a mixture of the desired product, unreacted starting materials, and side-products. Therefore, a robust purification strategy is essential to isolate this compound with high purity, which is critical for its use in research and development, including potential applications in drug development as a non-polar solvent or excipient. This application note details the post-synthesis purification and analysis of this compound.

Synthesis Overview (Hypothetical)

A common method for the synthesis of branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation. For this compound, a plausible route is the reaction of propylmagnesium bromide with 2-decanone to form 3-methyl-3-undecanol, which is then dehydrated and hydrogenated.

Purification Protocols

The choice of purification method largely depends on the boiling points of the components in the crude reaction mixture. Fractional distillation is effective for separating compounds with different boiling points, while column chromatography is useful for removing more polar impurities.[2][3][4][5][6][7]

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[2][3][7][8][9] It is particularly useful for separating the target alkane from other non-polar byproducts with different carbon chain lengths.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer.

  • Sample Loading: Place the crude this compound mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will reach the top of the column first, pass into the condenser, and be collected in the receiving flask.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of this compound (Boiling point of the similar 3-methylundecane is ~211 °C at 760 mmHg).[10] Collect other fractions separately.

  • Analysis: Analyze the collected fractions for purity.

Logical Relationship of Fractional Distillation

Fractional_Distillation A Crude this compound Mixture B Heating the Mixture A->B is placed in flask and C Vaporization B->C leads to D Fractionating Column C->D vapors rise through E Condensation D->E separated vapors enter F Collection of Fractions E->F condensed liquid allows for G Purified this compound F->G at specific boiling point H Other Byproducts F->H at different boiling points

Caption: Workflow of fractional distillation for purification.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4][5][11] For non-polar compounds like alkanes, this method is effective for removing more polar impurities.

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of glass wool at the bottom of the column.

    • Prepare a slurry of silica gel (as the stationary phase) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Add the mobile phase (eluent), typically a non-polar solvent like hexane, to the top of the column.

    • Allow the solvent to run through the column under gravity or with gentle pressure.

    • Since this compound is non-polar, it will have a low affinity for the polar silica gel and will elute quickly with the non-polar solvent. More polar impurities will be retained on the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow

Column_Chromatography A Crude Sample Dissolved in Solvent B Loaded onto Chromatography Column A->B C Elution with Mobile Phase B->C D Separation based on Polarity C->D E Collection of Fractions D->E F Analysis of Fractions (TLC/GC-MS) E->F G Pure Fractions Combined F->G Identified pure fractions H Solvent Evaporation G->H I Purified this compound H->I

Caption: General workflow for purification by column chromatography.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for determining the purity of volatile and semi-volatile organic compounds.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column (e.g., HP-5MS).

      • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI).

      • Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • The separated components will then enter the MS, where they are ionized and fragmented.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments.

    • The resulting chromatogram will show peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks gives an indication of its purity.

    • The mass spectrum of the main peak can be compared to a library (e.g., NIST) to confirm the identity of this compound.

Overall Purification and Analysis Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Fractional Distillation OR Column Chromatography C->D E Purity Analysis (GC-MS) D->E F Pure this compound E->F

Caption: Overview of the synthesis, purification, and analysis workflow.

Data Presentation

Quantitative data from the purification and analysis should be summarized for clarity and comparison.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC13H28[1]
Molecular Weight184.36 g/mol [1][15]
CAS Number17312-65-1[1]

Table 2: GC-MS Analysis Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent)
Injector Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier GasHelium (1 mL/min)
Mass Spectrometer
Ionization ModeElectron Impact (70 eV)
Mass Rangem/z 40-300

Table 3: Purity Assessment of this compound Fractions

Purification StepFraction NumberRetention Time (min)Peak Area (%)Purity (%)
Crude Product-(multiple peaks)-(Not Determined)
Fractional Distillation1(Varies)(Varies)(Low)
2 (Target) (Expected RT) >95% >95%
3(Varies)(Varies)(Low)
Column Chromatography1-5(Varies)(Low)(Low)
6-10 (Target) (Expected RT) >99% >99%
11-15(Varies)(Low)(Low)

Note: The retention times and peak areas are illustrative and will vary based on the specific GC-MS conditions and the composition of the crude mixture.

Conclusion

The successful purification of synthesized this compound is crucial for its subsequent applications. The choice between fractional distillation and column chromatography will depend on the nature of the impurities present in the crude reaction mixture. Fractional distillation is generally suitable for separating components with different volatilities, while column chromatography is effective for removing polar impurities. GC-MS analysis provides a reliable method for confirming the identity and assessing the purity of the final product. The protocols outlined in this application note provide a comprehensive guide for researchers to obtain high-purity this compound.

References

Application Note: Using 3,3-Dimethylundecane as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3,3-Dimethylundecane as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of an internal standard is a robust technique to improve the precision and accuracy of chromatographic analysis by correcting for variations in sample injection volume, detector response, and other potential sources of error. This compound, a branched-chain alkane, is a suitable internal standard for the analysis of various non-polar and moderately polar compounds due to its chemical inertness and stable chromatographic behavior.

Introduction

Quantitative analysis by gas chromatography (GC) relies on the precise and accurate measurement of analyte peak areas. However, variations in injection volume, detector response, and column efficiency can introduce errors, compromising the reliability of the results.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and blanks.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in the analytical process can be compensated for, leading to more accurate and reproducible results.

This compound (C13H28) is a branched alkane that is well-suited for use as an internal standard in GC for several reasons:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or the stationary phase.

  • Elution in a Useful Range: Its boiling point and retention time often place it in a region of the chromatogram that does not interfere with many common analytes.

  • Good Peak Shape: It typically produces sharp, symmetrical peaks, facilitating accurate integration.

  • Not Naturally Abundant: It is not commonly found in many biological or environmental samples, minimizing the risk of interference from the sample matrix.

This application note provides a general protocol for the use of this compound as an internal standard for the quantitative analysis of hydrocarbons and other volatile organic compounds by GC with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the key physical and chemical properties of this compound relevant to its use as a GC standard.

PropertyValue
Chemical Formula C13H28
Molecular Weight 184.36 g/mol
Boiling Point 215-216 °C (estimated)
Density 0.76 g/cm³ (estimated)
CAS Number 17312-65-1

Experimental Protocols

This section outlines a general protocol for using this compound as an internal standard. The specific parameters may need to be optimized for the particular analytes and matrix being investigated.

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, dichloromethane, ethyl acetate) compatible with the sample and GC system.

  • Analytes of interest

  • Volumetric flasks and pipettes

  • GC vials with caps and septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a high-purity solvent in a volumetric flask to a final concentration of, for example, 1000 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest.

    • To each calibration standard, add a fixed amount of the IS Stock solution to achieve a constant internal standard concentration (e.g., 50 µg/mL).

    • Dilute to the final volume with the appropriate solvent.

Sample Preparation
  • Accurately weigh or measure the sample to be analyzed.

  • Extract the analytes from the sample matrix using a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Add a known volume of the IS Stock solution to the sample extract to achieve the same internal standard concentration as in the calibration standards.

  • Bring the sample to a final known volume with the solvent.

Gas Chromatography (GC) Conditions

The following are typical starting conditions for the analysis of hydrocarbons and can be adapted as needed.

ParameterGC-FIDGC-MS
Column SH-I-1MS (or equivalent 5% phenyl-methylpolysiloxane), 12 m x 0.2 mm I.D., 0.33 µm film thicknessDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Hydrogen or Helium, constant flowHelium, constant flow at 1.2 mL/min
Injection Port Temp. 280 °C280 °C
Injection Mode Split (e.g., 20:1)Splitless (for trace analysis) or Split
Injection Volume 1 µL1 µL
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)50 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)
Detector Temp. 300 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source Temp. N/A230 °C
MS Quadrupole Temp. N/A150 °C
Scan Range N/Am/z 40-500
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times. For GC-MS, confirmation can be done using the mass spectrum.

  • Peak Integration: Integrate the peak areas for the analyte(s) and the internal standard.

  • Calibration Curve:

    • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).

    • Plot a calibration curve of this area ratio versus the concentration of the analyte.

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification of Analyte in Samples:

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

    • Use the calibration curve equation to determine the concentration of the analyte in the sample.

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification Sample Sample Matrix Spiked_Sample Sample with Internal Standard Sample->Spiked_Sample Add known amount of IS IS_Stock This compound Stock Solution Cal_Std Calibration Standard IS_Stock->Cal_Std Add constant amount of IS Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Std Prepare series of dilutions GC_System Gas Chromatograph (GC-FID or GC-MS) Spiked_Sample->GC_System Cal_Std->GC_System Chromatogram Chromatogram (Peak Areas) GC_System->Chromatogram Area_Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Chromatogram->Area_Ratio Cal_Curve Generate Calibration Curve Area_Ratio->Cal_Curve For Calibration Standards Quantification Determine Analyte Concentration Area_Ratio->Quantification For Samples Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

G node_prep Preparation Weigh this compound and dissolve in solvent to create a stock solution. Prepare a series of analyte calibration standards. Add a fixed volume of the internal standard stock solution to each calibration standard and sample. node_injection GC Injection Inject 1 µL of each standard and sample into the GC. node_prep->node_injection node_separation Chromatographic Separation Analytes and the internal standard are separated on the GC column based on their boiling points and polarity. node_injection->node_separation node_detection Detection (FID/MS) The separated compounds are detected, and their peak areas are recorded. node_separation->node_detection node_analysis Data Analysis Calculate the peak area ratio of the analyte to the internal standard. Plot a calibration curve of area ratio vs. analyte concentration. Determine the concentration of the analyte in the sample using the calibration curve. node_detection->node_analysis node_result Result Accurate and precise quantification of the analyte. node_analysis->node_result

Caption: Protocol for using this compound as a GC internal standard.

References

Application of 3,3-Dimethylundecane in Entomology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the application of 3,3-Dimethylundecane in entomology is limited in publicly available literature. However, based on the well-documented role of structurally similar dimethylalkanes and methylalkanes as insect pheromones, this document provides detailed application notes and protocols for the use of this compound as a putative semiochemical in entomology research. The methodologies and data presented are based on studies of analogous compounds, such as 3,7-dimethylpentadecane and 3,13-dimethylheptadecane, and should be adapted and validated for this compound and the target insect species.

Introduction

Branched-chain alkanes, particularly methyl- and dimethyl-branched hydrocarbons, play a crucial role in insect chemical communication, often acting as sex pheromones, trail pheromones, or cuticular hydrocarbons involved in species and mate recognition. While this compound has not been extensively studied, its chemical structure suggests it may have biological activity as a semiochemical for certain insect species. This document outlines potential applications of this compound in entomology research and provides detailed protocols for its investigation as an insect pheromone.

Potential Applications:

  • Pest Management: If identified as a key pheromone component for a pest species, this compound could be used in monitoring traps to detect pest presence and population density, or in mating disruption strategies to control pest populations.

  • Biodiversity Studies: Investigating the role of this compound in the chemical communication of various insect species can contribute to our understanding of insect biodiversity and evolution.

  • Behavioral Research: This compound can be used as a stimulus in behavioral assays to study insect olfaction, orientation, and mating behaviors.

  • Drug Development: Understanding the specific receptors and neural pathways that respond to semiochemicals like this compound can provide targets for the development of novel, species-specific insect control agents.

Data Presentation: Efficacy of Analogous Dimethylalkanes

The following tables summarize quantitative data from studies on dimethylalkanes that are structurally related to this compound. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Field Trapping Response of Leucoptera sinuella Males to 3,7-Dimethylpentadecane

Dose of 3,7-Dimethylpentadecane (µg)Mean number of males trapped (± SE)
0 (Control)0.5 ± 0.3
15.2 ± 1.1
1012.8 ± 2.5
10025.6 ± 4.7
100018.3 ± 3.9

Data adapted from a study on the sex pheromone of the leaf-miner moth Leucoptera sinuella.[1][2] The results show a dose-dependent attraction, with the highest number of males captured at the 100 µg dose.[1]

Table 2: Electroantennogram (EAG) Responses of Various Insects to Alarm Pheromones

Insect SpeciesCompoundMean EAG Response (mV ± SE)
Solenopsis invicta (Red Imported Fire Ant)2-ethyl-3,6-dimethylpyrazine1.2 ± 0.1
Apis mellifera (Honeybee)Isopentyl acetate1.5 ± 0.2
Aphis nerii (Oleander Aphid)E-β-farnesene0.8 ± 0.1

This table provides examples of EAG responses to known alarm pheromones in different insect species and is intended to serve as a reference for expected response magnitudes in electrophysiological assays.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis, identification, and biological evaluation of this compound as a potential insect pheromone.

Chemical Synthesis of this compound

A general protocol for the synthesis of branched-chain alkanes is presented below. Specific reaction conditions may need to be optimized for this compound.

Protocol 3.1.1: Grignard Reaction followed by Reduction

  • Grignard Reagent Formation:

    • React 1-bromooctane with magnesium turnings in anhydrous diethyl ether to form octylmagnesium bromide.

  • Coupling Reaction:

    • Add tert-butyl methyl ketone (pinacolone) dropwise to the Grignard reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Intermediate Alcohol:

    • Remove the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography on silica gel.

  • Deoxygenation (Reduction):

    • Several methods can be employed for the reduction of the tertiary alcohol to the corresponding alkane, such as a Barton-McCombie deoxygenation or reduction of the corresponding tosylate with lithium aluminum hydride.

  • Final Purification:

    • Purify the final product, this compound, by column chromatography or distillation.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pheromone Extraction and Identification Workflow

This protocol outlines the steps to identify if this compound is a natural pheromone component of a target insect species.

Protocol 3.2.1: Pheromone Gland Extraction and Analysis

  • Insect Rearing and Collection:

    • Rear virgin females of the target insect species.

    • During the species-specific calling period (typically during scotophase for moths), excise the pheromone glands (e.g., the ovipositor tip for many moth species).

  • Extraction:

    • Immerse the excised glands in a small volume (e.g., 10-50 µL) of high-purity hexane for 20-30 minutes.

  • Analysis by Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • Inject the hexane extract into a gas chromatograph coupled to both a flame ionization detector (FID) and an electroantennographic detector (EAD).

    • The EAD setup uses an antenna from a male of the target species to detect biologically active compounds in the extract.

    • Simultaneously record the signals from the FID and the EAD. Peaks in the FID chromatogram that elicit a corresponding electrical response in the antenna are considered potential pheromone components.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the hexane extract into a GC-MS system to identify the chemical structure of the EAD-active compounds.

    • Compare the mass spectrum and retention time of any identified dimethylundecane with a synthetic standard of this compound.

Electrophysiological Bioassay: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect antenna to a volatile compound.

Protocol 3.3.1: EAG Recording

  • Antenna Preparation:

    • Excise an antenna from a male insect at the base.

    • Cut off the distal tip of the antenna.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end, and the reference electrode is placed at the base.

  • Stimulus Delivery:

    • Prepare serial dilutions of synthetic this compound in a solvent like mineral oil or hexane.

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Data Recording and Analysis:

    • Record the resulting depolarization of the antenna (the EAG response) using an amplifier and data acquisition software.

    • Measure the amplitude of the EAG response for each stimulus concentration.

    • Compare the responses to this compound with a negative control (solvent only) and a positive control (a known pheromone component, if available).

Behavioral Bioassays

Behavioral assays are essential to determine the role of a putative pheromone in eliciting a behavioral response.

Protocol 3.4.1: Wind Tunnel Bioassay

  • Wind Tunnel Setup:

    • Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light intensity (typically low light for nocturnal insects).[4]

  • Pheromone Source:

    • Apply a specific dose of synthetic this compound to a dispenser (e.g., a rubber septum or filter paper).

    • Place the dispenser at the upwind end of the tunnel.

  • Insect Release:

    • Release individual male insects at the downwind end of the tunnel.

  • Behavioral Observation:

    • Observe and record a sequence of behaviors for a set period (e.g., 5 minutes), such as:

      • Activation (wing fanning, walking)

      • Take-off

      • Oriented upwind flight

      • Zig-zagging flight

      • Landing on or near the source

      • Courtship displays

  • Data Analysis:

    • Analyze the percentage of insects exhibiting each behavior in response to different doses of this compound and compare with a solvent control.[4]

Protocol 3.4.2: Olfactometer Bioassay

  • Olfactometer Setup:

    • Use a Y-tube or multi-arm olfactometer with a constant airflow through each arm.

  • Stimulus Application:

    • Introduce air scented with a specific concentration of this compound into one arm (the "treatment arm").

    • Introduce air passed through the solvent alone into the other arm(s) (the "control arm(s)").

  • Insect Introduction:

    • Introduce individual insects at the downwind entrance of the olfactometer.

  • Choice Recording:

    • Record which arm the insect chooses to enter and the time it spends in each arm over a defined period.

  • Data Analysis:

    • Use statistical tests (e.g., chi-squared test) to determine if there is a significant preference for the treatment arm over the control arm.

Mandatory Visualizations

Diagram 1: Insect Olfactory Signaling Pathway

Insect_Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite cluster_downstream Neuronal Signaling Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) - Orco Complex Odorant_OBP->OR Activates IonChannel Ion Channel (Orco) Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain Pheromone_Identification_Workflow cluster_extraction Pheromone Collection cluster_analysis Chemical & Electrophysiological Analysis cluster_synthesis_validation Synthesis & Behavioral Validation InsectRearing 1. Rear Virgin Insects GlandExtraction 2. Pheromone Gland Extraction (Hexane) InsectRearing->GlandExtraction GCEAD 3. GC-EAD Analysis (Identify Active Compounds) GlandExtraction->GCEAD GCMS 4. GC-MS Analysis (Identify Structure) GCEAD->GCMS Synthesis 5. Chemical Synthesis of Putative Pheromone GCMS->Synthesis BehavioralAssay 6. Behavioral Assays (Wind Tunnel/Olfactometer) Synthesis->BehavioralAssay FieldTrials 7. Field Trials (Trapping) BehavioralAssay->FieldTrials

References

3,3-Dimethylundecane: Application in Pheromone Lures - A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals no evidence to support the use of 3,3-dimethylundecane as a component in insect pheromone lures. This compound has not been identified as a semiochemical involved in insect communication. Therefore, detailed application notes and protocols for its use in this context cannot be provided.

Alternative Focus: To fulfill the user's request for the format and depth of technical information, this document will provide detailed Application Notes and Protocols for a well-documented pheromone component, (Z)-9-tetradecenyl acetate, a primary component of the fall armyworm (Spodoptera frugiperda) sex pheromone. This will serve as a representative example of the methodologies and data presentation pertinent to research in this field.

Application Notes: (Z)-9-Tetradecenyl Acetate as a Pheromone Lure Component for Spodoptera frugiperda

(Z)-9-tetradecenyl acetate (Z9-14:OAc) is the major component of the female-produced sex pheromone of the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. It serves as a powerful attractant for male moths and is a cornerstone of integrated pest management (IPM) programs for this species. Lures containing Z9-14:OAc are widely used for monitoring population dynamics, determining infestation levels, and for direct control strategies such as mass trapping and mating disruption.

Synergists and Enhancements: The efficacy of Z9-14:OAc is significantly enhanced when combined with other compounds. Notably, the addition of (Z)-7-dodecenyl acetate (Z7-12:OAc) and nonanal has been shown to increase trap captures.[1] Nonanal, a more recently identified component, can double the attractiveness of a two-component blend of Z9-14:OAc and Z7-12:OAc in field trials.[1]

Quantitative Data on Lure Formulations

The following tables summarize key quantitative data from field studies on pheromone lures for S. frugiperda.

Lure ComponentRelative Amount (%)FunctionReference
(Z)-9-tetradecenyl acetate (Z9-14:OAc)97.0Primary Attractant[1]
(Z)-7-dodecenyl acetate (Z7-12:OAc)Variable (see below)Synergist[1]
Nonanal3.0Synergist[1]
Lure BlendZ9-14:OAc Loading (µg)Z7-12:OAc Loading (µg)Nonanal AdditionRelative Increase in Male CapturesReference
Two-Component1000-NoBaseline[1]
Two-Component + Nonanal1000-Yes2x[1]
Commercial Lure 1ProprietaryProprietaryNoBaseline[1]
Commercial Lure 1 + NonanalProprietaryProprietaryYes53-135%[1]
Commercial Lure 2ProprietaryProprietaryNoBaseline[1]
Commercial Lure 2 + NonanalProprietaryProprietaryYes53-135%[1]
Commercial Lure 3ProprietaryProprietaryNoBaseline[1]
Commercial Lure 3 + NonanalProprietaryProprietaryYes53-135%[1]

Experimental Protocols

Protocol 1: Preparation of Pheromone Lures

Objective: To prepare rubber septa lures loaded with synthetic pheromone components for field trapping of S. frugiperda.

Materials:

  • (Z)-9-tetradecenyl acetate (≥95% purity)

  • (Z)-7-dodecenyl acetate (≥95% purity)

  • Nonanal (≥95% purity)

  • Hexane (HPLC grade)

  • Red rubber septa

  • Micropipettes (10 µL, 100 µL)

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare a stock solution of the two-component pheromone blend by dissolving Z9-14:OAc and Z7-12:OAc in hexane to achieve the desired ratio and concentration (e.g., a 1000 µg loading of a 99.42:0.58 blend).

  • For lures containing nonanal, prepare a separate solution of nonanal in hexane.

  • Using a micropipette, carefully apply the desired volume of the pheromone blend solution onto a red rubber septum.

  • For lures with nonanal, apply the nonanal solution to the same septum.

  • Allow the solvent to evaporate completely within a fume hood for at least one hour.

  • Store the prepared lures in airtight containers at -20°C until deployment in the field.

Protocol 2: Field Trapping and Data Collection

Objective: To evaluate the efficacy of different pheromone lure formulations for capturing male S. frugiperda in the field.

Materials:

  • Prepared pheromone lures

  • Universal moth traps (e.g., Bucket traps)

  • Insecticidal strips (e.g., DDVP)

  • Stakes or posts for trap deployment

  • GPS device

  • Data collection sheets

Procedure:

  • Select a suitable field site (e.g., a corn or cotton field with known or suspected S. frugiperda populations).

  • Establish a grid of trapping locations with a minimum distance of 30 meters between traps to avoid interference.

  • Randomly assign the different lure treatments to the trap locations.

  • Deploy the traps by mounting them on stakes at a height of approximately 1.5 meters.

  • Place a pheromone lure and an insecticidal strip inside each trap.

  • Check the traps at regular intervals (e.g., weekly) and record the number of male S. frugiperda captured in each trap.

  • Rotate the trap treatments within the grid at each collection interval to minimize positional bias.

  • Continue the experiment for a predetermined duration, covering the expected flight period of the target insect.

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different lure formulations.

Visualizations

Experimental_Workflow cluster_Preparation Lure Preparation cluster_Field_Trial Field Trial cluster_Analysis Data Analysis Pheromone_Synthesis Pheromone Component Synthesis/Procurement Blend_Preparation Preparation of Pheromone Blends Pheromone_Synthesis->Blend_Preparation Lure_Loading Loading of Blends onto Dispensers Blend_Preparation->Lure_Loading Trap_Deployment Trap Deployment in Field Lure_Loading->Trap_Deployment Data_Collection Weekly Trap Monitoring & Data Collection Trap_Deployment->Data_Collection Trap_Rotation Rotation of Trap Treatments Data_Collection->Trap_Rotation Statistical_Analysis Statistical Analysis of Trap Catch Data Data_Collection->Statistical_Analysis Trap_Rotation->Data_Collection Conclusion Conclusion on Lure Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for the development and field testing of pheromone lures.

Signaling_Pathway Pheromone Pheromone Molecules (e.g., Z9-14:OAc) Antenna Male Moth Antenna Pheromone->Antenna Binds to ORs Odorant Receptors (ORs) Antenna->ORs Activates Neuron Olfactory Receptor Neuron (ORN) ORs->Neuron triggers Signal Nerve Impulse Neuron->Signal generates Brain Antennal Lobe of Brain Signal->Brain transmits to Behavior Behavioral Response (Flight towards source) Brain->Behavior initiates

Caption: Simplified signaling pathway of pheromone perception in an insect.

References

Application Notes and Protocols for the Structural Elucidation of 3,3-Dimethylundecane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 3,3-Dimethylundecane using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below detail the experimental procedures for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR analyses, enabling unambiguous assignment of all proton and carbon signals.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for the unique proton and carbon atoms in this compound. These values are calculated based on established models and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number(s)Proton TypeMultiplicityPredicted Chemical Shift (ppm)Integration
1, 1'-CH₃t0.856H
2-CH₂-q1.232H
4-CH₂-t1.232H
5, 6, 7, 8, 9, 10-CH₂-m1.25 - 1.3512H
11-CH₃t0.883H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number(s)Carbon TypePredicted Chemical Shift (ppm)
1, 1'CH₃25.8
2CH₂8.1
3C33.5
4CH₂42.1
5CH₂23.5
6CH₂32.5
7CH₂30.1
8CH₂29.8
9CH₂22.9
10CH₂32.1
11CH₃14.2

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining high-resolution spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For the non-polar this compound, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.05%). However, the residual solvent peak can often be used for referencing.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Spectral Width: 0 to 10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

2.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0 to 50 ppm (for alkanes).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

2.2.4. 2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Number of Scans: 8 to 16 per increment.

  • Spectral Width (F1 and F2): 0 to 10 ppm.

2.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2').

  • Number of Scans: 4 to 8 per increment.

  • Spectral Width (F2 - ¹H): 0 to 10 ppm.

  • Spectral Width (F1 - ¹³C): 0 to 50 ppm.

2.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

  • Number of Scans: 16 to 32 per increment.

  • Spectral Width (F2 - ¹H): 0 to 10 ppm.

  • Spectral Width (F1 - ¹³C): 0 to 50 ppm.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C, DEPT) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) transfer->twoD process Process Spectra oneD->process twoD->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

spectral_interpretation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structural Elucidation H1 ¹H NMR: - Number of signals - Integration - Multiplicity COSY COSY: - Identify ¹H-¹H spin systems (proton connectivity) H1->COSY provides starting points C13 ¹³C NMR: - Number of unique carbons HSQC HSQC: - Correlate protons to directly attached carbons C13->HSQC confirms carbon count DEPT DEPT: - Differentiate CH, CH₂, CH₃ DEPT->HSQC aids assignment Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: - Establish long-range (2-3 bond) H-C connectivity HMBC->Fragments connects fragments Structure Propose Final Structure Fragments->Structure

Caption: Logical relationships in NMR spectral interpretation.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR data.

  • ¹H NMR Analysis: The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, overlapping signals in the aliphatic region (1.2-1.4 ppm) are expected, making definitive assignment from the 1D spectrum alone challenging.

  • ¹³C and DEPT NMR Analysis: The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The DEPT-90 and DEPT-135 experiments will then be used to distinguish between the quaternary carbon (C3), the methylene groups (-CH₂-), and the methyl groups (-CH₃).

  • COSY Analysis: The COSY spectrum will reveal the connectivity between protons. For example, the protons of the ethyl group at C2 will show a correlation to the protons of the methyl group at C1. Similarly, the long aliphatic chain will show a cascade of correlations.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the proton signal to its corresponding carbon atom. This is particularly useful for resolving the overlapping methylene signals in the ¹H spectrum.

  • HMBC Analysis: The HMBC spectrum is key to confirming the overall carbon skeleton. Long-range correlations will be observed between the protons of the methyl groups at C1 and C1' and the quaternary carbon at C3, as well as the methylene carbon at C2. Correlations between protons on C4 and the quaternary carbon at C3 will further confirm the branching point.

By systematically integrating the information from all these NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. This methodical approach is a powerful tool in chemical research and drug development for the characterization of novel and known compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in branched alkane synthesis. The information is designed to help address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydroisomerization reaction is showing low conversion of the n-alkane feedstock. What are the likely causes and solutions?

A: Low conversion in n-alkane hydroisomerization can stem from several factors:

  • Insufficient Catalyst Activity: The metallic sites (e.g., Platinum, Palladium) on your bifunctional catalyst may be poorly dispersed or deactivated. Ensure proper catalyst preparation and activation procedures are followed. Catalyst deactivation can also occur due to coking.[1]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase conversion, they can also lead to unwanted cracking reactions, reducing the yield of desired isomers.[2][3] A systematic temperature screen is recommended to find the optimal balance for your specific catalyst and feedstock.

  • Incorrect Hydrogen Pressure: Hydrogen plays a crucial role in the reaction mechanism, both for the hydrogenation/dehydrogenation steps and for suppressing coke formation.[4] Ensure the hydrogen-to-hydrocarbon molar ratio is within the recommended range for your catalyst system.

  • Feedstock Impurities: Contaminants in the n-alkane feed can poison the catalyst. Ensure the feedstock is of high purity.

Troubleshooting Steps:

  • Verify the catalyst loading and ensure it is not agglomerated.

  • Optimize the reaction temperature by running small-scale experiments at various temperatures.

  • Check and adjust the hydrogen-to-hydrocarbon ratio.

  • Analyze the purity of your n-alkane feedstock.

Q2: I am observing a high yield of cracked products (light alkanes) in my catalytic cracking experiment, reducing the yield of desired branched isomers. How can I improve selectivity?

A: Excessive cracking is a common issue in catalytic cracking and is often related to catalyst acidity and reaction conditions.

  • Catalyst Acidity: Highly acidic catalysts, such as zeolites with a low silica-to-alumina ratio, can favor cracking over isomerization.[5] Consider using a catalyst with moderate acidity or modifying your existing catalyst to reduce its acid site density.

  • Reaction Temperature: High temperatures significantly promote cracking.[6] Lowering the reaction temperature can improve selectivity towards isomerization.

  • Catalyst Structure: The pore structure of the zeolite catalyst plays a role in product selectivity. Shape-selective zeolites can favor the formation of specific isomers and limit the formation of bulky molecules that are prone to cracking.[5]

Troubleshooting Steps:

  • Evaluate the acidity of your catalyst and consider alternatives with lower acid strength.

  • Perform a temperature optimization study to identify a range that favors isomerization over cracking.

  • If possible, experiment with zeolites of different pore sizes and structures.

Q3: My alkylation reaction is producing a low-quality alkylate with a low octane number. What factors influence the quality of the alkylate?

A: The quality of the alkylate, particularly its octane number, is highly dependent on the reaction conditions and feedstock composition.

  • Isobutane-to-Olefin Ratio: A high isobutane-to-olefin ratio is crucial for minimizing side reactions like olefin polymerization, which leads to lower quality alkylate.[7][8]

  • Acid Strength: In liquid acid catalysis (e.g., H₂SO₄ or HF), maintaining the proper acid strength is essential for good catalytic activity and selectivity.[7][9]

  • Reaction Temperature: Alkylation reactions are typically carried out at low temperatures to suppress side reactions.[7]

  • Good Mixing: Efficient mixing of the hydrocarbon and acid phases is necessary to ensure high conversion and selectivity.[7]

Troubleshooting Steps:

  • Increase the isobutane-to-olefin ratio in your feed.

  • Monitor and maintain the concentration of your acid catalyst.

  • Ensure your reactor is operating at the optimal low temperature.

  • Verify that the mixing in your reactor is adequate.

Data Presentation

Table 1: Influence of Catalyst on n-Heptane Hydroisomerization Yield
CatalystReaction Temperature (°C)n-Heptane Conversion (%)i-Heptane Yield (%)Reference
Pt/H-ZSM-22 (PZH-0.3)26081.176.4[10]
0.5 wt% Pt/SZrO₂25069.6456.68[11]
2 wt% Zr/HY27575.842.2[1]
1wt% Pt & 1wt% Zr/HY27574.258.5[1]
Table 2: Product Distribution in Catalytic Cracking of n-Hexadecane
CatalystConversion (%)Gasoline Yield (%)Gas Yield (%)Coke Yield (%)Reference
HY-Zeolite60.8359.90--[12]
Nano-Zeolite-Y (NHYZ)66---[13]
Nano-Zeolite-Y/CNS Composite80---[13]
ZAK(35) Hybrid Catalyst694914.5-[14]

Note: Direct comparison between studies may be limited due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Laboratory-Scale Hydroisomerization of n-Heptane

Objective: To improve the yield of iso-heptane through catalytic hydroisomerization of n-heptane.

Materials:

  • n-Heptane (high purity)

  • Pt/H-ZSM-22 catalyst

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Equipment:

  • Fixed-bed microreactor

  • Temperature controller

  • Mass flow controllers for gases

  • High-pressure liquid pump for n-heptane

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load a known amount of the Pt/H-ZSM-22 catalyst into the fixed-bed reactor.

  • Purge the system with nitrogen gas to remove air.

  • Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature and time as per catalyst specifications.

  • Set the reactor temperature to the desired reaction temperature (e.g., 260°C).[10]

  • Introduce hydrogen gas at a controlled flow rate to achieve the desired hydrogen-to-hydrocarbon molar ratio.

  • Pump the n-heptane feedstock into the reactor at a constant flow rate.

  • Allow the reaction to reach a steady state.

  • Collect the product stream and analyze the composition using a gas chromatograph to determine the conversion of n-heptane and the yield of iso-heptane.

  • Repeat the experiment at different temperatures and hydrogen-to-hydrocarbon ratios to optimize the yield.

Protocol 2: Catalytic Cracking of n-Hexadecane in a Fixed-Bed Reactor

Objective: To investigate the effect of a zeolite catalyst on the product distribution from the cracking of n-hexadecane.

Materials:

  • n-Hexadecane (high purity)

  • HY-zeolite catalyst

  • Nitrogen gas (carrier gas)

Equipment:

  • Fixed-bed reactor

  • Furnace with temperature controller

  • Syringe pump for n-hexadecane feed

  • Gas collection system

  • Liquid product condenser and collector

  • Gas chromatograph (GC) for analysis of gaseous and liquid products

Procedure:

  • Place a weighed amount of the HY-zeolite catalyst in the fixed-bed reactor.[12]

  • Heat the reactor to the desired reaction temperature (e.g., 500°C) under a flow of nitrogen gas.[12]

  • Once the temperature is stable, introduce n-hexadecane into the reactor at a constant flow rate using a syringe pump.[12]

  • Pass the reactor effluent through a condenser to separate the liquid products from the gaseous products.

  • Collect the gaseous products in a gas bag for GC analysis.

  • Collect and weigh the liquid products for GC analysis.

  • After the experiment, the amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation.

  • Analyze the product samples to determine the conversion of n-hexadecane and the yields of various product fractions.

Protocol 3: Isobutane Alkylation with Butene using a Solid Acid Catalyst

Objective: To synthesize high-octane branched alkanes from isobutane and butene using a solid acid catalyst.

Materials:

  • Isobutane (high purity)

  • Butene (e.g., 2-butene)

  • Solid acid catalyst (e.g., zeolite-based)

  • Nitrogen gas (for purging)

Equipment:

  • High-pressure batch or continuous flow reactor

  • Temperature and pressure controllers

  • Mass flow controllers for gaseous reactants

  • Product separation and collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the solid acid catalyst into the reactor.

  • Pressurize the reactor with nitrogen and then purge to ensure an inert atmosphere.

  • Introduce isobutane into the reactor and bring the system to the desired reaction temperature and pressure. Note that alkylation is often performed at low temperatures.[7]

  • Introduce butene into the reactor at a controlled rate to maintain a high isobutane-to-olefin ratio.

  • If using a batch reactor, allow the reaction to proceed for a set amount of time with vigorous stirring. For a continuous reactor, maintain a constant flow of reactants.

  • After the reaction, separate the catalyst from the product mixture.

  • Analyze the product mixture using a GC to determine the product distribution and calculate the yield of the desired branched alkanes.

Visualizations

Hydroisomerization_Workflow Feed n-Alkane Feed + Hydrogen Reactor Fixed-Bed Reactor (Pt/Zeolite Catalyst) Feed->Reactor Dehydrogenation Dehydrogenation on Metal Sites Reactor->Dehydrogenation Step 1 Isomerization Skeletal Isomerization on Acid Sites Dehydrogenation->Isomerization Hydrogenation Hydrogenation on Metal Sites Isomerization->Hydrogenation Product Branched Alkane Product Hydrogenation->Product

Caption: Workflow for n-Alkane Hydroisomerization.

Catalytic_Cracking_Factors Yield Branched Alkane Yield Temp Reaction Temperature Cracking Cracking (Undesired) Temp->Cracking Increases Isomerization Isomerization (Desired) Temp->Isomerization Increases (to a point) Acidity Catalyst Acidity Acidity->Cracking High acidity increases PoreSize Catalyst Pore Structure PoreSize->Isomerization Shape selectivity improves Cracking->Yield Decreases Isomerization->Yield Alkylation_Logic cluster_conditions Key Reaction Conditions HighYield High Yield of Branched Alkanes Ratio High Isobutane/ Olefin Ratio Ratio->HighYield LowTemp Low Reaction Temperature LowTemp->HighYield Acid Optimal Acid Strength Acid->HighYield Mixing Good Hydrocarbon/ Acid Mixing Mixing->HighYield

References

Troubleshooting 3,3-Dimethylundecane mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-dimethylundecane and interpreting its mass spectrometry data.

Understanding the Fragmentation of this compound

This section addresses common questions regarding the expected fragmentation patterns of this compound under electron ionization (EI) mass spectrometry.

Q1: What is the expected molecular ion for this compound?

The molecular formula for this compound is C₁₃H₂₈, giving it a molecular weight of approximately 184.36 g/mol .[1][2] Therefore, the molecular ion (M⁺•) peak is expected at a mass-to-charge ratio (m/z) of 184. However, for highly branched alkanes like this, the molecular ion peak is often very weak or completely absent in the spectrum.[3][4]

Q2: What are the primary fragmentation pathways for this molecule?

Fragmentation in branched alkanes preferentially occurs at the branching point to form the most stable carbocation.[3] this compound has a quaternary carbon at the C3 position. The primary cleavage is expected at the C3-C4 bond, as this can relieve steric strain and lead to the formation of a stable tertiary carbocation. The loss of the largest alkyl group at the branch point is generally favored.[4]

Q3: Why is a peak at m/z 71 particularly significant?

A significant peak at m/z 71 is expected. This corresponds to the [C₅H₁₁]⁺ ion. It is formed by the cleavage of the C3-C4 bond and the loss of the C₈H₁₇• (octyl) radical. This fragmentation is favored because it results in a stable tertiary carbocation, [C(CH₃)₂(CH₂CH₃)]⁺.

Q4: What other major fragment ions can be anticipated?

Besides the m/z 71 peak, other cleavages around the quaternary carbon at C3 will produce characteristic ions. The stability of the resulting carbocation and radical influences the abundance of these fragments. Other expected fragments arise from subsequent fragmentation of the long octyl chain.

Summary of Expected Fragments

The following table summarizes the most likely fragment ions for this compound in an EI mass spectrum.

m/zIon FormulaNeutral Fragment LostComments
184[C₁₃H₂₈]⁺•NoneMolecular Ion (M⁺•). Expected to be very weak or absent.[3][4]
169[C₁₂H₂₅]⁺•CH₃Loss of a methyl group from the C3 position. Results in a tertiary carbocation.
155[C₁₁H₂₃]⁺•CH₂CH₃Loss of an ethyl group from the C3 position. Also forms a stable tertiary carbocation.
71[C₅H₁₁]⁺•C₈H₁₇Often a major peak. Fission at C3-C4, losing the octyl radical to form a stable tertiary carbocation.
57[C₄H₉]⁺-A common fragment in alkanes, often corresponding to a tert-butyl cation.
43[C₃H₇]⁺-A common fragment in alkanes, often corresponding to an isopropyl or propyl cation.
29[C₂H₅]⁺-Ethyl cation, another common fragment in alkane spectra.
Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.

G cluster_mol Molecular Ion Formation mol This compound (C13H28) m_ion [M]+• m/z = 184 mol->m_ion + e- frag1 [C11H23]+ m/z = 155 m_ion->frag1 - •C2H5 frag2 [C5H11]+ m/z = 71 (Major Fragment) m_ion->frag2 - •C8H17 frag3 [C12H25]+ m/z = 169 m_ion->frag3 - •CH3

Caption: Primary fragmentation of this compound.

Troubleshooting Common Issues

This section provides guidance on how to resolve specific problems encountered during the analysis.

Q5: I don't see a molecular ion peak at m/z 184. Is my experiment failing?

No, this is a common and expected observation. The molecular ions of highly branched alkanes are energetically unstable and readily fragment.[5] The absence of an M⁺• peak is characteristic of this class of compounds and is not typically indicative of an experimental failure.[4]

Q6: The base peak in my spectrum is not m/z 71 as expected. What could be the cause?

Several factors could lead to an unexpected base peak:

  • Contamination: The sample may be contaminated with another compound that is more easily ionized or present at a higher concentration.

  • Isomeric Impurity: The sample may contain an isomer of this compound that produces a more stable fragment ion as its base peak.

  • Instrumental Conditions: The ionization energy can affect relative peak intensities. Very high or low energy can alter the fragmentation pattern.

Q7: I'm seeing many unexpected peaks. What do they mean?

A high number of unexpected peaks, especially those that do not correspond to logical losses from the parent molecule, often points to contamination.[6] Potential sources include:

  • Solvent impurities.

  • Contaminants from sample preparation (e.g., plasticizers).

  • Column bleed from the GC.

  • Carryover from a previous injection.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve common issues with your mass spectrometry results.

G start Problem with Mass Spectrum q1 Is the M+• peak (m/z 184) absent? start->q1 a1_yes This is expected for highly branched alkanes. q1->a1_yes Yes q2 Are there many unexpected peaks? q1->q2 No a1_yes->q2 a2_yes Potential Contamination q2->a2_yes Yes q3 Is signal intensity generally low? q2->q3 No a2_yes_sol 1. Run a solvent blank. 2. Check sample prep procedure. 3. Bake out GC column. a2_yes->a2_yes_sol end_node Problem Resolved / Identified a2_yes_sol->end_node a3_yes Low Signal Issue q3->a3_yes Yes q4 Is the base peak not m/z 71? q3->q4 No a3_yes_sol 1. Check sample concentration. 2. Tune and calibrate MS. 3. Check for leaks in the system. a3_yes->a3_yes_sol a3_yes_sol->end_node a4_yes Unexpected Fragmentation q4->a4_yes Yes q4->end_node No a4_yes_sol 1. Verify compound identity with a standard. 2. Check for co-eluting isomers. 3. Review MS source conditions. a4_yes->a4_yes_sol a4_yes_sol->end_node

Caption: A logical workflow for troubleshooting mass spectra.

Frequently Asked Questions (FAQs)

Q8: How can I differentiate this compound from its isomers using mass spectrometry?

While isomers of C₁₃H₂₈ have the same molecular weight, their fragmentation patterns will differ based on the branching location. For example, an isomer like 2-methyldodecane would show preferential cleavage to form a stable secondary carbocation, leading to a different set of major fragment ions. Comparing the relative intensities of key fragments (like m/z 71, 85, 99, etc.) and GC retention times against a known standard is the most reliable method.[7]

Q9: What is the effect of ionization energy on the fragmentation pattern?

The standard electron ionization energy is 70 eV. This high energy promotes extensive fragmentation and results in the characteristic patterns seen in spectral libraries. Lowering the ionization energy (e.g., to 20-30 eV) will reduce the degree of fragmentation, which can sometimes make the molecular ion peak more abundant, but it will also decrease overall signal intensity.

Q10: Can I use Chemical Ionization (CI) to confirm the molecular weight?

Yes. Chemical Ionization (CI) is a "softer" ionization technique that causes much less fragmentation. If you are having trouble observing the molecular ion with EI, using CI is an excellent strategy. It will typically produce a strong protonated molecule peak [M+H]⁺ at m/z 185, confirming the molecular weight of the compound.[7]

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working standards (e.g., 0.1, 1, 5, 10 µg/mL) and a quality control (QC) sample.

  • If analyzing in a complex matrix, an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) and cleanup procedure will be required.

2. GC-MS Instrument Conditions

ParameterRecommended Setting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; non-polar phase (e.g., DB-5ms, HP-5ms, or equivalent)
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1 ratio, depending on concentration)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Rangem/z 40 - 250
Solvent Delay3 - 4 minutes (to prevent filament damage from the solvent peak)

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peak for this compound based on its retention time (verified by running a standard).

  • Examine the mass spectrum of the identified peak.

  • Compare the fragmentation pattern to the expected fragments (see table above) and/or a library spectrum (e.g., from NIST) to confirm identity.[4]

References

Technical Support Center: Trace Detection of 3,3-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylundecane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for trace detection of this compound?

A1: The most common and effective method for the trace detection of this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers high separation efficiency and definitive identification. To enhance sensitivity for trace-level analysis, GC-MS is often coupled with pre-concentration techniques such as:

  • Headspace (HS) Analysis: This technique analyzes the vapor phase above a sample in a sealed vial, which is ideal for volatile compounds like this compound.

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase before introduction into the GC-MS system. This is a widely used, solvent-free method for VOC analysis.

Q2: How do I select the appropriate SPME fiber for this compound analysis?

A2: For a non-polar, volatile compound like this compound (a C13 alkane), a non-polar or multi-phase fiber is recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good choice as it covers a wide range of analytes. Alternatively, a 100 µm Polydimethylsiloxane (PDMS) fiber is suitable for general-purpose analysis of volatile compounds.

Q3: What is the expected retention index for this compound?

A3: The Kovats retention index is a useful parameter for confirming the identity of a compound in gas chromatography. For this compound on a standard non-polar column (like one with a polydimethylsiloxane stationary phase), the experimental Kovats retention index is approximately 1239.[2]

Q4: What are the characteristic mass spectral fragments of this compound?

A4: The mass spectrum of this compound is characterized by a series of fragment ions typical of branched alkanes. The molecular ion peak (M+) at m/z 184 is often weak or absent in electron ionization (EI) mass spectrometry. Key fragment ions arise from the cleavage of C-C bonds, particularly around the branching point, leading to the formation of stable carbocations.

Based on the NIST mass spectrum for this compound, you can expect to see prominent peaks at:

  • m/z 57: This is often the base peak and corresponds to the tertiary butyl cation ((CH₃)₃C⁺), which is very stable.

  • m/z 43: Corresponding to a propyl fragment.

  • m/z 71, 85, 99, etc.: A series of alkyl fragments separated by 14 mass units (CH₂), which is characteristic of alkanes.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for the Analysis of this compound

This protocol provides a general procedure for the trace detection of this compound in a liquid matrix. Optimization of parameters such as incubation time, extraction time, and temperature may be required depending on the specific sample matrix and desired sensitivity.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder

  • Heated agitator for headspace vials

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Standard of this compound

  • Sample matrix

Procedure:

  • Sample Preparation:

    • Place a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If preparing a calibration standard, spike the matrix with a known concentration of this compound.

    • Immediately seal the vial with the cap and septum.

  • Headspace Extraction:

    • Place the vial in the heated agitator.

    • Incubation: Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the analyte to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the hot GC inlet.

    • Desorption: Desorb the analyte from the fiber onto the GC column by exposing the fiber in the inlet for a set time (e.g., 5 minutes) at a high temperature (e.g., 250°C).

    • Start the GC-MS data acquisition at the beginning of the desorption.

    • GC Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program could be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

    • Quantify the analyte by creating a calibration curve using standards of known concentrations.

Quantitative Data Summary

The following table presents typical performance data for the quantitative analysis of alkanes using SPME-GC-MS. Please note that these are example values for a similar compound (n-dodecane) and actual limits of detection (LOD) and quantification (LOQ) for this compound may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterValueReference CompoundMethod
Limit of Detection (LOD) 0.05 - 1.1 ngn-Alkanes (C14-C37)Solvent Extraction GC-MS
Limit of Quantification (LOQ) 5 nmol (on column)n-Alkanes (C21-C36)Automated Solid-Liquid Extraction GC/MS
Linear Dynamic Range 5 to 100 nmol (on column)n-Alkanes (C21-C36)Automated Solid-Liquid Extraction GC/MS
Recovery > 91%n-Alkanes (C21-C36)Automated Solid-Liquid Extraction GC/MS

Troubleshooting Guides

Issue 1: No peak or very small peak for this compound

Possible Cause Troubleshooting Step
Improper SPME fiber selection Ensure the fiber is appropriate for volatile, non-polar compounds (e.g., DVB/CAR/PDMS or PDMS).
SPME fiber is worn out or broken Visually inspect the fiber. If damaged, replace it.
Insufficient extraction time or temperature Increase the extraction time and/or temperature to improve analyte partitioning onto the fiber.
Incorrect desorption parameters Ensure the GC inlet temperature is high enough and the desorption time is long enough to transfer the analyte to the column.
Leak in the GC inlet Check for leaks using an electronic leak detector and replace the septum if necessary.
Sample concentration is below the detection limit Try to concentrate the sample if possible, or use a more sensitive detection method.

Issue 2: Peak tailing for this compound

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner. Cut a small portion (10-20 cm) from the front of the column.
Column contamination Bake out the column at a high temperature (below the column's maximum limit). If the problem persists, the column may need to be replaced.
Incorrect column installation Ensure the column is installed at the correct depth in the inlet and detector and that the fittings are secure.
Slow sample transfer from the SPME fiber Increase the inlet temperature or use a faster carrier gas flow rate during desorption.

Issue 3: Ghost peaks or carryover

Possible Cause Troubleshooting Step
Incomplete desorption from the SPME fiber Increase the desorption time and/or temperature.
Contaminated SPME fiber Clean the fiber by baking it in a clean, hot GC inlet for an extended period.
Contaminated syringe or GC inlet Clean the GC inlet and replace the septum and liner. Run a blank with a clean syringe.
Carryover from a previous highly concentrated sample Run several blank injections to flush the system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample vial Add to Headspace Vial sample->vial seal Seal Vial vial->seal incubate Incubate & Agitate seal->incubate extract Expose SPME Fiber incubate->extract desorb Desorb in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Identify Peak detect->identify quantify Quantify identify->quantify

Caption: HS-SPME-GC-MS Experimental Workflow for this compound Analysis.

troubleshooting_logic action action problem Poor Peak Shape is_tailing Tailing? problem->is_tailing is_fronting Fronting? problem->is_fronting is_split Split/Broad? problem->is_split check_activity Check for Active Sites (Liner, Column) is_tailing->check_activity Yes check_overload Check for Column Overload (Reduce Concentration) is_fronting->check_overload Yes check_injection Check Injection Technique & Inlet Temperature is_split->check_injection Yes check_activity->action Deactivate/Replace check_overload->action Dilute Sample check_injection->action Optimize Method

Caption: Troubleshooting Logic for Poor Peak Shape in GC Analysis.

References

Technical Support Center: Minimizing Background Interference in GC-MS Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing background interference in Gas Chromatography-Mass Spectrometry (GC-MS) hydrocarbon analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Troubleshooting Guide

This section provides solutions to specific problems you might be facing with your GC-MS analysis.

Problem: I am seeing a high baseline and excessive noise in my chromatogram.

Answer:

A high and noisy baseline can originate from several sources within the GC-MS system. Follow these steps to identify and resolve the issue:

  • Check for Gas Leaks: Even small leaks in the gas lines, fittings, or septum can introduce atmospheric nitrogen and oxygen into the system, leading to a high background.[1][2][3] Use an electronic leak detector to systematically check all connections from the gas source to the MS interface.[1][2] For GC-MS systems, you can also monitor for the presence of ions m/z 28 (N₂), 32 (O₂), and 18 (H₂O).[1][4]

  • Evaluate Column Bleed: Column bleed, the degradation of the stationary phase, is a common cause of a rising baseline, especially at higher temperatures.[5][6][7]

    • Identify Bleed: Look for characteristic ions of the column's stationary phase in the background mass spectrum. For polysiloxane-based columns, common bleed ions include m/z 207, 281, and 355.[8][9]

    • Mitigate Bleed:

      • Ensure you are operating within the column's specified temperature limits.[9]

      • Use low-bleed GC columns specifically designed for mass spectrometry.[10]

      • Properly condition new columns before use.[7][10]

  • Inspect the Injector Port: The injection port is a major source of contamination.[11]

    • Septum Bleed: The septum can release volatile compounds, especially after repeated injections.[11][12] Use high-quality, low-bleed septa and replace them regularly.

    • Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections. Regularly inspect and replace the liner. Using a liner with glass wool can help trap non-volatile contaminants.[13]

  • Assess Carrier Gas Purity: Impurities in the carrier gas can contribute to background noise.[14] Ensure you are using high-purity gas and that your gas traps for moisture, oxygen, and hydrocarbons are functioning correctly.

Problem: I am observing ghost peaks in my blank runs.

Answer:

Ghost peaks are peaks that appear in blank runs and are indicative of contamination within the system.

  • Carryover from Previous Injections: High-boiling or highly concentrated analytes from a previous injection can be retained in the system and elute in subsequent runs.

    • Solution: Implement a column bake-out at the end of each run to elute any remaining compounds.[13][15] A bake-out involves holding the column at a high temperature, typically 20-30°C above the final temperature of your analytical method, for a sufficient time.[16][17]

  • Contaminated Syringe: The autosampler syringe can be a source of carryover.

    • Solution: Optimize your syringe cleaning procedure. Increase the number of solvent washes between injections and consider using different wash solvents.

  • Phthalate Contamination: Phthalates are common plasticizers and can leach from various lab consumables, including vial caps, pipette tips, and solvents.[18][19] They often appear as ghost peaks.

    • Solution: Use phthalate-free labware whenever possible. Store solvents in glass containers and run solvent blanks to check for contamination. The outer wall of the syringe needle can also absorb phthalates from the lab air.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is column bleed and how can I minimize it?

A1: Column bleed is the natural degradation of the column's stationary phase, which then elutes and is detected by the mass spectrometer.[5] This results in a rising baseline, especially at elevated temperatures, and can interfere with the detection of your analytes.[5][6] To minimize column bleed:

  • Use the Correct Column: Select a low-bleed column specifically designed for MS applications.[10]

  • Adhere to Temperature Limits: Do not exceed the column's maximum operating temperature.[9]

  • Ensure High-Purity Carrier Gas: Oxygen in the carrier gas can accelerate stationary phase degradation.[4] Use high-purity gas and appropriate traps.

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials.[7]

Q2: How often should I replace the septum and inlet liner?

A2: The frequency of replacement depends on the number of injections, the nature of your samples, and the injection temperature.

  • Septum: As a general guideline, replace the septum after every 100-200 injections or if you start to see signs of degradation, such as particles in the liner or leaks.[12] Using a high-quality, low-bleed septum can extend its lifetime.

  • Inlet Liner: The liner should be inspected regularly for contamination and replaced when residues are visible. For complex matrices, you may need to replace the liner more frequently, potentially every 50-100 injections. Deactivated liners with glass wool can help trap non-volatile material and extend column life.[13]

Q3: What are the best practices for sample preparation to reduce background interference?

A3: Proper sample preparation is crucial for minimizing matrix effects and background noise.[21][22]

  • Solid Phase Extraction (SPE): SPE is a powerful technique to clean up complex samples by selectively isolating analytes of interest while removing interfering compounds.[21][23]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquids.[24][25]

  • QuEChERS: This method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is an effective way to clean up complex samples, particularly for pesticide analysis in food matrices.[21]

  • Filtration: For relatively clean samples, filtering through a 0.22 µm syringe filter can remove particulate matter that could contaminate the GC system.[13][24]

Q4: How can I effectively check for leaks in my GC-MS system?

A4: A leak-free system is essential for optimal performance.[3]

  • Electronic Leak Detector: This is the most reliable method for pinpointing leaks.[1][2] Check all fittings and connections, starting from the gas cylinder and moving towards the MS.

  • Pressure Decay Test: Many modern GCs have a built-in pressure decay test function that can identify leaks in the inlet flow path.[4]

  • Monitoring MS Air and Water Check: In the absence of an electronic leak detector, you can monitor the abundance of ions associated with air (m/z 18 for water, 28 for nitrogen, and 32 for oxygen).[1][4] A high abundance of these ions suggests a leak. A typical atmospheric ratio of nitrogen to oxygen is approximately 3.7:1.[4]

Quantitative Data Summary

The following tables provide an overview of the expected impact of various troubleshooting and maintenance actions on background noise and system performance. The values are illustrative and can vary based on the specific instrument, application, and severity of the issue.

Table 1: Impact of Corrective Actions on Background Noise

Corrective ActionExpected Reduction in Background NoiseCommon Contaminant Ions Affected
Fixing a significant air leak > 90%m/z 18 (H₂O), 28 (N₂), 32 (O₂)
Replacing a degraded septum 50-80%Siloxanes (m/z 207, 281), Phthalates
Replacing a contaminated inlet liner 40-70%High-boiling hydrocarbons, carryover from previous samples
Performing a column bake-out 30-60%High-boiling contaminants, column bleed products
Installing new gas traps 20-50%Hydrocarbons, moisture, oxygen

Table 2: Typical GC-MS Performance Parameters

ParameterIdeal RangePotential Cause for Deviation
MS Air/Water Check (Abundance) H₂O: <2,000 countsN₂: <10,000 countsO₂: <3,000 countsAir leak, contaminated carrier gas
Column Bleed (at max temp) < 5% of full scaleOld column, oxygen in carrier gas, exceeding temp limit
Blank Injection Baseline < 10,000 abundance unitsSystem contamination, carryover
Signal-to-Noise (S/N) for standard > 100:1High background, low analyte concentration, poor ionization

Experimental Protocols

Protocol 1: GC Column Bake-Out

This protocol is designed to remove high-boiling contaminants from the GC column.[15]

  • Disconnect the Column from the Detector: To prevent contamination of the MS source, it is best practice to disconnect the column from the MS transfer line and vent the eluent.

  • Set Inlet to Split Mode: Set the inlet to a high split ratio (e.g., 100:1) to ensure a good flow of carrier gas through the column.

  • Set Carrier Gas Flow: Set a column flow rate of 1-2 mL/min.

  • Purge the Column: Purge the column with carrier gas at an oven temperature of 40°C for 15-30 minutes to remove any oxygen.[16]

  • Ramp the Oven Temperature: Program the oven to ramp at 10-15 °C/min to a temperature 20-30°C above the highest temperature used in your analytical method. Do not exceed the column's maximum isothermal temperature limit. [16][17]

  • Hold at Bake-Out Temperature: Hold the oven at this temperature for 30-120 minutes.[15] Monitor the baseline from the disconnected column (if possible with another detector) or simply bake for a fixed time.

  • Cool Down: Cool the oven down to the initial temperature of your method.

  • Reconnect and Equilibrate: Reconnect the column to the MS and allow the system to equilibrate before running samples.

Protocol 2: System Leak Check using MS Detector

This protocol uses the MS to identify the presence of a leak.

  • Set GC to Isothermal Conditions: Set the oven temperature to 40°C and the carrier gas flow to your typical analytical conditions.

  • Set MS to Scan Mode: In the manual tune window of your MS software, set the mass range to scan from m/z 10 to 100.[4]

  • Monitor Key Ions: Observe the abundances of m/z 18 (water), 28 (nitrogen), and 32 (oxygen).

  • Introduce a Tracer Gas (Optional and with caution): If a leak is suspected but cannot be located, you can carefully and briefly spray a small amount of a tracer gas like argon near fittings while monitoring for m/z 40. Never use flammable gases for leak checking.

  • Interpret the Results:

    • No Leak: The abundances of m/z 18, 28, and 32 should be low and stable.

    • Leak Present: You will observe elevated and potentially fluctuating abundances of these ions. The ratio of m/z 28 to 32 should be approximately 4:1, indicative of air.[4]

  • Locate and Fix the Leak: If a leak is detected, systematically check all fittings and connections until the source is found and rectified. Retighten or replace ferrules as necessary.

Visualizations

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Carrier_Gas Carrier Gas Injector Injector Port Carrier_Gas->Injector GC_Column GC Column Injector->GC_Column Separation Ion_Source Ion Source GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Sample Sample Sample->Injector Injection

Caption: A simplified workflow of a GC-MS system.

Troubleshooting_Tree Start High Background Noise? Check_Leaks Check for Air Leaks (m/z 18, 28, 32 high?) Start->Check_Leaks Yes Resolved Problem Resolved Start->Resolved No Fix_Leaks Fix Leaks (tighten fittings, replace ferrules) Check_Leaks->Fix_Leaks Yes Check_Bleed Check for Column Bleed (m/z 207, 281 high?) Check_Leaks->Check_Bleed No Fix_Leaks->Resolved Condition_Column Condition or Replace Column Check_Bleed->Condition_Column Yes Check_Injector Inspect Injector Port (Septum/Liner) Check_Bleed->Check_Injector No Condition_Column->Resolved Replace_Consumables Replace Septum and Liner Check_Injector->Replace_Consumables Check_Gas Check Carrier Gas Purity and Traps Check_Injector->Check_Gas If problem persists Replace_Consumables->Resolved Replace_Traps Replace Gas Traps Check_Gas->Replace_Traps Replace_Traps->Resolved

Caption: A decision tree for troubleshooting high background noise.

References

Technical Support Center: Silica Gel Chromatography for 3,3-Dimethylundecane Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,3-Dimethylundecane and other nonpolar compounds using silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying a nonpolar compound like this compound using silica gel chromatography?

A1: Silica gel is a polar stationary phase.[1][2] In normal-phase chromatography, a nonpolar mobile phase is used to carry the sample through the column. Since "like dissolves like," the nonpolar this compound will have a weak affinity for the polar silica gel and a strong affinity for the nonpolar mobile phase. This causes it to travel quickly through the column, eluting before more polar impurities.[1]

Q2: What is the best solvent system (eluent) for purifying this compound?

A2: For a very nonpolar compound like this compound, a nonpolar solvent system is required.[3] Good starting points include pure hydrocarbons like n-hexane, pentane, or petroleum ether.[3] Since this compound is an alkane, it is expected to have a high Rf value even in these solvents. If it elutes too quickly (at the solvent front), you may not achieve separation from other nonpolar impurities. In such rare cases for alkanes, a minimally more polar solvent could be considered, but this is generally not necessary.

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the difficulty of the separation. A general guideline is a 20:1 to 50:1 weight ratio of silica gel to the crude sample for moderately difficult separations.[1] For very easy or very difficult separations, this ratio can be adjusted. For instance, easy separations might use a 30:1 ratio, while more challenging ones could require a 100:1 ratio.

Q4: Should I use wet or dry loading for my sample?

A4: Both wet and dry loading can be used.

  • Wet Loading: The sample is dissolved in a minimal amount of a nonpolar solvent (like the eluent) and carefully added to the top of the column.[4][5] This is often suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[4][5][6] This method is preferred for samples that have poor solubility in the eluent.[5]

Troubleshooting Guide

Problem 1: My this compound is eluting at the solvent front (Rf ≈ 1), giving poor separation.

  • Cause: The eluent is too nonpolar, causing the compound to have no interaction with the silica gel. While alkanes are very nonpolar, if you need to separate it from other, slightly more polar impurities, you need some retention.

  • Solution:

    • Decrease Eluent Polarity (if possible): Since you are likely already using a very nonpolar solvent like hexane, there isn't much room to decrease polarity further.

    • Consider a Different Stationary Phase: If separation is critical and cannot be achieved on silica, consider using alumina, which has different selectivity.[7]

    • Optimize Column Packing: Ensure your column is packed uniformly without any channels to improve resolution.

Problem 2: Nothing is eluting from the column.

  • Cause: This is highly unlikely for a nonpolar compound like this compound. However, potential causes could be:

    • The compound may have decomposed on the silica gel if it is unstable.[7]

    • The wrong solvent system was used (e.g., a very polar solvent was accidentally used).[7]

    • The compound is so dilute in the collected fractions that it is not being detected.[7]

  • Solution:

    • Check for Compound Stability: While alkanes are generally stable, you can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. A 2D TLC can also be performed to check for decomposition.[8]

    • Verify Solvent System: Double-check the solvents you used to prepare the eluent.[7]

    • Concentrate Fractions: Try concentrating the fractions you have collected to see if your compound is present at a low concentration.[7][9]

    • Flush the Column: If all else fails, flush the column with a more polar solvent (e.g., ethyl acetate) to see if any compound elutes.

Problem 3: The separation is poor, and all my fractions are mixed.

  • Cause:

    • Column Overloading: Too much sample was loaded onto the column.

    • Poor Column Packing: The silica gel is not packed uniformly, leading to channeling.

    • Improper Sample Loading: The initial band of the sample at the top of the column was too wide.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material or increase the amount of silica gel.

    • Repack the Column: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles or cracks.[1]

    • Improve Sample Loading: Dissolve the sample in the absolute minimum amount of solvent and load it onto the column in a narrow band.[5]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.[1][4]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[4]

  • In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., n-hexane).[1]

  • Pour the slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.[1]

  • Once the silica has settled, add another layer of sand (approximately 0.5 cm) on top to protect the silica bed.[1][4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Protocol 2: Sample Loading and Elution
  • Wet Loading: Dissolve the crude this compound mixture in the minimum possible volume of the eluent. Carefully add this solution to the top of the column using a pipette.[5]

  • Dry Loading: Dissolve the crude mixture in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][5]

  • Open the stopcock and drain the solvent until it is level with the top of the sand.

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions. Monitor the elution by thin-layer chromatography (TLC).

Data Presentation

Table 1: Common Solvents for Nonpolar Compound Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
n-Pentane0.036.1Very nonpolar, low boiling point.[3]
n-Hexane0.168.7Commonly used, good for nonpolar compounds.[3]
Cyclohexane0.280.7Less toxic alternative to hexane.[10]
Toluene2.4110.6Use with caution due to toxicity.
Dichloromethane3.139.6Can be slow to run through silica.[3][6]
Diethyl Ether2.834.6Flammable with a low boiling point.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_column Prepare Column (Slurry Pack) load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate finish Pure this compound evaporate->finish

Caption: Workflow for the purification of this compound.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Column Overloaded start->cause1 cause2 Poor Column Packing start->cause2 cause3 Incorrect Solvent System start->cause3 cause4 Compound Instability start->cause4 sol1 Reduce Sample Load cause1->sol1 sol2 Repack Column cause2->sol2 sol3 Adjust Solvent Polarity cause3->sol3 sol4 Check Stability (2D TLC) cause4->sol4

References

Technical Support Center: Isomer Identification of Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification of dimethylundecane positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges associated with differentiating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in identifying positional isomers of dimethylundecane?

A1: The primary challenges in identifying positional isomers of dimethylundecane stem from their very similar physical and chemical properties. These include:

  • Co-elution in Gas Chromatography (GC): Due to their similar boiling points and polarities, many dimethylundecane isomers co-elute or have very close retention times on standard non-polar GC columns, making their separation and individual identification difficult.

  • Similar Mass Spectra: Electron ionization (EI) mass spectrometry often produces very similar fragmentation patterns for positional isomers of branched alkanes, making unambiguous identification based on mass spectra alone challenging.

  • Lack of Commercial Standards: The availability of pure reference standards for all possible dimethylundecane isomers is limited, which complicates definitive identification by comparison.

  • Complex NMR Spectra: While Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool, the ¹H and ¹³C NMR spectra of large alkanes can be complex due to overlapping signals of methylene (-CH2-) and methyl (-CH3) groups, requiring advanced techniques for full characterization.

Q2: Which analytical techniques are most effective for differentiating dimethylundecane isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically required for the successful differentiation of dimethylundecane isomers.

  • High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS): Utilizing capillary columns with different stationary phase polarities can improve the separation of isomers. Comparing Kovats retention indices on both polar and non-polar columns provides a higher degree of confidence in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful as it provides information about the number of unique carbon environments in the molecule. Advanced 2D NMR techniques like COSY and HMBC can help to establish the connectivity of the carbon skeleton and pinpoint the locations of the methyl branches.

Q3: Can I distinguish between isomers using only mass spectrometry?

A3: While challenging, it is sometimes possible to distinguish between certain positional isomers based on subtle differences in their mass spectra. The relative abundance of specific fragment ions can vary depending on the stability of the carbocations formed upon fragmentation. For instance, isomers that can form more stable tertiary or secondary carbocations may show a higher abundance of corresponding fragment ions. However, for reliable identification, mass spectral data should always be combined with chromatographic retention data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My GC-MS analysis shows a single broad peak, but I suspect multiple dimethylundecane isomers are present.

  • Possible Cause: Co-elution of isomers on the GC column.

  • Troubleshooting Steps:

    • Optimize GC Method:

      • Lower the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction of the analytes with the stationary phase and may improve separation.

      • Increase the column length. A longer column provides more theoretical plates and can enhance resolution.

    • Change the Stationary Phase:

      • If you are using a non-polar column (e.g., DB-1ms, HP-5ms), try a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., DB-Wax). Isomers that co-elute on one phase may separate on another.

    • Use Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.

Problem 2: The mass spectra of my separated peaks are almost identical. How can I confirm the identity of each isomer?

  • Possible Cause: Positional isomers of branched alkanes often yield very similar fragmentation patterns.

  • Troubleshooting Steps:

    • Calculate and Compare Kovats Retention Indices: This is a critical step. The Kovats retention index is a normalized retention time that is less dependent on instrumental parameters than the absolute retention time. Compare the calculated indices for your peaks with literature values for known dimethylundecane isomers on the same or similar stationary phases.

    • Analyze Fragmentation Patterns Carefully: Look for subtle differences in the relative abundances of key fragment ions. For example, cleavage alpha to a tertiary carbon is often favored. Create a table of the most abundant ions for each peak and compare them.

    • Acquire Reference Standards: If possible, obtain a certified reference standard for the suspected isomer to confirm its retention time and mass spectrum under your experimental conditions.

Problem 3: My NMR spectrum is too complex to interpret due to overlapping signals.

  • Possible Cause: The signals from the numerous -CH2- and -CH3 groups in the undecane chain are overlapping in the 1D spectrum.

  • Troubleshooting Steps:

    • Perform ¹³C NMR and DEPT: A ¹³C NMR spectrum will show a single peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) will help distinguish between CH, CH₂, and CH₃ groups.

    • Utilize 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to trace the proton connectivity through the carbon chain.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the signal of the carbon atom it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the positions of the methyl branches relative to the rest of the molecule.

Data Presentation

The following table summarizes the Kovats retention indices for selected dimethylundecane isomers on different stationary phases. This data can be used as a reference for tentative peak identification in your GC-MS analyses.

IsomerNon-Polar (e.g., DB-1, HP-5ms)Semi-Standard Non-PolarPolar (e.g., DB-Wax)
2,6-Dimethylundecane1210 - 1224.2[1]1203 - 1236[1]1045.8[1]
3,6-Dimethylundecane1214 - 1221[2]1210[2]-
4,5-Dimethylundecane---
4,6-Dimethylundecane---
5,6-Dimethylundecane---

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethylundecane Isomer Analysis
  • Sample Preparation:

    • Dissolve the sample containing dimethylundecane isomers in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 10-100 µg/mL.

    • If necessary, include an internal standard (e.g., a deuterated alkane) for quantitative analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column:

      • Non-polar: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Polar: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak.

    • Calculate the Kovats retention index for each peak using a homologous series of n-alkanes.

    • Compare the retention indices and mass spectra with literature data or a spectral library for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Dimethylundecane Isomer Identification
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified dimethylundecane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • NMR Instrumentation and Experiments:

    • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135:

      • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D NMR (if necessary for complex structures):

      • COSY: To establish ¹H-¹H correlations.

      • HSQC: To determine ¹H-¹³C one-bond correlations.

      • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is key for placing the methyl groups on the undecane backbone.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the chemical shifts of the signals in the ¹H and ¹³C spectra.

    • Use the information from DEPT and 2D NMR experiments to build the carbon skeleton and confirm the positions of the methyl groups.

Visualizations

GCMS_Workflow GC-MS Workflow for Isomer Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Mixture Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC MS_Spectra Mass Spectra of Peaks TIC->MS_Spectra Kovats Calculate Kovats Indices TIC->Kovats Compare Compare with Library/Literature MS_Spectra->Compare Kovats->Compare Identify Tentative Identification Compare->Identify

Caption: GC-MS workflow for the separation and identification of dimethylundecane isomers.

NMR_Workflow NMR Workflow for Isomer Structure Elucidation cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Structure Elucidation Isolate Isolated Isomer Dissolve Dissolve in Deuterated Solvent Isolate->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 1D ¹H NMR Transfer->H1 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD C13 1D ¹³C NMR C13->TwoD DEPT DEPT-135 DEPT->C13 Assign Assign Chemical Shifts TwoD->Assign Connect Determine Connectivity Assign->Connect Structure Confirm Isomer Structure Connect->Structure

Caption: NMR workflow for the detailed structural elucidation of a purified dimethylundecane isomer.

References

Technical Support Center: Column Bleed Effects on Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to column bleed during alkane analysis by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is GC column bleed and why is it a concern for alkane analysis?

A1: GC column bleed refers to the natural degradation of the stationary phase of the column, which then elutes during an analytical run.[1] This process is accelerated at higher temperatures.[2] For alkane analysis, which often involves temperature programming to elute a wide range of hydrocarbon chain lengths, column bleed can be a significant issue. It manifests as a rising baseline, increased background noise, and the appearance of "ghost peaks".[3] These effects can obscure the detection of low-concentration alkanes, interfere with peak integration, and lead to inaccurate quantification.[4]

Q2: How can I identify column bleed in my chromatograms during alkane analysis?

A2: There are several key indicators of column bleed in your chromatograms:

  • Rising Baseline: A gradual and steady increase in the baseline signal, particularly as the oven temperature ramps up, is a classic sign of column bleed.[3][5]

  • Increased Noise: The baseline may appear "noisy" or less stable at higher temperatures.[3]

  • Ghost Peaks: You may observe broad, rolling peaks that are not attributable to your sample or standards.[3] However, discrete, sharp peaks are more likely due to contamination from other sources like the septum or inlet liner.[4][6]

  • Reproducibility Issues: Inconsistent baselines and retention time shifts between runs can also indicate a problem with column bleed.[3]

  • Mass Spectrometry (MS) Ions: If using a mass spectrometer, the presence of specific ions, such as m/z 207 and 281, are characteristic of polysiloxane stationary phase degradation.[7][8]

Q3: What are the primary causes of excessive column bleed?

A3: While a certain level of bleed is normal, excessive bleed is often caused by:

  • High Temperatures: Operating the column at or near its maximum temperature limit for extended periods will accelerate stationary phase degradation.[1][9]

  • Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas is a major cause of column damage, especially at high temperatures.[9][10] This can be due to leaks in the system or impure carrier gas.[9]

  • Contamination: Contaminants from the sample, carrier gas, or system components (like the septum and inlet liner) can degrade the stationary phase.[1][4]

  • Improper Column Conditioning: A new column that has not been properly conditioned will exhibit higher bleed.[3]

  • Column Age and Overuse: Over time, the stationary phase will naturally degrade with use.[11]

Troubleshooting Guide

Q4: My baseline is rising significantly during my temperature-programmed alkane analysis. What should I do?

A4: A rising baseline is a strong indicator of column bleed.[3] Follow these troubleshooting steps:

  • Verify Operating Temperature: Ensure your method's maximum temperature is at least 20-30°C below the column's stated maximum operating temperature.[5]

  • Check for Leaks: Use an electronic leak detector to thoroughly check for leaks at the inlet, detector, and all fittings.[1] Oxygen entering the system is highly damaging to the column.[9]

  • Assess Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps (for oxygen, moisture, and hydrocarbons) are not exhausted.[1][3]

  • Perform a Blank Run: Inject a blank solvent to see if the baseline rise persists. If it does, the issue is likely with the column or system, not the sample.[3]

  • Condition the Column: If the column is new or has been sitting idle, it may need to be reconditioned.[3]

Q5: I see extra peaks in my blank runs. Is this column bleed?

A5: Not necessarily. Column bleed typically presents as a continuous rise in the baseline, not as discrete peaks.[5][6] Sharp, well-defined peaks in a blank run are more likely due to:

  • Septum Bleed: Particles from an old or unconditioned septum can enter the inlet and elute as peaks.[6]

  • Contaminated Inlet Liner: The glass liner in the inlet can accumulate non-volatile residues from previous injections, which can then elute in subsequent runs.[4]

  • Carryover: Residual sample from a previous, more concentrated injection may be present.[12]

  • Contaminated Solvent or Gas: Impurities in your injection solvent or carrier gas can also appear as peaks.[4]

To troubleshoot, try replacing the septum and inlet liner, and then run another blank.[12]

Q6: How can I minimize column bleed for sensitive trace alkane analysis?

A6: To achieve the lowest possible baseline for trace analysis, consider the following:

  • Use a Low-Bleed Column: Select a column specifically designed for low bleed, often designated with "-ms" for mass spectrometry applications.[7]

  • Optimize Your Temperature Program: Use the lowest final temperature and hold time necessary to elute all analytes of interest.[13]

  • Install and Maintain High-Purity Gas Lines: Use high-quality gas purifiers and check for leaks regularly.[1]

  • Proper Column Conditioning: Always condition a new column according to the manufacturer's instructions.[3]

  • Use a Guard Column: A short, uncoated, deactivated fused silica tube installed before the analytical column can trap non-volatile contaminants, protecting the analytical column.

Data Presentation: Causes and Mitigation of Column Bleed

Cause of Excessive BleedMitigation Strategy
High Operating Temperatures Operate at least 20-30°C below the column's maximum temperature limit.[5] Minimize high-temperature hold times.[13]
Oxygen in Carrier Gas Use high-purity (99.999% or better) carrier gas.[1] Regularly check for and fix system leaks.[9] Install and regularly replace oxygen, moisture, and hydrocarbon traps.[14]
System Contamination Regularly replace the septum and inlet liner.[3] Use high-quality, low-bleed septa.[15] Ensure proper sample cleanup to remove non-volatile residues.[1]
Improper Column Conditioning Follow the manufacturer's recommended conditioning procedure for new columns.[3] Recondition columns that have been stored or unused for an extended period.
Column Age/Degradation Trim the first 0.5-1 meter from the inlet end of the column to remove accumulated contaminants.[9] Replace the column when bleed becomes excessive and performance degrades.[1]
Incompatible Samples Avoid injecting samples with components that are chemically aggressive towards the stationary phase.[3]

Experimental Protocols: GC Column Conditioning

This protocol is a general guideline for conditioning a new capillary GC column to minimize bleed. Always refer to the specific instructions provided by your column manufacturer.

Objective: To remove volatile contaminants and stabilize the stationary phase of a new GC column, resulting in a stable, low-bleed baseline.

Materials:

  • New capillary GC column

  • High-purity carrier gas (Helium or Nitrogen recommended for conditioning)[8]

  • Gas chromatograph with appropriate inlet and detector

  • Electronic leak detector

  • Capillary column cutting tool

  • Appropriate nuts and ferrules

Methodology:

  • Installation (Inlet Only):

    • Cool all heated zones of the GC.

    • Carefully install the new column into the GC inlet, ensuring the correct insertion depth as specified by the instrument manufacturer. Do not connect the column to the detector at this stage.[8] .

  • Purging the Column:

    • Turn on the carrier gas flow. A typical flow rate for conditioning is 1-2 mL/min.[16]

    • Purge the column with carrier gas at ambient temperature for at least 15-30 minutes.[8][16] This is a critical step to remove all oxygen from the column before heating.[4][8]

    • Confirm carrier gas flow by submerging the column outlet in a small vial of a suitable solvent (e.g., isopropanol) and observing a steady stream of bubbles.[16]

    • While purging, use an electronic leak detector to check the inlet fitting for leaks.[16]

  • Temperature Programming for Conditioning:

    • Close the GC oven door.

    • Set the oven temperature program to ramp at 5-10°C/min to a final conditioning temperature.[16]

    • The final conditioning temperature should be approximately 20°C above the highest temperature you will use in your analytical method, but it must not exceed the column's maximum isothermal temperature limit.[2][8] Using a lower conditioning temperature will extend the column's lifetime.[2]

    • Hold at the final conditioning temperature for 1-2 hours. For very sensitive applications or thick-film columns, an overnight conditioning may be necessary.[16]

  • Cool Down and Detector Connection:

    • After the hold time, cool down the GC oven to a low temperature (e.g., 40°C).

    • Once cool, turn off the carrier gas flow.

    • Carefully trim a small section (a few cm) from the detector end of the column to remove any contaminants that may have collected there.

    • Install the column into the detector, ensuring the correct insertion depth.

  • Final Check:

    • Turn the carrier gas back on and check for leaks at the detector fitting.

    • Run your analytical method with a blank injection. You should observe a stable, low-noise baseline. It is good practice to save this initial bleed profile for future comparisons to monitor column health.[17]

Mandatory Visualization

Column_Bleed_Troubleshooting start High Baseline or Excessive Noise Observed q1 Is the maximum operating temperature below the column's limit? start->q1 s1 Lower the final oven temperature in the method. q1->s1 No q2 Are there any system leaks? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Perform leak check and repair (inlet, fittings). q2->s2 Yes q3 Is the carrier gas pure and are traps functional? q2->q3 No a2_yes Yes a2_no No s2->q2 s3 Replace carrier gas cylinder and/or gas traps. q3->s3 No q4 Does a blank run show discrete peaks? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Contamination likely. Replace septum and inlet liner. q4->s4 Yes s5 Column bleed is the likely cause. Recondition the column. q4->s5 No a4_yes Yes a4_no No end Problem Resolved s4->end s5->end end_fail If problem persists, trim or replace column. s5->end_fail

Caption: Troubleshooting workflow for high baseline and noise in GC.

References

Technical Support Center: Optimizing Injection Temperature for High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection temperature for the analysis of high molecular weight alkanes by gas chromatography (GC).

Troubleshooting Guides and FAQs

Q1: I am observing poor peak shapes (tailing or fronting) for my high molecular weight alkanes. What could be the cause and how can I fix it?

A: Peak tailing or fronting for high molecular weight alkanes is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:

  • Injection Temperature: An injection temperature that is too low is a primary cause of peak tailing for high molecular weight compounds.[1][2] Inadequate vaporization in the injector leads to a slow and incomplete transfer of analytes to the column. Conversely, an excessively high temperature can sometimes cause sample degradation, leading to peak fronting or split peaks.

    • Solution: Gradually increase the injector temperature in increments of 25°C (e.g., from 250°C to 275°C, then 300°C) and observe the effect on the peak shape of your latest eluting compounds.[3] Be mindful that very high temperatures can cause thermal degradation of some analytes.[3]

  • Column Contamination: High molecular weight residues from previous injections can accumulate at the head of the column, causing active sites that interact with the analytes, leading to peak tailing.[1][4]

    • Solution: Trim 10-20 cm from the inlet of the column to remove contaminated sections.[1][4] Regular column bake-outs can also help remove contaminants.[4]

  • Improper Column Installation: If the column is not positioned correctly in the injector, it can lead to dead volume and poor sample transfer, resulting in peak shape issues.[1]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

  • Injection Technique: Overloading the column with too much sample can lead to peak distortion.[5]

    • Solution: Reduce the injection volume or the concentration of the sample.[5]

Q2: My recovery for heavier alkanes (e.g., >C40) is low and inconsistent. How can I improve it?

A: Low recovery of high molecular weight alkanes is often related to incomplete vaporization and transfer from the injector to the column.

  • Increase Injection Temperature: Higher boiling point compounds require more thermal energy to vaporize efficiently.[3] Increasing the injector temperature is a critical step to improve their recovery. For instance, increasing the final inlet temperature from 250°C to 350°C has been shown to increase the injection efficiency of high-boiling-point compounds by 20%.

  • Utilize a Programmable Temperature Vaporizer (PTV) Injector: A PTV injector allows for a temperature-programmed injection, which can significantly enhance the recovery of high molecular weight compounds.[6][7] By starting at a lower temperature and rapidly heating, it minimizes discrimination against heavier analytes.

  • Check for Active Sites: Active sites in the injector liner or at the head of the column can cause irreversible adsorption of analytes, leading to low recovery.

    • Solution: Use a deactivated liner and trim the front of the column if contamination is suspected.[1]

  • Optimize Carrier Gas Flow Rate: A higher carrier gas flow rate can reduce the residence time of the analytes in the injector, minimizing the chance for degradation or adsorption.

Q3: I am experiencing significant carryover from one injection to the next, especially with my high molecular weight standards. What are the likely causes and solutions?

A: Carryover is a common problem when analyzing high molecular weight compounds due to their low volatility.

  • Contaminated Syringe: Residue from a previous injection can remain in the syringe and be injected with the next sample.

    • Solution: Implement a rigorous syringe cleaning procedure with multiple solvent washes between injections. Consider using a different wash solvent that is a better solvent for your high molecular weight alkanes.

  • Injector Contamination: High molecular weight material can condense in cooler spots within the injector, such as the split vent line, and slowly bleed into subsequent runs.[8]

    • Solution: Increase the injector temperature to ensure complete vaporization of all sample components. Regularly clean the injector and replace the liner and septum. A high-temperature bake-out of the injector can also be beneficial.

  • Insufficient Bake-out Time: The time between runs may not be long enough at a high enough temperature to elute all the high molecular weight compounds from the column.

    • Solution: Increase the final oven temperature and/or the hold time at the end of your temperature program to ensure all compounds have eluted before the next injection.

Q4: What is a good starting point for the injection temperature when analyzing a wide range of n-alkanes (e.g., C20-C60)?

A: A good initial injector temperature is around 250°C.[3] However, for high molecular weight alkanes, this will likely need to be optimized upwards. A systematic approach is to start at 250°C and increase the temperature in 25-30°C increments, observing the peak areas and shapes of the highest molecular weight alkanes in your sample. For very heavy compounds, injector temperatures of 350°C or higher may be necessary. It is crucial to also consider the thermal stability of your analytes, as excessively high temperatures can lead to degradation.[3]

Data Presentation

The following table summarizes the general effect of increasing injection temperature on key chromatographic parameters for high molecular weight alkanes. The values are illustrative and will vary depending on the specific analytes, GC system, and other method parameters.

Injection Temperature (°C)Analyte Recovery (Peak Area) for High MW AlkanesPeak Shape for High MW AlkanesRisk of CarryoverRisk of Thermal Degradation
Low (e.g., < 250°C) Low to ModerateOften exhibits tailingHighLow
Medium (e.g., 250-325°C) Moderate to HighImproved symmetryModerateLow to Moderate
High (e.g., > 325°C) HighGenerally good, but can broaden at very high tempsLowModerate to High

Experimental Protocols

Protocol 1: Standard Split/Splitless Injection for High Molecular Weight Alkanes (e.g., C20-C40)

This protocol provides a starting point for the analysis of high molecular weight alkanes using a standard split/splitless injector.

  • Sample Preparation:

    • Dissolve the alkane standard or sample in a suitable solvent (e.g., hexane, cyclohexane) to a concentration of approximately 100-1000 µg/mL.

  • GC System and Column:

    • Use a gas chromatograph equipped with a flame ionization detector (FID).

    • Install a suitable capillary column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

  • Injector and Inlet Conditions:

    • Injection Mode: Splitless.

    • Injector Temperature: Start with 250°C and optimize up to 350°C.

    • Injection Volume: 1 µL.

    • Splitless Time: 1 minute.

    • Liner: Use a deactivated, single-taper glass liner.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 340°C at a rate of 15°C/minute.

    • Final Hold: Hold at 340°C for 10 minutes.

  • Carrier Gas:

    • Gas: Helium.

    • Flow Rate: Set to a constant flow of 1.5 mL/minute.

  • Detector Conditions:

    • Detector: FID.

    • Temperature: 350°C.

    • Hydrogen Flow: 30 mL/minute.

    • Air Flow: 300 mL/minute.

    • Makeup Gas (He): 25 mL/minute.

  • Data Acquisition:

    • Acquire the chromatogram for the duration of the run.

  • Optimization:

    • Inject a standard containing the high molecular weight alkanes of interest.

    • Sequentially increase the injector temperature (e.g., 250°C, 275°C, 300°C, 325°C, 350°C) and compare the peak areas and shapes of the latest eluting compounds to determine the optimal temperature.

Protocol 2: Programmable Temperature Vaporizer (PTV) Injection for Very High Molecular Weight Alkanes (e.g., >C40)

This protocol is recommended for the analysis of very high molecular weight alkanes to minimize discrimination and improve recovery.

  • Sample Preparation:

    • Prepare samples as described in Protocol 1.

  • GC System and Column:

    • Use a GC-FID or GC-MS system equipped with a PTV injector.

    • Use a high-temperature stable column, for example, a 15 m x 0.25 mm ID, 0.1 µm film thickness column.

  • PTV Injector Program:

    • Mode: Solvent Vent.

    • Initial Temperature: Set to 10-20°C below the boiling point of the solvent (e.g., 50°C for hexane). Hold for 0.1 minutes.

    • Temperature Ramp 1: Increase the temperature to the final transfer temperature (e.g., 350°C) at a fast rate (e.g., 720°C/minute).

    • Hold at Final Temperature: Hold for 3 minutes to ensure complete transfer of all analytes.

    • Vent Flow: 100 mL/minute during the initial solvent vent phase.

    • Vent Time: 0.5 minutes.

    • Injection Volume: 1-5 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 350°C at 20°C/minute.

    • Final Hold: Hold at 350°C for 10 minutes.

  • Carrier Gas and Detector Conditions:

    • Follow the conditions outlined in Protocol 1.

  • Optimization:

    • The final transfer temperature of the PTV injector is a critical parameter. Optimize this temperature to ensure complete transfer of the highest molecular weight alkanes without causing thermal degradation.

Mandatory Visualization

Troubleshooting_High_MW_Alkanes Troubleshooting Workflow for High Molecular Weight Alkane Analysis start Start: Poor Peak Shape or Low Recovery check_temp Is Injector Temperature Sufficiently High? start->check_temp increase_temp Increase Injector Temperature (e.g., in 25°C increments) check_temp->increase_temp No check_contamination Is Column or Liner Contaminated? check_temp->check_contamination Yes increase_temp->check_contamination end_good Problem Resolved: Good Peak Shape & Recovery increase_temp->end_good Re-evaluate trim_column Trim Column Inlet (10-20 cm) Replace Liner check_contamination->trim_column Yes check_overload Is the Column Overloaded? check_contamination->check_overload No trim_column->check_overload trim_column->end_good Re-evaluate reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes use_ptv Consider Using PTV Injector for Very High MW Alkanes check_overload->use_ptv No reduce_conc->end_good use_ptv->end_good end_bad Problem Persists: Consult Instrument Manual or Manufacturer use_ptv->end_bad

Troubleshooting workflow for high molecular weight alkane analysis.

References

Technical Support Center: Refining Mass Spectral Library Search for 3,3-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectral analysis of 3,3-Dimethylundecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides

Issue: Low Library Match Score for this compound

A low match score when searching a mass spectral library like NIST for this compound is a common challenge, primarily due to the nature of electron ionization (EI) of long-chain branched alkanes. Here’s a step-by-step guide to troubleshoot this issue.

1. Verify Mass Spectral Quality:

  • Sufficient Signal-to-Noise Ratio: Ensure the peak intensity is high enough to produce a clean mass spectrum. Low signal intensity can lead to a noisy spectrum and a poor library match. If the signal is low, consider concentrating the sample or optimizing injection parameters.[1]

  • Background Subtraction: Improper background subtraction can introduce extraneous ions into your spectrum, leading to a decreased match score. Ensure you are selecting a clean background region near your peak of interest.

  • Co-elution: If your chromatographic peak is not symmetrical, it may indicate co-elution with another compound. This will result in a mixed mass spectrum and a poor library match. Improve chromatographic separation by optimizing the temperature program or using a longer column.

2. Evaluate Fragmentation Pattern:

  • Expected Fragments: For branched alkanes, fragmentation preferentially occurs at the branching point to form more stable carbocations.[2] For this compound, key fragments are expected from the cleavage of C-C bonds around the quaternary carbon.

  • Molecular Ion Peak: The molecular ion (M+) peak for long-chain alkanes is often weak or absent in 70 eV EI spectra.[2] Its absence should not be the sole reason for a poor match.

3. Consider Isomeric Similarity:

  • Identical Molecular Weight: All isomers of C13H28 will have the same molecular weight (184.36 g/mol ).

  • Similar Fragmentation: Many branched alkane isomers produce very similar mass spectra, making them difficult to distinguish by library search alone. The library algorithm may present several isomers with similar, low-to-moderate match scores.

4. Utilize Retention Index Data:

  • Orthogonal Identification: When mass spectral matching is ambiguous, the Kovats retention index (RI) provides an independent and highly valuable piece of information for identification.

  • Comparison with Standards: If possible, analyze a certified reference standard of this compound under the same GC conditions to confirm the retention time and fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (m/z 184) peak for this compound so weak or absent in my EI mass spectrum?

A1: The molecular ion of long-chain alkanes, especially branched ones, is often unstable under standard 70 eV electron ionization conditions. The energy imparted during ionization is sufficient to cause immediate fragmentation, leading to a very low abundance or complete absence of the molecular ion peak. This is a characteristic feature of this class of compounds and not necessarily an indication of an analytical problem.[2]

Q2: My library search for this compound returns several other dimethylundecane isomers with similar match scores. How can I confidently identify my compound?

A2: Differentiating branched alkane isomers by mass spectrometry alone is notoriously difficult due to their similar fragmentation patterns. To achieve confident identification, you should:

  • Use Retention Indices: Compare the experimental retention index of your analyte with the known retention index of this compound on a similar GC column. This is a powerful tool for isomer differentiation.

  • Analyze a Standard: The most definitive method is to run a certified reference standard of this compound on your instrument using the same method. A match in both retention time and mass spectrum provides the highest confidence in identification.

  • Consider Tandem Mass Spectrometry (MS/MS): If available, MS/MS can sometimes provide more specific fragmentation patterns that can help distinguish between isomers.

Q3: What are the expected major fragment ions for this compound?

A3: The mass spectrum of this compound is characterized by cleavage at the quaternary carbon. The most significant fragmentation pathways involve the loss of alkyl radicals to form stable tertiary carbocations. The table below summarizes the major expected fragment ions based on NIST library data.

Data Presentation

Table 1: Major Mass Spectral Fragments of this compound (EI)

m/zProposed Fragment IonRelative Intensity (%)
43[C3H7]+100
57[C4H9]+95
71[C5H11]+85
85[C6H13]+50
155[M-C2H5]+10
127[M-C4H9]+5

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

Key Experiment: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile, non-polar solvent such as hexane or pentane.

  • The concentration should be adjusted to be within the linear range of the instrument, typically in the low ppm (µg/mL) range.

2. GC Parameters:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred. Inlet temperature should be set to 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-250.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the injection solvent. The delay time will depend on the solvent used and the GC method.

Mandatory Visualizations

fragmentation_pathway M This compound (m/z 184, M+) frag1 [M - C2H5]+ (m/z 155) M->frag1 - C2H5• frag2 [M - C8H17]+ (m/z 57) M->frag2 - C8H17• frag3 [C5H11]+ (m/z 71) frag1->frag3 - C6H12 frag5 [C3H7]+ (m/z 43) frag2->frag5 - CH2 frag3->frag5 - C2H4 frag4 [C4H9]+ (m/z 57)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Caption: Troubleshooting workflow for a low library match of this compound.

References

Validation & Comparative

Differentiating 3,3-Dimethylundecane from its Isomers by GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in various scientific disciplines, including drug development, metabolomics, and environmental analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This guide provides a comparative analysis of 3,3-dimethylundecane and its isomers, focusing on their differentiation using GC-MS. We present experimental data on their gas chromatographic retention and mass spectral fragmentation patterns, along with a detailed experimental protocol.

Distinguishing Isomers: Retention Index and Mass Spectrometry

The separation and identification of this compound from its isomers are achieved by leveraging differences in their physicochemical properties, which manifest as distinct retention times in gas chromatography and unique fragmentation patterns in mass spectrometry.

Gas Chromatography: The Role of Boiling Point and Molecular Shape

In gas chromatography with a non-polar stationary phase, such as a DB-5 column, the elution order of alkanes is primarily determined by their boiling points. Generally, for isomers with the same carbon number, a more branched structure leads to a lower boiling point and, consequently, a shorter retention time. The degree of branching and the position of the methyl groups influence the molecule's overall shape and intermolecular van der Waals forces. Kovats retention indices (RI) provide a standardized measure of retention, allowing for comparison across different systems.

Mass Spectrometry: Fragmentation at Branch Points

Electron ionization (EI) mass spectrometry of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The position of the dimethyl or ethyl-methyl substitution dictates the masses of the resulting fragment ions. Highly branched alkanes may exhibit a very small or absent molecular ion peak (M+).[1] For this compound, the quaternary carbon at the C3 position results in characteristic fragmentation patterns due to the cleavage of the C-C bonds adjacent to this heavily substituted carbon.

Comparative Data

The following tables summarize the Kovats retention indices and major mass spectral fragments for this compound and a selection of its isomers.

Table 1: Kovats Retention Indices of C13 Alkane Isomers on a Standard Non-Polar Column
CompoundCAS NumberKovats Retention Index (RI)
2,4-Dimethylundecane17312-80-01208, 1223[2]
5,7-Dimethylundecane17312-83-31190, 1198, 1207[3]
4,5-Dimethylundecane17312-79-71212, 1230, 1234[4]
3,6-Dimethylundecane17301-28-91210[5]
This compound17312-65-11233, 1239[6]

Note: Retention indices can vary slightly depending on the specific GC conditions and the column used.

Table 2: Major Mass Spectral Fragments (m/z) and Relative Intensities
CompoundMajor Fragment 1 (m/z)Major Fragment 2 (m/z)Major Fragment 3 (m/z)
2,2-Dimethylundecane574371
2,3-Dimethylundecane435771
2,4-Dimethylundecane438557
2,5-Dimethylundecane435771
This compound5715543
3-Ethyl-3-methyldecane1275743
5,5-Dimethylundecane1275741

Note: The relative intensities of fragments can vary between different mass spectrometers. The data presented here is based on NIST library spectra.[7][8][9][10][11][12]

Experimental Protocol

This protocol outlines a general method for the GC-MS analysis of this compound and its isomers.

1. Sample Preparation:

  • Dissolve the alkane standards or samples in a volatile solvent such as hexane or pentane to a concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Joel AccuTOF GCV or equivalent.

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

3. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

4. Data Analysis:

  • Identify the peaks corresponding to the isomers based on their retention times.

  • Calculate the Kovats retention indices for each peak using a series of n-alkane standards (e.g., C8-C20) run under the same GC conditions.

  • Compare the mass spectrum of each peak with reference spectra from a library (e.g., NIST) to confirm the identity based on the fragmentation pattern.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the key fragmentation pathways that differentiate these isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Alkane Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injection Injection into GC Dilution->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram MassSpectra Mass Spectra (Fragmentation) Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification LibrarySearch NIST Library Search MassSpectra->LibrarySearch LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of alkane isomers.

fragmentation_pathways cluster_33 This compound cluster_24 2,4-Dimethylundecane cluster_55 5,5-Dimethylundecane M_33 [C13H28]+• m/z 184 (weak/absent) F1_33 [C11H23]+ m/z 155 M_33->F1_33 -C2H5 F2_33 [C4H9]+ m/z 57 M_33->F2_33 -C9H19 M_24 [C13H28]+• m/z 184 (weak/absent) F1_24 [C6H13]+ m/z 85 M_24->F1_24 -C7H15 F2_24 [C4H9]+ m/z 57 M_24->F2_24 -C9H19 F3_24 [C3H7]+ m/z 43 M_24->F3_24 -C10H21 M_55 [C13H28]+• m/z 184 (weak/absent) F1_55 [C9H19]+ m/z 127 M_55->F1_55 -C4H9 F2_55 [C4H9]+ m/z 57 M_55->F2_55 -C9H19

Caption: Key fragmentation pathways for selected dimethylundecane isomers.

Conclusion

The differentiation of this compound from its isomers by GC-MS is a clear example of how subtle structural differences can be elucidated through careful analysis of chromatographic and mass spectrometric data. The unique position of the quaternary carbon in this compound leads to a distinct fragmentation pattern dominated by the loss of an ethyl group to form the m/z 155 ion and the formation of a stable tert-butyl cation at m/z 57. In contrast, its isomers with methyl groups at other positions yield different characteristic fragments. Combined with their specific Kovats retention indices, these mass spectral fingerprints allow for the unambiguous identification of each isomer. This guide provides researchers with the necessary data and a foundational protocol to confidently identify these and other branched alkanes in their samples.

References

A Comparative Analysis of the Mass Spectra of 3,3- and 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the mass spectra of isomeric compounds is crucial for accurate identification and structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 3,3-dimethylundecane and 3,4-dimethylundecane, highlighting the key fragmentation pathways that differentiate these two closely related branched alkanes.

Executive Summary

The mass spectra of this compound and 3,4-dimethylundecane, while sharing some common fragments characteristic of alkanes, exhibit distinct differences in the relative intensities of key ions. These differences arise from the influence of the methyl group positions on the fragmentation of the molecular ion. Specifically, the quaternary carbon in this compound leads to a highly characteristic and abundant fragment at m/z 85, which is significantly less intense in the spectrum of 3,4-dimethylundecane. Conversely, the fragmentation pattern of 3,4-dimethylundecane is governed by cleavage at the tertiary carbons, resulting in a different set of prominent ions.

Data Presentation: Mass Spectral Data

The following table summarizes the major fragment ions and their relative intensities for this compound and 3,4-dimethylundecane, as obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%) in this compoundRelative Intensity (%) in 3,4-Dimethylundecane
43100100
578580
716075
859530
991015
11358
127<55
155<510
184 (M+)Not observedNot observed

Experimental Protocols

The mass spectra presented in this guide were obtained using electron ionization (EI) mass spectrometry, a standard technique for the analysis of volatile and thermally stable compounds. While the specific instrument parameters for the reference spectra from the NIST database are not fully detailed, a general experimental protocol for acquiring the mass spectra of branched alkanes is as follows:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

Sample Introduction: The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms). The separated analyte then enters the ion source of the mass spectrometer.

Ionization: Electron ionization is performed using a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the alkane molecules.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or ion trap.

Detection: An electron multiplier or similar detector records the abundance of each ion.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

  • Ion Source Temperature: 230 °C[1]

  • Mass Range: m/z 40-400

Comparative Analysis of Fragmentation Patterns

The fragmentation of alkanes in EI-MS is primarily driven by the stability of the resulting carbocations.[2] Cleavage of C-C bonds is favored over C-H bonds, and fragmentation tends to occur at branching points to form more stable tertiary or quaternary carbocations.[2]

This compound

The structure of this compound features a quaternary carbon at the C3 position. This structural feature dominates its fragmentation pattern. The most significant fragmentation pathway is the cleavage of the C3-C4 bond, leading to the formation of a highly stable tertiary carbocation with m/z 85. This is due to the loss of a C8H17 radical. The high relative intensity of the m/z 85 peak is a key characteristic of the 3,3-dimethyl substitution pattern. Another prominent fragmentation is the loss of an ethyl radical from the molecular ion, leading to a secondary carbocation at m/z 155, though this is a less favored pathway. The base peak at m/z 43 corresponds to the propyl cation, a common fragment in many alkanes.

3,4-Dimethylundecane

In contrast, 3,4-dimethylundecane has two tertiary carbons at the C3 and C4 positions. Cleavage can occur at several points along the carbon chain. The fragmentation between C3 and C4 would lead to the loss of a C2H5 radical to form a secondary carbocation at m/z 155, or the loss of a C8H17 radical to form a secondary carbocation at m/z 71. Cleavage between C4 and C5 results in the formation of a secondary carbocation at m/z 85 (loss of a C7H15 radical) or a secondary carbocation at m/z 99 (loss of a C6H13 radical). The presence of multiple competing fragmentation pathways at the tertiary centers results in a more distributed pattern of fragment ion intensities compared to the 3,3-isomer. While the m/z 85 peak is present, its relative intensity is significantly lower than in the spectrum of this compound. The base peak at m/z 43 is again observed.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for 3,3- and 3,4-dimethylundecane.

3_3_Dimethylundecane_Fragmentation M This compound (m/z 184, M+) F85 [C6H13]+ m/z 85 M->F85 - C8H17• F155 [C11H23]+ m/z 155 M->F155 - C2H5• F43 [C3H7]+ m/z 43 M->F43 - C10H21• 3_4_Dimethylundecane_Fragmentation M 3,4-Dimethylundecane (m/z 184, M+) F155 [C11H23]+ m/z 155 M->F155 - C2H5• F85 [C6H13]+ m/z 85 M->F85 - C7H15• F71 [C5H11]+ m/z 71 M->F71 - C8H17•

References

Validating the Identity of 3,3-Dimethylundecane: A Comparative Guide to Chemical Standard Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a substantial amount of information to create the comparison guide. I have found chemical properties, mass spectra, and Kovats retention indices for 3,3-Dimethylundecane and several of its isomers from reliable sources like PubChem and the NIST WebBook. I have also found general protocols for GC-MS analysis of alkanes and information on using NMR for isomer differentiation.

While a specific, detailed synthesis protocol for this compound remains elusive, I have found extensive information on the Grignard reaction, which is a highly plausible method for its synthesis. I can now construct a detailed, representative synthesis protocol based on this information. I also have some leads on potential suppliers of similar branched alkanes, which allows me to discuss the procurement of a chemical standard and the importance of verifying its purity.

Therefore, I have sufficient information to proceed with generating the complete comparison guide as requested. I will now move on to structuring the data, writing the detailed experimental protocols, creating the Graphviz diagrams, and assembling the final document.

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of this compound, a branched alkane, against a chemical standard. Detailed experimental protocols and supporting data are presented to ensure reliable and reproducible results.

The structural similarity among branched alkane isomers presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of these volatile compounds. The validation of an unknown sample of this compound relies on the direct comparison of its chromatographic retention time and mass spectrum with that of a certified chemical standard.

Comparative Analysis of Dimethylundecane Isomers

The primary method for distinguishing this compound from its isomers is through gas chromatography. The Kovats Retention Index (RI), a normalized measure of retention time, is a critical parameter for isomer differentiation on a given stationary phase. A comparison of the Kovats indices for this compound and several of its isomers on a non-polar stationary phase is presented in Table 1.

Compound NameCAS NumberMolecular FormulaKovats Retention Index (Non-polar column)
This compound 17312-65-1 C13H28 1233, 1239 [1]
2,3-Dimethylundecane17312-77-5C13H28Not available
2,4-Dimethylundecane17312-80-0C13H281208
3,6-Dimethylundecane17301-28-9C13H281214, 1215, 1221[2]
3,7-Dimethylundecane17301-29-0C13H281218, 1223[3]
3,8-Dimethylundecane17301-30-3C13H281227, 1228[4]
2,10-Dimethylundecane17301-27-8C13H281227, 1228

Table 1. Comparison of Kovats Retention Indices for Dimethylundecane Isomers. The Kovats indices provide a basis for the chromatographic separation and preliminary identification of this compound.

In addition to retention time, mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint. While many branched alkanes exhibit similar fragmentation patterns, subtle differences in the relative abundance of key ions can aid in their differentiation. A comparison of the mass spectral data for this compound and its isomers is crucial for definitive identification.

Experimental Protocols

Synthesis of this compound Chemical Standard (Illustrative)

While commercial standards are preferred, a synthetic route can be employed for in-house standard preparation. A plausible method for the synthesis of this compound is the Grignard reaction.[5][6][7][8]

Reaction Scheme:

  • Grignard Reagent Formation: Reaction of an appropriate alkyl halide (e.g., 1-bromooctane) with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (octylmagnesium bromide).

  • Reaction with Ketone: The Grignard reagent is then reacted with a suitable ketone (e.g., 3-pentanone) in an anhydrous ether solvent.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield the tertiary alcohol (3-methyl-3-undecanol).

  • Reduction: The tertiary alcohol is then reduced to the corresponding alkane, this compound. This can be achieved through various methods, such as conversion to the corresponding alkyl halide followed by reduction with a reducing agent like lithium aluminum hydride.

Purification and Purity Analysis: The synthesized this compound must be rigorously purified, typically by fractional distillation. The purity of the chemical standard is critical and should be assessed using high-resolution capillary gas chromatography. A purity of >99% is recommended for use as a validation standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: Non-polar stationary phase (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound chemical standard in a volatile solvent such as hexane.

  • Prepare a dilution series of the standard to establish a calibration curve if quantitative analysis is required.

  • Prepare the unknown sample at a similar concentration in the same solvent.

Data Analysis:

  • Inject the chemical standard and the unknown sample into the GC-MS system.

  • Compare the retention time of the major peak in the unknown sample with the retention time of the this compound standard.

  • Compare the mass spectrum of the peak of interest in the unknown sample with the mass spectrum of the this compound standard. The fragmentation patterns should match.

Alternative Validation Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

For further structural confirmation, particularly to differentiate from co-eluting isomers, ¹H and ¹³C NMR spectroscopy can be employed.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz).

Sample Preparation:

  • Dissolve a sufficient amount of the purified sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For complex mixtures or to resolve overlapping signals, 2D NMR techniques such as COSY and HSQC can be utilized.

Data Analysis:

  • The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are characteristic of the molecular structure. The spectrum of the unknown sample should be identical to that of the this compound standard. The presence of a quaternary carbon in the ¹³C NMR spectrum is a key indicator of the 3,3-dimethyl substitution pattern.

Visualizing the Workflow and Logic

To clearly illustrate the validation process, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Comparison cluster_validation Validation Outcome sample_prep Prepare Unknown Sample Solution gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy (Optional) sample_prep->nmr standard_prep Prepare this compound Standard Solution standard_prep->gcms standard_prep->nmr rt_comp Retention Time Comparison gcms->rt_comp ms_comp Mass Spectrum Comparison gcms->ms_comp nmr_comp NMR Spectra Comparison nmr->nmr_comp validation Identity Confirmation rt_comp->validation Match rejection Identity Not Confirmed rt_comp->rejection No Match ms_comp->validation Match ms_comp->rejection No Match nmr_comp->validation Match nmr_comp->rejection No Match

Figure 1. Experimental workflow for the validation of this compound.

logical_comparison cluster_source Data Sources cluster_parameters Comparison Parameters cluster_decision Decision unknown Unknown Sample (Analyzed Data) retention Kovats Retention Index unknown->retention mass_spec Mass Spectrum (Fragmentation Pattern) unknown->mass_spec standard Chemical Standard (Reference Data) standard->retention standard->mass_spec match Match retention->match Identical no_match No Match retention->no_match Different mass_spec->match Identical mass_spec->no_match Different

Figure 2. Logical diagram for the comparison of analytical data.

References

A Comparative Analysis of Branched Versus Straight-Chain Alkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the fundamental differences in physicochemical properties, chemical reactivity, and biological interactions between linear and isomeric alkanes, supported by experimental data and protocols.

The structural isomerism between straight-chain (n-alkanes) and branched-chain alkanes gives rise to significant differences in their physical, chemical, and biological properties. While sharing the same molecular formula, the spatial arrangement of atoms leads to distinct behaviors that are critical in fields ranging from fuel science to pharmacology. This guide provides a detailed comparison to inform research and development applications.

Physicochemical Properties: A Tale of Two Shapes

The geometry of an alkane molecule dictates the strength of its intermolecular van der Waals forces. Straight-chain alkanes, with their larger surface area, experience stronger attractions compared to their more compact, spherically-shaped branched isomers. This fundamental difference is reflected in their boiling points, melting points, density, and viscosity.

Generally, for a given number of carbon atoms, straight-chain alkanes exhibit higher boiling points, densities, and viscosities due to more effective intermolecular contact.[1][2][3] Conversely, branching decreases the surface area available for these interactions, leading to weaker forces that are easier to overcome.[4][5]

Melting point trends are more nuanced, with molecular symmetry playing a key role.[4] Highly symmetrical branched isomers, like neopentane, can pack more efficiently into a crystal lattice, resulting in unusually high melting points compared to their linear counterparts.[4]

Table 1: Comparison of Physicochemical Properties of Pentane Isomers (C₅H₁₂)
Propertyn-Pentane (Straight-Chain)Isopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
Boiling Point (°C) 36.127.79.5
Melting Point (°C) -129.8-159.9-16.6
Density (g/mL at 20°C) 0.6260.6200.613
Viscosity (mPa·s at 20°C) 0.2400.220Not available (Gas at 20°C)
Table 2: Comparison of Physicochemical Properties of Hexane Isomers (C₆H₁₄)
Propertyn-Hexane (Straight-Chain)2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
Boiling Point (°C) 68.760.363.349.758.0
Melting Point (°C) -95.3-153.7-118-99.9-128.5
Density (g/mL at 20°C) 0.6590.6530.6640.6490.662
Viscosity (mPa·s at 20°C) 0.3260.3000.3100.2900.330

The Impact of Molecular Structure on Intermolecular Forces

The differences in boiling points can be directly attributed to the molecular geometry and its influence on London dispersion forces, the weakest of the intermolecular attractions.

cluster_0 Straight-Chain Alkane (e.g., n-Pentane) cluster_1 Branched-Chain Alkane (e.g., Neopentane) n_alkane1 Linear Structure n_alkane2 Large Surface Area n_alkane1->n_alkane2 allows for n_alkane3 Stronger van der Waals Forces n_alkane2->n_alkane3 leads to n_alkane4 Higher Boiling Point n_alkane3->n_alkane4 requires more energy to overcome b_alkane1 Compact/Spherical Structure b_alkane2 Small Surface Area b_alkane1->b_alkane2 results in b_alkane3 Weaker van der Waals Forces b_alkane2->b_alkane3 leads to b_alkane4 Lower Boiling Point b_alkane3->b_alkane4 requires less energy to overcome

Caption: Logical flow showing how molecular shape influences boiling points.

Chemical Reactivity and Stability

While generally unreactive, the stability and reaction pathways of alkanes differ based on their structure.

Combustion

Branched-chain alkanes are thermodynamically more stable than their straight-chain isomers.[6][7][8] This increased stability means that they release less energy upon combustion.[9][10] In practical applications, such as in internal combustion engines, straight-chain alkanes can auto-ignite under compression, leading to engine "knocking".[11] Branched alkanes, like isooctane, burn more smoothly and have higher octane ratings, making them preferable components for gasoline.[12]

Table 3: Heat of Combustion for Octane Isomers (C₈H₁₈)
IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
n-OctaneStraight-Chain-5470Least Stable
Isooctane (2,2,4-Trimethylpentane)Branched-Chain-5461More Stable
2,2,3,3-TetramethylbutaneHighly Branched-5452Most Stable
Free-Radical Halogenation

The reaction of alkanes with halogens in the presence of UV light proceeds via a free-radical mechanism. The regioselectivity of this reaction is determined by the stability of the alkyl radical intermediate formed. Tertiary radicals are the most stable, followed by secondary, and then primary radicals (3° > 2° > 1°).

Consequently, branched alkanes that can form more stable tertiary or secondary radicals will react faster and yield a more specific distribution of halogenated products. Straight-chain alkanes offer only primary and secondary hydrogens, leading to a mixture of products that can be harder to control. Bromination is notably more selective than chlorination due to the higher stability of the bromine radical.

cluster_propane Halogenation of n-Propane cluster_isobutane Halogenation of Isobutane Propane CH₃-CH₂-CH₃ Radical1 Primary Radical (Less Stable) Propane->Radical1 H abstraction Radical2 Secondary Radical (More Stable) Propane->Radical2 H abstraction Product1 1-Halopropane Radical1->Product1 Product2 2-Halopropane (Major Product) Radical2->Product2 Isobutane CH(CH₃)₃ Radical3 Primary Radical (Less Stable) Isobutane->Radical3 H abstraction Radical4 Tertiary Radical (Most Stable) Isobutane->Radical4 H abstraction Product3 1-Halo-2-methylpropane Radical3->Product3 Product4 2-Halo-2-methylpropane (Major Product) Radical4->Product4

Caption: Radical stability dictates major products in halogenation.

Biological and Toxicological Profile

The structure of alkanes also influences their interaction with biological systems, particularly their biodegradability and potential toxicity.

Biodegradability: Microorganisms in the environment generally degrade straight-chain alkanes more readily than their branched counterparts.[5] The enzymes involved in the initial oxidation steps, such as monooxygenases, often act on the terminal methyl groups of n-alkanes. The presence of branching, especially quaternary carbons, can sterically hinder enzymatic action, making highly branched alkanes recalcitrant to biodegradation.[4]

Toxicology: Alkanes generally exhibit low systemic toxicity. However, lower molecular weight alkanes can be volatile and pose a risk of adverse effects upon inhalation. A key toxicological concern for liquid alkanes, regardless of branching, is aspiration toxicity. Due to their low viscosity and surface tension, if swallowed and then vomited, they can be inhaled into the lungs, causing severe chemical pneumonitis.

Experimental Protocols

Determination of Boiling Point

Objective: To compare the boiling points of a straight-chain alkane (n-hexane) and a branched-chain isomer (2,2-dimethylbutane).

Methodology:

  • Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Place 20 mL of n-hexane and a few boiling chips into the round-bottom flask.

  • Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

  • Begin heating the flask gently. Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This is the boiling point.

  • Allow the apparatus to cool completely.

  • Clean and dry the apparatus thoroughly.

  • Repeat steps 2-5 using 20 mL of 2,2-dimethylbutane.

  • Compare the recorded boiling points.

Comparative Free-Radical Bromination

Objective: To demonstrate the selectivity of free-radical bromination with a straight-chain vs. a branched alkane.

Methodology:

  • Prepare two reaction vessels. In vessel A, place 10 mL of n-heptane. In vessel B, place 10 mL of 2,4-dimethylpentane.

  • To each vessel, add a solution of bromine (Br₂) in a non-reactive solvent like carbon tetrachloride. Add the bromine solution dropwise until a persistent orange-brown color is observed.

  • Expose both reaction vessels to a UV light source (or direct sunlight) for 1-2 hours.

  • Observe the discoloration of the bromine solution, which indicates a reaction has occurred. Note any difference in the rate of discoloration between the two vessels.

  • After the reaction, quench any remaining bromine with a dilute solution of sodium thiosulfate.

  • Analyze the product mixture from each reaction vessel using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different monobrominated isomers and determine their relative abundance.

  • Compare the product distribution to illustrate the higher selectivity of bromination on the branched alkane, which favors the formation of the tertiary bromide.

Experimental Workflow: Viscosity Measurement

start Start prep Prepare Samples: n-Heptane & 2,4-Dimethylpentane start->prep setup Calibrate & Thermostat Viscometer (e.g., Ubbelohde type) to 25°C prep->setup load1 Load n-Heptane Sample into Viscometer setup->load1 measure1 Measure Efflux Time (Time to flow between two marks) load1->measure1 repeat1 Repeat Measurement 3x measure1->repeat1 repeat1->measure1 Not 3x clean Clean and Dry Viscometer repeat1->clean Done load2 Load Branched Isomer Sample clean->load2 measure2 Measure Efflux Time load2->measure2 repeat2 Repeat Measurement 3x measure2->repeat2 repeat2->measure2 Not 3x calc Calculate Kinematic Viscosity (Viscosity = K * time) repeat2->calc Done compare Compare Viscosity Values calc->compare end End compare->end

Caption: Workflow for comparing alkane viscosity using a capillary viscometer.

References

A Comparative Guide to Analytical Methods for Hydrocarbon Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most widely used analytical methods for the quantification of hydrocarbons: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs by providing an objective overview of each method's performance, supported by experimental data and detailed protocols.

Introduction

Accurate quantification of hydrocarbons is crucial in a multitude of scientific and industrial fields, including environmental monitoring, petroleum product quality control, and the development of pharmaceuticals where residual solvents must be monitored. The choice of analytical methodology is critical and depends on various factors, including the nature of the sample, the target analytes, the required sensitivity, and the desired level of identification. This guide focuses on the cross-validation of GC-FID, GC-MS, and HPLC, offering a comparative analysis of their quantitative performance.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize the key performance indicators for GC-FID, GC-MS, and HPLC in the context of hydrocarbon analysis. These values are representative and can vary depending on the specific instrument, method parameters, and target analytes.

ParameterGC-FIDGC-MSHPLC
Principle Separation by boiling point, detection by ionization in a hydrogen flame.Separation by boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by various detectors (e.g., UV, RI).
Selectivity Good for hydrocarbons, but co-eluting compounds can interfere.Excellent, provides structural information for compound identification.Good, dependent on column and detector choice.
Sensitivity High for compounds with C-H bonds.[1]Very high, especially in selected ion monitoring (SIM) mode.[2]Moderate to high, depends on the detector and analyte properties.
Primary Application Routine quantification of known volatile and semi-volatile hydrocarbons.[3]Identification and quantification of volatile and semi-volatile compounds, especially in complex matrices.[2][4]Analysis of non-volatile or thermally labile hydrocarbons, and for group-type separation.[5]

Table 1: General Comparison of Analytical Methods

ParameterGC-FIDGC-MSHPLC
Limit of Detection (LOD) ng/g to µg/g range for individual hydrocarbons.[6]pg/g to ng/g range, significantly lower than GC-FID.[7]ng/g to µg/g range, detector dependent.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.Typically 3-5 times the LOQ.
Linearity (R²) Typically ≥ 0.999.[8][9]Typically ≥ 0.99.Typically ≥ 0.99.
Precision (%RSD) < 2% for repeatability, < 3% for intermediate precision.[10]< 5-15% depending on concentration and complexity.< 5-15% depending on concentration and complexity.

Table 2: Typical Quantitative Performance Data

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for hydrocarbon analysis using GC-FID, GC-MS, and HPLC.

GC-FID Protocol for Total Petroleum Hydrocarbons (TPH) Analysis (Based on ISO 9377-2)
  • Sample Preparation:

    • For water samples: Extract a known volume of the sample with a non-polar solvent (e.g., hexane) after acidification.

    • For soil/sediment samples: Extract a known weight of the dried sample using a suitable solvent in a Soxhlet apparatus or by sonication.

    • Concentrate the extract to a specific volume.

    • Add an internal standard (e.g., n-alkane mixture) for quantification.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 8850 GC or equivalent.[11]

    • Injector: Split/splitless inlet at 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[11]

    • Column: Non-polar capillary column (e.g., DB-5ht, 5 m x 0.32 mm, 0.1 µm film thickness).[11]

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Analysis:

    • Identify hydrocarbon peaks based on retention times of a standard mixture.

    • Integrate the total area of the chromatogram within a specified retention time window.

    • Quantify the total petroleum hydrocarbons by comparing the total peak area to the peak area of the internal standard.

GC-MS Protocol for Volatile Organic Compounds (VOCs) Analysis (Based on EPA Method 8260)
  • Sample Preparation:

    • For water samples: Use purge and trap technique (EPA Method 5030).

    • For soil/sediment samples: Use purge and trap technique for solid samples (EPA Method 5035).[4][12]

    • No solvent extraction is typically required for this method.

  • Instrumental Conditions:

    • Gas Chromatograph: Equipped with a mass spectrometer.

    • Injector: Purge and trap interface.

    • Carrier Gas: Helium at a constant flow.

    • Column: Capillary column suitable for VOC analysis (e.g., DB-624).

    • Oven Temperature Program: A program that allows for the separation of a wide range of volatile compounds (e.g., 35 °C for 5 min, ramp to 200 °C at 10 °C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of 35-300 amu.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention times with a spectral library (e.g., NIST).

    • Quantify individual compounds using internal or external standard calibration.

HPLC Protocol for Hydrocarbon Group-Type Analysis
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., hexane).

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Instrumental Conditions:

    • HPLC System: Agilent Infinity 1260 or equivalent.[13]

    • Mobile Phase: A gradient of polar and non-polar solvents (e.g., hexane and dichloromethane).

    • Column: A silica or other polar stationary phase column.

    • Flow Rate: Typically 1 mL/min.

    • Detectors:

      • Refractive Index (RI) detector for saturates.

      • UV detector at a specific wavelength (e.g., 254 nm) for aromatics.

  • Data Analysis:

    • Identify hydrocarbon groups (saturates, aromatics, polars) based on their retention times.

    • Quantify each group by integrating the peak areas from the respective detectors.

Visualizing Analytical Workflows

To better understand the logical flow of hydrocarbon analysis, the following diagrams illustrate a general experimental workflow and a decision-making guide for method selection.

Experimental_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Receipt->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Sequence_Run Analytical Sequence Run Instrument_Setup->Sequence_Run Data_Processing Data Processing & Integration Sequence_Run->Data_Processing Quantification Quantification & Review Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General experimental workflow for hydrocarbon analysis.

Method_Selection cluster_questions cluster_methods Start Start: Define Analytical Goal q1 Volatile or Semi-Volatile? Start->q1 q2 Need Compound Identification? q1->q2 Yes q4 Non-Volatile or Thermally Labile? q1->q4 No q3 Routine Quantification of Knowns? q2->q3 No GCMS GC-MS q2->GCMS Yes GCFID GC-FID q3->GCFID Yes HPLC HPLC q4->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The cross-validation of analytical methods is paramount for ensuring data quality and reliability in hydrocarbon quantification.

  • GC-FID stands out as a robust, cost-effective, and highly precise method for the routine quantification of known volatile and semi-volatile hydrocarbons.[1] Its simplicity and reliability make it a workhorse in many analytical laboratories.

  • GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for the identification and quantification of hydrocarbons in complex matrices, and for trace-level analysis.[1][2] The ability to provide structural information is a significant advantage for unambiguous compound identification.

  • HPLC is indispensable for the analysis of non-volatile or thermally labile hydrocarbons that are not amenable to GC analysis.[5] It is also a powerful technique for the separation and quantification of hydrocarbon groups.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the target analytes, the required detection limits, and the need for structural confirmation. For comprehensive analysis, a combination of these techniques may be employed to leverage their respective strengths.

References

A Comparative Analysis of 3,7-Dimethylpentadecane and 3,3-Dimethylundecane as Insect Attractants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the roles of 3,7-dimethylpentadecane and 3,3-dimethylundecane as insect attractants. While 3,7-dimethylpentadecane is a well-documented and potent sex pheromone for the leaf-miner moth, Leucoptera sinuella, there is a notable absence of evidence supporting any attractant properties for this compound.

This guide provides a detailed comparison of the two molecules, summarizing the robust experimental data for 3,7-dimethylpentadecane and highlighting the lack of corresponding information for this compound. This information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and semiochemical research.

Performance as Insect Attractants: A Tale of Two Molecules

3,7-Dimethylpentadecane has been conclusively identified as the major component of the female-produced sex pheromone of Leucoptera sinuella, a significant pest of poplar and willow trees.[1][2][3] Field studies have demonstrated its strong atractivo capacity for male moths of this species. The efficacy of 3,7-dimethylpentadecane is further enhanced when presented in combination with minor components of the natural pheromone blend, such as 3,7-dimethyltetradecane and 7-methylpentadecane.[2][3]

In stark contrast, a thorough review of scientific databases and literature yields no studies identifying or evaluating This compound as an insect attractant. While its chemical properties are documented, there is no published research to suggest it functions as a pheromone or any other type of semiochemical for insects.[4] One study mentions "3,7-Dimethylundecane" as a minor constituent of an essential oil with insecticidal and repellent properties, a different compound and biological activity altogether.[5]

Quantitative Performance Data

The following tables summarize the quantitative data from field trials evaluating the attractant performance of 3,7-dimethylpentadecane for male Leucoptera sinuella. No such data is available for this compound.

Table 1: Attractiveness of 3,7-Dimethylpentadecane in Field Trials

Lure CompositionMean Trap Catch (±SE)LocationReference
100 µg 3,7-dimethylpentadecane25.3 ± 4.1 aPoplar Plantation[2]
1000 µg 3,7-dimethylpentadecane35.7 ± 5.8 bPoplar Plantation[2]
Control (hexane)0.5 ± 0.2 cPoplar Plantation[2]

Means in the same column followed by different letters are significantly different (P < 0.05).

Table 2: Synergistic Effects of Minor Components with 3,7-Dimethylpentadecane

Lure Composition (1000 µg total)Mean Trap Catch (±SE)LocationReference
100% 3,7-dimethylpentadecane35.7 ± 5.8 bPoplar Plantation[2]
90% 3,7-dimethylpentadecane + 10% 3,7-dimethyltetradecane45.1 ± 6.2 aPoplar Plantation[2]
80% 3,7-dimethylpentadecane + 10% 3,7-dimethyltetradecane + 10% 7-methylpentadecane52.4 ± 7.1 aPoplar Plantation[2]
Control (hexane)0.5 ± 0.2 cPoplar Plantation[2]

Means in the same column followed by different letters are significantly different (P < 0.05).

Experimental Protocols

Pheromone Identification and Field Trapping of Leucoptera sinuella

1. Pheromone Extraction and Analysis:

  • Insect Rearing: Leucoptera sinuella pupae are collected from infested poplar trees. Emerging adult moths are sexed, and virgin females are used for pheromone gland extraction.

  • Gland Extraction: The abdominal tips containing the pheromone glands of 2- to 3-day-old virgin female moths are excised during their calling period (photophase). The glands are extracted with a non-polar solvent like hexane for a short duration.

  • Chemical Analysis: The hexane extracts are analyzed using coupled Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical components. Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD), where the antenna of a male moth is used as a biological detector, confirms which compounds elicit an olfactory response.[6][7][8][9][10]

2. Field Trapping Bioassays:

  • Trap Design: Delta traps with sticky liners are commonly used.

  • Lure Preparation: Synthetic compounds are loaded onto rubber septa or other suitable dispensers. The septa are loaded with precise amounts of the test compounds, typically dissolved in a solvent like hexane, which is allowed to evaporate.

  • Experimental Design: Traps are deployed in a randomized block design within a suitable habitat (e.g., a poplar plantation). Traps are hung on trees at a consistent height and spacing.

  • Data Collection and Analysis: The number of male moths captured in each trap is recorded at regular intervals. The data is then analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attraction between different lure compositions and the control.

Insect Olfactory Signaling Pathway for Pheromones

The detection of pheromones in moths, including branched-chain hydrocarbons like 3,7-dimethylpentadecane, is a complex process involving a specialized olfactory system. While the specific receptors for 3,7-dimethylpentadecane in Leucoptera sinuella have not been identified, the general pathway is well-understood.

An odorant molecule, such as a pheromone, enters the insect's antenna through pores on the surface of olfactory sensilla. Inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by Odorant-Binding Proteins (OBPs), which transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

The pheromone then interacts with a specific Olfactory Receptor (OR), which is a heteromeric complex consisting of a variable, odorant-specific subunit (OrX) and a conserved co-receptor (Orco). This interaction can lead to the opening of an ion channel, causing a depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source. The biosynthesis of moth pheromones is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[11][12][13]

Below are diagrams illustrating the experimental workflow for pheromone identification and the general insect olfactory signaling pathway.

experimental_workflow cluster_lab Laboratory Analysis cluster_field Field Validation rearing Insect Rearing (L. sinuella) extraction Pheromone Gland Extraction rearing->extraction Virgin Females gcms GC-MS Analysis extraction->gcms Gland Extract gcead GC-EAD Analysis gcms->gcead Identified Compounds synthesis Chemical Synthesis of Putative Pheromones gcead->synthesis Active Compounds lure_prep Lure Preparation synthesis->lure_prep trapping Field Trapping Bioassays lure_prep->trapping data_analysis Data Collection & Statistical Analysis trapping->data_analysis

Figure 1. Experimental workflow for the identification and field validation of insect pheromones.

olfactory_pathway odorant Pheromone Molecule (e.g., 3,7-dimethylpentadecane) sensillum Sensillum Pore Sensillum Lymph ORN Dendrite odorant->sensillum:f0 obp Odorant-Binding Protein (OBP) sensillum:f1->obp or_complex Olfactory Receptor (OR) (OrX + Orco) sensillum:f2->or_complex obp->or_complex ion_channel Ion Channel Opening or_complex->ion_channel orn_signal Action Potential in ORN ion_channel->orn_signal brain Antennal Lobe (Brain) orn_signal->brain behavior Behavioral Response brain->behavior

Figure 2. Generalized insect olfactory signaling pathway for pheromone detection.

Conclusion

References

Isomeric Impact on Biological Activity in Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural arrangement of atoms within a molecule, known as isomerism, can profoundly influence its biological activity. In the realm of branched alkanes, seemingly subtle differences in the carbon skeleton can lead to significant variations in pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activities of branched alkane isomers, supported by experimental data, to illuminate these critical structure-activity relationships.

Neurotoxicity of Hexane Isomers: A Case Study

A prime example of the isomeric impact on biological activity is observed in the neurotoxicity of hexane isomers. While hexane is a widely used industrial solvent, its isomers exhibit markedly different toxicological effects, particularly on the peripheral nervous system.

Comparative Neurotoxicity of Hexane Isomers

A pivotal study by Ono et al. (1981) investigated the neurotoxic effects of n-hexane and its branched isomers, 2-methylpentane and 3-methylpentane, in rats. The study revealed that the linear isomer, n-hexane, is significantly more neurotoxic than its branched counterparts. The neurotoxicity was assessed by measuring the motor nerve conduction velocity (MNCV) in the tail nerve of the rats over a period of eight weeks.

The results demonstrated a distinct impairment of peripheral nerve function in the group treated with n-hexane. In contrast, the groups treated with 2-methylpentane and 3-methylpentane showed significantly less neurotoxic effects. The order of neurotoxicity was determined to be: n-hexane > 2-methylpentane ≈ 3-methylpentane .[1]

IsomerChemical StructureMean Motor Nerve Conduction Velocity (m/s) at 8 weeks (Illustrative)Biological Outcome
n-Hexane CH₃(CH₂)₄CH₃Data not available (Significant Decrease)Pronounced peripheral neuropathy
2-Methylpentane CH₃CH(CH₃)(CH₂)₂CH₃Data not available (Slight to no significant decrease)Minimal to no neurotoxic effects
3-Methylpentane CH₃CH₂CH(CH₃)CH₂CH₃Data not available (Slight to no significant decrease)Minimal to no neurotoxic effects
Control -Data not available (Baseline)Normal nerve function

Mechanism of n-Hexane Neurotoxicity

The higher neurotoxicity of n-hexane is attributed to its unique metabolic pathway. In the liver, n-hexane is metabolized by cytochrome P450 enzymes to 2,5-hexanedione. This metabolite is a potent neurotoxin that causes progressive damage to peripheral nerves, leading to a condition known as "hexane neuropathy." The branched isomers, 2-methylpentane and 3-methylpentane, are metabolized through different pathways that do not produce significant amounts of 2,5-hexanedione, thus explaining their lower neurotoxicity.

Below is a diagram illustrating the metabolic pathway of n-hexane leading to the formation of the neurotoxic metabolite, 2,5-hexanedione.

nHexaneMetabolism nHexane n-Hexane Hexanol 2-Hexanol nHexane->Hexanol Cytochrome P450 Hexanone 2-Hexanone Hexanol->Hexanone Hexanediol 2,5-Hexanediol Hexanone->Hexanediol HD 2,5-Hexanedione (Neurotoxic Metabolite) Hexanediol->HD

Metabolic activation of n-hexane to its neurotoxic metabolite.

Experimental Protocols

Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

The following is a generalized protocol based on the methodology described in studies investigating peripheral neuropathy.

1. Animal Preparation:

  • Adult male Wistar rats are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • The test compounds (n-hexane, 2-methylpentane, 3-methylpentane) are administered orally, typically mixed with olive oil, daily for the duration of the study (e.g., 8 weeks). A control group receives only the vehicle (olive oil).

2. Anesthesia:

  • For MNCV measurement, rats are anesthetized, for example, with an intraperitoneal injection of a ketamine/xylazine mixture.

  • The body temperature of the rat is maintained at a constant 37°C using a heating pad to ensure accurate and reproducible nerve conduction measurements.

3. Electrode Placement and Stimulation:

  • The stimulating electrodes (e.g., needle electrodes) are placed along the tail nerve at two distinct points (proximal and distal).

  • The recording electrodes are placed in the tail muscle to record the compound muscle action potential (CMAP).

  • A ground electrode is placed between the stimulating and recording electrodes.

4. Data Acquisition:

  • The tail nerve is stimulated with a single supramaximal square-wave pulse (e.g., 0.1 ms duration).

  • The resulting CMAPs are recorded and displayed on an electromyograph.

  • The latency of the CMAP (time from stimulus to the onset of the muscle response) is measured from both the proximal and distal stimulation sites.

5. MNCV Calculation:

  • The distance between the proximal and distal stimulation sites is measured.

  • The MNCV is calculated using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

6. Data Analysis:

  • MNCV is measured at baseline and at regular intervals throughout the study (e.g., every 2 weeks).

  • The data from the different treatment groups are statistically compared to the control group to determine the significance of any observed changes in nerve conduction velocity.

The workflow for a typical nerve conduction velocity experiment is outlined in the diagram below.

NCV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Acclimatization & Dosing Anesthesia Anesthesia & Temperature Control AnimalPrep->Anesthesia Electrode Electrode Placement (Stimulating & Recording) Anesthesia->Electrode Stimulation Nerve Stimulation (Proximal & Distal) Electrode->Stimulation Distance Distance Measurement Electrode->Distance Recording CMAP Recording Stimulation->Recording Latency Latency Measurement Recording->Latency Calculation MNCV Calculation Latency->Calculation Distance->Calculation Stats Statistical Analysis Calculation->Stats

Experimental workflow for nerve conduction velocity measurement.

Broader Implications and Future Directions

The case of hexane isomers highlights a fundamental principle in toxicology and pharmacology: molecular geometry is a critical determinant of biological activity. This principle extends beyond neurotoxicity and applies to various other biological interactions, including enzyme inhibition, receptor binding, and antimicrobial activity.

For drug development professionals, a thorough understanding of the structure-activity relationships of alkane isomers is crucial. The design of new therapeutic agents can be optimized by considering how different branching patterns might affect a molecule's efficacy, metabolism, and potential toxicity. Future research should focus on developing predictive models that can accurately forecast the biological activity of branched alkanes based on their isomeric structure, thereby accelerating the discovery of safer and more effective drugs.

References

A Guide to Inter-laboratory Comparisons of Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for hydrocarbon analysis through a review of inter-laboratory comparison studies and proficiency testing data. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate methods and understanding the expected performance and variability across laboratories.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of analytical methods for hydrocarbon analysis can vary between laboratories. Inter-laboratory comparison studies are crucial for assessing this variability and establishing the reliability of different methods. The following tables summarize quantitative data from such studies for the analysis of hydrocarbons in various matrices.

Table 1: Inter-laboratory Comparison of Aromatic Hydrocarbons in Gasoline by ASTM D5769

AnalyteConcentration Range (vol %)Number of Participating LaboratoriesRepeatability (r)Reproducibility (R)Source
Benzene0.1 - 4Not Specified0.040.11[1][2][3][4]
Toluene1 - 13Not Specified0.10.5[1][2][3][4]
Total Aromatics10 - 42Not Specified0.62.1[1][2][3][4]

Table 2: Performance of ASTM D5769 in an Inter-laboratory Cross-Check Program

AnalyteCertified Value (vol %)Measured Value (vol %)Standard DeviationZ-ScoreSource
Total Aromatics (Sample 1)14.8214.46Not Specified-0.63[5]
Total Aromatics (Sample 2)Not SpecifiedNot SpecifiedNot SpecifiedWithin 1 Std Dev[5]

Table 3: Inter-laboratory Comparison of Total Petroleum Hydrocarbons (TPH) in Soil

LaboratoryMethodKnown TPH Concentration (ppm)Measured TPH Concentration (ppm)Average Deviation (%)Source
Lab 1EPA Method 418.1 (FTIR)Not SpecifiedVariesUp to 20 (internally)[6]
Lab 2EPA Method 418.1 (FTIR)Not SpecifiedVariesUp to 103 (between labs)[6]
Lab 3EPA Method 418.1 (FTIR)Not SpecifiedVariesNot Specified[6]
Cal Poly LabGC/MS56 - 208 (for one sample)High variability13 - 82 (RSD)[7]
EMAX LabGC/FIDNon-detect - VariesHigh variabilityNot Specified[7]

Table 4: Proficiency Testing for Hydrocarbon Oil Index in Water by ISO 9377-2

Proficiency Test ProviderSample MatrixAnalyteConcentration RangeStatistical EvaluationSource
QualitycheckNatural WatersHydrocarbon Oil Index (C10-C40)100 - 2000 µg/Lz-scores[8]
Proftest SYKEWater and SoilOil Hydrocarbons (>C10-C40)Not SpecifiedRobust Standard Deviation[9]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and understanding the sources of variability. Below are summaries of the experimental protocols for the key analytical methods discussed in this guide.

Analysis of Aromatic Hydrocarbons in Gasoline by ASTM D5769

This method uses gas chromatography/mass spectrometry (GC/MS) to determine the volume percent of benzene, toluene, and total aromatic compounds in finished motor gasoline.[1][2][3][4]

1. Sample Preparation:

  • No extensive sample preparation is required. The gasoline sample is typically diluted with a solvent if necessary.

  • Internal standards, such as deuterated aromatic compounds (e.g., benzene-d6, toluene-d8), are added to the sample for quantification.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic hydrocarbons. A common choice is a non-polar column.

  • Mass Spectrometer (MS): A mass selective detector is used for the identification and quantification of the target analytes.

3. GC/MS Conditions:

  • Injection: A small volume of the prepared sample is injected into the GC. Split injection is commonly used to handle the high concentrations of components in gasoline.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: The GC oven temperature is programmed to ramp up to effectively separate the different aromatic compounds based on their boiling points.

  • MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode. SIM mode provides higher sensitivity and selectivity for the target analytes.

4. Quantification:

  • The concentration of each aromatic compound is determined by comparing the peak area of the analyte to the peak area of the corresponding internal standard.

  • A multi-level calibration curve is generated using certified reference materials to ensure accuracy.

Determination of Hydrocarbon Oil Index in Water by ISO 9377-2

This method is used to determine the hydrocarbon oil index in water samples, which represents the total concentration of hydrocarbons in the C10 to C40 range.[8][10]

1. Sample Preparation:

  • Extraction: The water sample is extracted with a non-polar solvent (e.g., n-hexane) to isolate the hydrocarbons.

  • Clean-up: The extract is passed through a Florisil column to remove polar substances that could interfere with the analysis.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID), which is sensitive to hydrocarbons. A non-polar capillary column is used for separation.

3. GC-FID Conditions:

  • Injection: A portion of the cleaned-up extract is injected into the GC.

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: A temperature program is used to elute the hydrocarbons from the C10 to C40 range.

  • Detection: The FID detects the hydrocarbons as they elute from the column.

4. Quantification:

  • The total area of the chromatogram between the retention times of n-decane (C10) and n-tetracontane (C40) is integrated.

  • The hydrocarbon oil index is calculated by comparing this total area to a calibration curve prepared using a standard solution of mineral oil.

Analysis of Total Petroleum Hydrocarbons (TPH) in Soil

The analysis of TPH in soil typically involves solvent extraction followed by a determinative technique such as gravimetry, infrared (IR) spectroscopy, or gas chromatography.[6][7][11]

1. Sample Preparation:

  • Extraction: The soil sample is extracted with a suitable organic solvent (e.g., n-hexane, dichloromethane) to dissolve the petroleum hydrocarbons.

  • Clean-up (optional): The extract may be cleaned up using silica gel to remove polar non-petroleum organic matter.[7]

2. Determinative Techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a common and robust method for quantifying TPH. The extract is injected into a GC, and the total area of the hydrocarbon peaks is measured.

  • Infrared (IR) Spectroscopy: The extract is analyzed using an IR spectrometer, and the absorbance at a specific wavelength corresponding to C-H bonds is measured to determine the TPH concentration.

  • Gravimetry: The solvent is evaporated from the extract, and the mass of the remaining residue is measured to determine the TPH content.

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in inter-laboratory hydrocarbon analysis.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Objectives & Scope B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Distribute Samples to Labs C->D E Laboratories Perform Analysis D->E F Submit Results to Coordinator E->F G Statistical Analysis of Data (e.g., z-scores, standard deviation) F->G H Identify Outliers & Trends G->H I Publish Comparison Report H->I

Caption: Workflow for an Inter-laboratory Hydrocarbon Analysis Comparison.

Logical_Relationship Data Raw Analytical Data (from all labs) Stats Statistical Evaluation - Mean - Standard Deviation - z-scores Data->Stats Performance Laboratory Performance Assessment Stats->Performance Method Method Performance Assessment Stats->Method Report Final Comparison Report - Data Summary - Performance Evaluation - Recommendations Performance->Report Method->Report

Caption: Logical Flow of Data Analysis in Inter-laboratory Studies.

References

A Researcher's Guide to Ionization Techniques for Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of alkanes is crucial for various applications, from understanding metabolic pathways to quality control in chemical synthesis. The choice of ionization technique in mass spectrometry is a critical determinant of the quality and nature of the analytical data obtained. This guide provides a comprehensive comparison of common ionization methods for alkane analysis, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Comparison of Ionization Techniques for Alkane Analysis

The selection of an ionization technique significantly impacts the degree of fragmentation and the abundance of the molecular ion, which are critical factors in both qualitative and quantitative analysis of alkanes. Below is a summary of the performance of Electron Ionization (EI), Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI), and Field Ionization (FI) for the analysis of a homologous series of n-alkanes.

Ionization TechniquePrinciplePredominant IonsFragmentationMolecular Ion AbundanceSensitivityIdeal Applications
Electron Ionization (EI) A high-energy electron beam (typically 70 eV) bombards the analyte molecules in the gas phase, causing the ejection of an electron.M+•, [CnH2n+1]+Extensive, characteristic patternsLow to absent, decreases with increasing chain length[1]HighStructural elucidation of unknown alkanes, library matching.[2]
Chemical Ionization (CI) A reagent gas (e.g., methane, isobutane) is ionized by electron impact, and these reagent ions react with the analyte molecules through proton transfer or adduct formation.[3][M+H]+, [M-H]+, Adduct ionsMinimal ("soft" ionization)[2]HighModerate to highMolecular weight determination, analysis of thermally labile compounds.[4]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray at atmospheric pressure, and the resulting reagent ions ionize the analyte molecules.[5][M-H]+, [M-3H]+, [M-3H+H2O]+[5]Moderate, can be controlledPresent, but can be accompanied by fragments[5]HighOnline gas-phase analysis, analysis of less polar compounds.[5]
Atmospheric Pressure Photoionization (APPI) VUV photons ionize the analyte directly or a dopant molecule, which then ionizes the analyte through chemical ionization.M+•, [M+H]+, Halogen adducts (in negative mode)[6][7]Minimal ("soft" ionization)HighModerateAnalysis of nonpolar compounds, complex hydrocarbon mixtures.[8]
Field Ionization (FI) A strong electric field applied to a sharp emitter causes ionization of the analyte molecules via quantum tunneling.[9]M+•Minimal to none ("softest" ionization)Very high, dominant peak[10]ModerateMolecular weight determination of non-volatile or thermally labile compounds.[9]

Quantitative Performance Data

The following table summarizes key quantitative performance metrics for different ionization techniques in the analysis of n-alkanes. Data is compiled from various sources and may vary depending on the specific instrument and experimental conditions.

n-AlkaneIonization TechniqueLimit of Detection (LOD)Relative Abundance of Molecular Ion (%)Key Fragment Ions (m/z)Reference
n-Decane (C10H22) EI (70 eV)-Low43, 57, 71, 85[1]
CI (Methane)-High[M+H]+, [M-H]+[11]
APCI-Moderate[M-H]+, [M-3H]+, CnH2n+1+[5]
n-Eicosane (C20H42) EI (70 eV)-Very Low/Absent43, 57, 71, 85[1]
APCI-Present[M-H]+[5]
n-Triacontane (C30H62) EI (70 eV)-Absent43, 57, 71, 85[1]
FI-~100M+•[10]
n-Pentacontane (C50H102) APPI (negative mode, with chloride)-Present (as [M+Cl]-)-[6]
n-Hexacontane (C60H122) APPI (negative mode, with chloride)-Present (as [M+Cl]-)-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections provide experimental protocols for the key ionization techniques discussed.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Sample Preparation: A standard solution of n-alkanes (C8-C20) at a concentration of 40 mg/L in hexane can be used.[12]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow rate.[13]

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 140 °C.

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 min.[13]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

    • Scan Speed: 1000 amu/s

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Sample Preparation: For online gas-phase analysis, a mixture of n-alkanes (e.g., C7, C10, C12, C14, C20) can be vaporized and introduced into the ion source.[5]

Instrumentation:

  • Mass spectrometer equipped with an APCI source.

APCI-MS Parameters:

  • Ionization Mode: Positive

  • Vaporizer Temperature: 400 °C[5]

  • Corona Discharge Current: 5 µA

  • Sheath Gas (N2) Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas (N2) Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 275 °C

  • Mass Range: m/z 50-350[5]

Field Ionization Mass Spectrometry (FI-MS)

Sample Introduction: The sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph. The sample is volatilized in the ion source.

Instrumentation:

  • Mass spectrometer equipped with a Field Ionization (FI) source.

  • Emitter: A 10 µm tungsten wire activated with benzonitrile to grow carbon dendrites is commonly used.[9]

FI-MS Parameters:

  • Ion Source Temperature: 250 °C

  • Emitter Voltage: +10 kV

  • Counter Electrode Voltage: -3 kV

  • Mass Range: m/z 50-800

  • Resolution: 1000

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of alkanes using different ionization techniques.

EI_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis GC Gas Chromatograph EI_Source Electron Ionization (EI) Source (70 eV) GC->EI_Source Gaseous Analyte Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Molecular & Fragment Ions Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System Signal

GC-EI-MS Workflow for Alkane Analysis

APCI_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Nebulizer Nebulizer & Heater APCI_Source APCI Source (Corona Discharge) Nebulizer->APCI_Source Vaporized Analyte & Solvent Mass_Analyzer Mass Analyzer APCI_Source->Mass_Analyzer [M-H]+, [M-3H]+, etc. Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System Signal

APCI-MS Workflow for Alkane Analysis

FI_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Probe Direct Insertion Probe / GC FI_Source Field Ionization (FI) Source (High Electric Field) Probe->FI_Source Gaseous Analyte Mass_Analyzer Mass Analyzer FI_Source->Mass_Analyzer Molecular Ions (M+•) Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System Signal

FI-MS Workflow for Alkane Analysis

Conclusion

The choice of ionization technique for alkane analysis is a trade-off between the need for structural information through fragmentation and the desire for clear molecular weight determination. Hard ionization techniques like EI provide rich fragmentation patterns useful for structural elucidation but often at the expense of the molecular ion. In contrast, soft ionization methods such as CI, APCI, APPI, and FI excel at preserving the molecular ion, which is crucial for confirming the identity and molecular weight of the analyte. For complex mixtures of alkanes where individual identification is key, soft ionization techniques are generally preferred. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision based on their specific analytical goals.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 3,3-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 31, 2025

This guide provides a detailed comparison of synthetically produced 3,3-Dimethylundecane and its naturally sourced counterparts, typically isolated from insect pheromones or plant extracts. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the key differences and similarities based on standard analytical techniques. The data presented herein is a representative example to illustrate the comparative framework.

Physicochemical and Purity Profile

A critical aspect of utilizing a chemical compound in research and development is understanding its purity and physicochemical characteristics. The following table summarizes typical comparative data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Chromatography.

ParameterSynthetic this compoundNatural this compoundMethod of Analysis
Purity (%) > 99.5%Typically 90-98% (co-extracted with other compounds)Gas Chromatography (GC)
Isomeric Ratio (R/S) 50:50 (Racemic) or >99:1 (Enantiopure synthesis)Often enantiomerically pure (e.g., (R)-enantiomer in some species)Chiral Chromatography
Key Impurities Residual solvents, starting materials, side-reaction productsOther pheromone components, lipids, cuticular hydrocarbonsGC-MS, NMR
Boiling Point (°C) 233 °C (Predicted)Not applicable (typically in a mixture)N/A
Molecular Weight 184.38 g/mol 184.38 g/mol Mass Spectrometry (MS)

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of chemical samples. The following protocols outline standard procedures for the analysis of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

  • Objective: To determine the purity of the this compound sample and to identify and quantify any impurities.

  • Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in hexane.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in splitless mode.

    • GC Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: The mass spectrometer should be set to scan from m/z 40 to 550.

    • Data Analysis: Integrate the peak corresponding to this compound to determine its relative abundance (purity). Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

2.2. Chiral Chromatography for Enantiomeric Ratio Determination

  • Objective: To determine the enantiomeric ratio of this compound, which is critical for biological activity.

  • Instrumentation: A Gas Chromatograph equipped with a chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in hexane.

    • Injection: Inject 1 µL of the sample.

    • GC Oven Program: Use an isothermal oven temperature program (e.g., 100°C) to achieve baseline separation of the enantiomers.

    • Data Analysis: Integrate the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area R) - (Area S)| / |(Area R) + (Area S)|] x 100.

Comparative Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow for comparing synthetic and natural this compound and a conceptual signaling pathway where this compound might be involved.

G cluster_0 Sample Sources cluster_1 Analytical Procedures cluster_2 Comparative Data Points cluster_3 Conclusion Synthetic Synthetic this compound GCMS GC-MS Analysis Synthetic->GCMS ChiralGC Chiral GC Analysis Synthetic->ChiralGC NMR NMR Spectroscopy Synthetic->NMR Natural Natural this compound Natural->GCMS Natural->ChiralGC Natural->NMR Purity Purity Profile GCMS->Purity Impurity Impurity Identification GCMS->Impurity EnantioRatio Enantiomeric Ratio ChiralGC->EnantioRatio Conclusion Comparative Assessment Purity->Conclusion EnantioRatio->Conclusion Impurity->Conclusion

Caption: Experimental workflow for the comparison of synthetic and natural this compound.

G cluster_0 Pheromone Signaling Cascade (Conceptual) Pheromone This compound Receptor Odorant Receptor (OR) Pheromone->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Neuronal_Signal Neuronal Signal Transduction Ion_Channel->Neuronal_Signal Behavioral_Response Behavioral Response (e.g., Trail Following) Neuronal_Signal->Behavioral_Response

Safety Operating Guide

Proper Disposal of 3,3-Dimethylundecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,3-Dimethylundecane, a flammable hydrocarbon. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar flammable hydrocarbons, the following precautions are advised.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]

  • Body Protection: Use a lab coat or flame-retardant antistatic protective clothing.[3][4]

  • Respiratory Protection: Handle only in a well-ventilated area or a fume hood to avoid inhaling vapors.[1][3]

Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Ground and bond containers when transferring the material.[1][5]

  • Avoid contact with skin and eyes.[5]

Hazard Profile and Disposal Summary

This compound should be managed as a hazardous chemical waste due to its flammability and potential health and environmental hazards.[2][4][5] All waste must be disposed of through an approved waste disposal plant.[1][2]

Property Hazard Classification & Handling Citations
Physical State Liquid[2]
Flammability Flammable Liquid (Category 2 or 3)[2][4][5]
Health Hazards May be fatal if swallowed and enters airways; Causes skin and eye irritation; May cause respiratory irritation.[4][5]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[2][4][5]
Primary Disposal Route Collection as non-halogenated organic solvent waste for professional disposal. Do not pour down the drain.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste management service.

Step 1: Designate a Satellite Accumulation Area (SAA)
  • Identify a specific location within the laboratory for accumulating hazardous waste.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from ignition sources and high-traffic areas.

Step 2: Select and Prepare the Waste Container
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with hydrocarbons (e.g., glass or appropriate plastic).[6] The container must be in good condition with no cracks or rust.[7][8]

  • Container Size: Select a container size that matches the expected volume of waste to minimize disposal costs, as these are often based on container size.[9]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[8]

    • The associated hazards (e.g., Flammable, Irritant).[10]

    • The name and contact details of the waste generator.[11]

Step 3: Accumulate Waste
  • Adding Waste: Open the container only when adding waste and keep it securely closed at all other times.[7][8]

  • Segregation: Do not mix this compound with incompatible waste streams such as acids, bases, or oxidizers.[9][12] It should be collected as a non-halogenated organic solvent waste.[9]

  • Filling Level: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[9]

Step 4: Storage and Final Disposal
  • Secondary Containment: Store the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[7][12]

  • Request Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[13]

  • Documentation: Follow your institution's specific procedures for waste tracking and documentation.

Experimental Protocols

Protocol for Managing Spills

Small spills that do not pose a significant risk of overexposure can be managed by laboratory personnel.

  • Evacuate and Alert: Notify others in the immediate area.

  • Control Ignition Sources: If flammable material is present and it is safe to do so, turn off any ignition sources.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[1]

  • Collect: Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[1]

  • Dispose: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it as hazardous waste for disposal.[7][12]

For large spills or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team immediately.[12]

Protocol for Disposing of Empty Containers

Chemical containers that have held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively remove the chemical residue.[8]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[8] Add it to your non-halogenated organic solvent waste container.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[10]

  • Deface Label: Before disposal, completely remove or deface the original chemical label to prevent misidentification.[12]

  • Dispose: The clean, dry container with its cap removed can now be disposed of in the regular trash or recycling bin, according to your facility's guidelines.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Ancillary Procedures gen Generate this compound Waste container Select & Label Compatible Waste Container gen->container accumulate Add Waste to Container (Keep Closed, Segregated) container->accumulate storage Store in Secondary Containment in SAA accumulate->storage full Container Full? storage->full full->accumulate No pickup Schedule Waste Pickup (via EH&S) full->pickup Yes spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_waste Collect Cleanup Debris as Hazardous Waste spill_proc->spill_waste spill_waste->accumulate empty_cont Container is Empty rinse_proc Triple-Rinse Container empty_cont->rinse_proc rinsate_waste Collect Rinsate as Hazardous Waste rinse_proc->rinsate_waste trash Dispose of Clean Container in Regular Trash rinse_proc->trash rinsate_waste->accumulate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,3-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,3-Dimethylundecane

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is based on the chemical properties of this compound and safety data from structurally similar flammable liquid hydrocarbons. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally similar compound, 3-Methylundecane. This information is critical for understanding the physical hazards and properties of the substance.

PropertyThis compound3-Methylundecane (Analogue)Data Source
Molecular Formula C₁₃H₂₈C₁₂H₂₆PubChem[1]
Molecular Weight 184.36 g/mol 170.33 g/mol PubChem[1]
Boiling Point Not available211 °CChemicalBook[2]
Flash Point Not available61.8 °C (143.0 °F) (est.)The Good Scents Company[3]
Density Not available0.75 g/cm³ChemicalBook[2]
CAS Number 17312-65-11002-43-3PubChem[1]

Operational and Disposal Plans

Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Due to its expected properties as a flammable liquid and potential irritant, the following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemically impermeable gloves (e.g., neoprene or nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat/Protective Clothing: A flame-retardant lab coat or coveralls should be worn. Ensure clothing provides full coverage of the arms.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Locate the nearest emergency shower and eyewash station.

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily available.[4]

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[4][6]

    • Use only non-sparking tools.[4][6]

    • Keep the container tightly closed when not in use.[4][5]

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors.

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

    • Store away from incompatible materials and sources of ignition.[4]

Emergency First Aid Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Plan
  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[4]

  • Waste Disposal:

    • Dispose of waste in accordance with all federal, state, and local regulations.

    • Do not allow the chemical to enter drains or waterways.

    • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Verify Fume Hood Operation & Emergency Equipment prep_ppe->prep_workspace prep_materials Assemble Materials & Ground Equipment prep_workspace->prep_materials handling_transfer Transfer Chemical (Use Non-Sparking Tools) prep_materials->handling_transfer handling_use Perform Experiment in Fume Hood handling_transfer->handling_use emergency_spill Spill Response handling_transfer->emergency_spill If Spill Occurs handling_storage Store in Cool, Dry, Ventilated Area handling_use->handling_storage cleanup_decontaminate Decontaminate Workspace handling_use->cleanup_decontaminate emergency_exposure First Aid for Exposure handling_use->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_dispose After Containment emergency_exposure->cleanup_ppe After Seeking Medical Aid

Caption: Workflow for the safe handling of this compound.

References

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